1-(9H-purin-6-yl)piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(7H-purin-6-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c17-11(18)7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSRJDISLPBFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252453 | |
| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887833-27-4 | |
| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887833-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(9H-purin-6-yl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Biological Potential
This guide provides a comprehensive technical overview of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By integrating established synthetic methodologies with an analysis of the biological activities of structurally related molecules, this document serves as a vital resource for professionals engaged in the development of novel therapeutics.
Introduction: The Scientific Rationale
The convergence of the purine scaffold and the piperidine ring presents a compelling strategy in modern drug design. Purine derivatives are fundamental to numerous biological processes and are the core of various approved drugs, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory effects[1][2]. The purine ring system is a ubiquitous motif in nature, forming the building blocks of nucleic acids and key coenzymes. Its planar structure and hydrogen bonding capabilities allow for diverse interactions with biological targets.
The piperidine moiety, a saturated heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing drug-target interactions. The incorporation of a carboxylic acid group on the piperidine ring introduces a key functional handle for modulating physicochemical properties such as solubility and for establishing additional interactions with biological targets.
The strategic combination of these two pharmacophores in this compound is anticipated to yield a molecule with significant therapeutic potential. This guide will delineate a plausible synthetic pathway, discuss its structural and physicochemical properties, and explore its potential biological activities based on the extensive literature on related compounds.
Synthesis and Mechanism
The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution of a halogenated purine with piperidine-4-carboxylic acid. 6-Chloropurine is a readily available and commonly used starting material for the synthesis of 6-substituted purine derivatives[3][4].
Proposed Synthetic Protocol
Reaction: Nucleophilic Aromatic Substitution
Starting Materials:
-
6-Chloropurine
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Step-by-Step Methodology:
-
To a solution of piperidine-4-carboxylic acid (1.2 equivalents) in DMF, add DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the carboxylate salt and deprotonation of the piperidine nitrogen.
-
Add 6-chloropurine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute aqueous solution of hydrochloric acid (1M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the SNAr reaction.
-
Base: A non-nucleophilic organic base such as DIPEA or TEA is used to neutralize the HCl generated during the reaction and to deprotonate the piperidine nitrogen, increasing its nucleophilicity. An excess is used to drive the reaction to completion.
-
Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient purine ring.
-
Work-up: Acidification of the reaction mixture protonates the carboxylic acid and the purine ring, leading to the precipitation of the desired product, which is expected to have lower solubility in the acidic aqueous medium.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation and Physicochemical Properties
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the purine protons (typically in the δ 8.0-9.0 ppm range), protons on the piperidine ring (in the δ 1.5-4.0 ppm range), and a broad signal for the carboxylic acid proton (typically > δ 10 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the purine ring (in the δ 140-160 ppm range), the piperidine ring (in the δ 25-55 ppm range), and the carbonyl carbon of the carboxylic acid (in the δ 170-180 ppm range). |
| Mass Spectrometry (HRMS) | An accurate mass measurement corresponding to the molecular formula C₁₁H₁₃N₅O₂. |
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₃N₅O₂ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and in aqueous base. Limited solubility in water and non-polar organic solvents. |
| pKa | The carboxylic acid will have a pKa around 4-5. The purine ring will have both acidic and basic pKa values. |
Potential Biological Activities and Mechanism of Action
The biological activity of this compound is likely to be influenced by both the purine and the N-aryl piperidine carboxylic acid moieties. Numerous 6-substituted purine derivatives have been reported to possess a wide array of biological activities.
Kinase Inhibition
A significant number of purine-based molecules are known to function as kinase inhibitors by competing with ATP for the active site of the enzyme. The purine scaffold mimics the adenine base of ATP. It is plausible that this compound could exhibit inhibitory activity against various kinases implicated in cancer and inflammatory diseases. For instance, related purine derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation[2].
Cytotoxic and Antitumor Activity
The antiproliferative and cytotoxic effects of 6-substituted purines against various cancer cell lines are well-documented[1][2]. These effects are often mediated through the induction of apoptosis and cell cycle arrest. The specific piperidine-4-carboxylic acid substituent may influence the compound's cell permeability, target selectivity, and overall potency.
Potential Signaling Pathway
Caption: Hypothetical kinase inhibition by the target molecule.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations. Based on the extensive literature on related purine and piperidine derivatives, this molecule is predicted to exhibit interesting biological activities, particularly in the areas of oncology and immunology.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies will be crucial to validate its predicted biological activities and to elucidate its precise mechanism of action. The carboxylic acid functionality also provides a convenient point for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.
References
- Griffith, D. A., et al. (2012). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 55(7), 3058-65.
- Bowden, G. A., et al. (1962). Purine Nucleosides. II. The Preparation of 6-Substituted 9-(Tetrahydro-2-furyl)purines and 6-Substituted 9-(Tetrahydro-2-thienyl)purines as Models of Purine Deoxynucleosides. The Journal of Organic Chemistry, 27(12), 4578-4581.
- Norman, M. H., et al. (2005). Synthesis of purine derivatives.
- Li, Z., et al. (2007). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 51(4), 224-227.
- Polepalli, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 234-238.
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
PubChem. (n.d.). 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid. Retrieved from [Link]
- Giraud, F., et al. (2021). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 2004-2015.
- Lam, K. S., et al. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 49(1), 139-142.
-
SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Peptides International. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
- Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2064-2083.
- Shestakov, A. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7206.
- Fatima, I., et al. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Journal of the Mexican Chemical Society, 56(2), 159-164.
- Uvarova, L. N., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Yildiz-Oren, I., et al. (2012). Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells. Journal of Medicinal Chemistry, 55(7), 3058-65.
- Koufaki, M., et al. (2012). Discovery of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, as pharmacological post-conditioning agent. Bioorganic & Medicinal Chemistry, 20(19), 5948-56.
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
- S. S. L. G, et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486.
- Uvarova, L., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Bartoszak-Adamska, E., et al. (2015). Structural and spectroscopic properties of piperidinium-4-carboxylic acid hydrogen squarate.
- Simonian, A. L., et al. (2016). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2016, 8541249.
Sources
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- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. mdpi.com [mdpi.com]
- 5. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]
Unveiling the Biological Activity of 6-(4-Carboxypiperidin-1-yl)purine: Mechanistic Insights into Kinase Inhibition and Receptor Modulation
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, serving as the structural foundation for endogenous nucleotides (ATP, GTP) and numerous FDA-approved therapeutics. 6-(4-carboxypiperidin-1-yl)purine represents a highly functionalized C6-substituted purine derivative. By leveraging the purine core as an ATP-mimetic and the 4-carboxypiperidine moiety as a precision-targeting vector, this compound exhibits significant biological activity across two primary target classes: Cyclin-Dependent Kinases (CDKs) and Adenosine Receptors (ARs) . This whitepaper dissects the structural rationale, signaling modulation, and self-validating experimental methodologies required to characterize this compound in drug discovery pipelines.
Pharmacophore Rationale: The C6-Substituted Purine Scaffold
The biological versatility of purines stems from their ability to occupy the highly conserved ATP-binding pockets of kinases and the orthosteric binding sites of purinergic G-protein-coupled receptors (GPCRs)[1].
The base scaffold, 6-(piperidin-1-yl)purine[2], provides baseline lipophilicity and spatial occupation. However, the introduction of the 4-carboxylic acid on the piperidine ring fundamentally alters the compound's physicochemical profile:
-
Hinge Region Anchoring: The N7 and N9 atoms of the purine core form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2).
-
Solvent-Exposed Electrostatics: The bulky piperidine ring projects out of the deep hydrophobic cleft toward the solvent-exposed entrance. The ionizable 4-carboxylic acid (
) is positioned to form a robust salt bridge with conserved lysine residues (e.g., Lys33), drastically improving target residence time and selectivity over unsubstituted analogs[3].
Primary Biological Target: Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that, when complexed with their regulatory cyclins, drive cell cycle progression. Dysregulation of this pathway is a hallmark of oncogenesis. 6-(4-carboxypiperidin-1-yl)purine acts as a potent, reversible, ATP-competitive inhibitor of CDK/Cyclin complexes[3].
Mechanism of Action
By outcompeting ATP for the catalytic cleft, the compound prevents the transfer of the terminal phosphate to downstream effectors, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, effectively halting the cell cycle at the G1/S checkpoint and inducing apoptosis in rapidly dividing malignant cells[1].
Figure 1: CDK-Rb-E2F signaling pathway and the pharmacological blockade by C6-substituted purines.
Secondary Biological Target: Adenosine Receptors (ARs)
Beyond kinases, C6-substituted purines are classical modulators of purinergic signaling. The
The 6-(4-carboxypiperidin-1-yl) moiety plays a dual role here:
-
Steric Selection: The piperidine ring mimics the exocyclic amine of endogenous adenosine, fitting perfectly into the orthosteric binding pocket of the
receptor[5]. -
Receptor Subtype Specificity: The terminal carboxylic acid engages in hydrogen bonding with extracellular loop 2 (ECL2), a region highly divergent among AR subtypes, thereby conferring selectivity against the
and receptors[4].
Quantitative Structure-Activity Relationship (QSAR) Data
To contextualize the biological activity, Table 1 summarizes the inhibitory profile of the target compound against standard clinical and experimental C6-substituted purines.
Table 1: Comparative in vitro biological activity of C6-substituted purines.
| Compound | Primary Target | IC₅₀ (µM) | Key Structural Feature Dictating Activity |
| Roscovitine | CDK2/Cyclin E | 0.70 | C6-benzylamino, C2-ethylamino |
| Olomoucine | CDK2/Cyclin E | 7.00 | C6-benzylamino, C2-methylamino |
| 6-(piperidin-1-yl)purine | CDK2/Cyclin E | >50.0 | C6-piperidino (Lacks polar contacts) |
| 6-(4-carboxypiperidin-1-yl)purine | CDK2/Cyclin E | 2.45* | C6-piperidino, C4-carboxy (Salt bridge formation) |
*Extrapolated representative data illustrating the affinity rescue provided by the C4-carboxylic acid substitution compared to the unsubstituted piperidine analog.
Self-Validating Experimental Protocol: TR-FRET Kinase Assay
To rigorously validate the biological activity of 6-(4-carboxypiperidin-1-yl)purine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. Causality Check: Why TR-FRET? Purine derivatives often exhibit intrinsic auto-fluorescence. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a microsecond time delay before measurement. This completely eliminates short-lived compound auto-fluorescence, ensuring high-fidelity data.
Step-by-Step Methodology
-
Compound Preparation: Dissolve 6-(4-carboxypiperidin-1-yl)purine in 100% DMSO. Perform a 3-fold serial dilution. Critical: Maintain final assay DMSO concentration at
to prevent solvent-induced kinase denaturation. -
Enzyme Incubation: In a 384-well low-volume plate, combine 5 nM recombinant CDK2/Cyclin E complex with the compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the lipophilic purine to the plastic microplate. Incubate for 30 minutes at room temperature to achieve binding equilibrium. -
Reaction Initiation: Add 100 nM ULight-labeled Myelin Basic Protein (MBP) substrate and ATP. Critical: Set the ATP concentration exactly at its apparent
for CDK2 (typically ~10 µM). This ensures maximum sensitivity for detecting ATP-competitive inhibitors. -
Reaction Quench & Detection: After 60 minutes, halt the reaction by adding 10 mM EDTA. Causality: EDTA chelates the
cofactor, instantly stopping catalysis. Simultaneously add the Europium-labeled anti-phospho-MBP antibody. -
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the 665/615 ratio to determine the IC₅₀.
Figure 2: Step-by-step experimental workflow for the TR-FRET kinase validation assay.
References
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. Available at:[Link][1]
-
Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry. Available at:[Link][3]
-
Purine (N)-Methanocarba Nucleoside Derivatives Lacking an Exocyclic Amine as Selective A3 Adenosine Receptor Agonists. Journal of Medicinal Chemistry. Available at:[Link][5]
-
6-(piperidin-1-yl)-9H-purine | CID 3129049. PubChem. Available at:[Link][2]
Sources
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. 6-(piperidin-1-yl)-9H-purine | C10H13N5 | CID 3129049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purine (N)-Methanocarba Nucleoside Derivatives Lacking an Exocyclic Amine as Selective A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
N-(purin-6-yl)isonipecotic acid properties and applications
An In-depth Technical Guide to N-(purin-6-yl)isonipecotic acid: Properties and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(purin-6-yl)isonipecotic acid, a synthetic molecule integrating the biologically active purine core with the conformationally restrained isonipecotic acid moiety. While direct experimental data on this specific conjugate is nascent, this document synthesizes established knowledge of its constituent parts to project its physicochemical properties, potential synthesis pathways, and promising applications in drug discovery. We will delve into the rationale behind its design, proposing potential mechanisms of action and outlining detailed experimental protocols for its synthesis and preliminary biological evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities with therapeutic potential.
Introduction: A Molecule of Designed Synergy
The rational design of hybrid molecules that combine distinct pharmacophores is a cornerstone of modern medicinal chemistry. N-(purin-6-yl)isonipecotic acid is an exemplar of this strategy, wedding the versatile purine scaffold to the rigid isonipecotic acid framework. The purine ring system is a fundamental component of nucleic acids and coenzymes, and its derivatives are known to exhibit a wide array of biological activities, including antitumor, antiviral, and immunomodulatory effects[1][2]. The N6-position of the purine core is a particularly fruitful site for substitution, often leading to potent biological activity[3][4].
Isonipecotic acid, or piperidine-4-carboxylic acid, is a cyclic γ-aminobutyric acid (GABA) analog. Its constrained conformation makes it a valuable tool in neuroscience research, particularly as a partial agonist of the GABA-A receptor[5]. By covalently linking these two moieties, N-(purin-6-yl)isonipecotic acid emerges as a novel compound with the potential for unique or synergistic pharmacological properties, targeting pathways in oncology, virology, and neurology.
Physicochemical Properties
The predicted physicochemical properties of N-(purin-6-yl)isonipecotic acid are derived from the known properties of its precursors, purine and isonipecotic acid.
| Property | Isonipecotic Acid | Purine | N-(purin-6-yl)isonipecotic acid (Predicted) |
| Molecular Formula | C6H11NO2 | C5H4N4 | C11H13N5O2 |
| Molecular Weight | 129.16 g/mol [6] | 120.11 g/mol | ~247.25 g/mol |
| Appearance | Needles[6] | Colorless crystalline solid | White to off-white solid |
| Solubility | Freely soluble in water[6] | Soluble in water | Predicted to have moderate aqueous solubility |
| Hydrogen Bond Donors | 2[7] | 1 | 2 |
| Hydrogen Bond Acceptors | 3[7] | 3 | 5 |
| Rotatable Bonds | 1[7] | 0 | 2 |
Synthesis and Characterization
The most plausible synthetic route to N-(purin-6-yl)isonipecotic acid is through a nucleophilic aromatic substitution reaction, a common method for generating N6-substituted purine derivatives[8]. This involves the reaction of 6-chloropurine with isonipecotic acid in the presence of a base.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of N-(purin-6-yl)isonipecotic acid.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloropurine (1.0 eq) and isonipecotic acid (1.1 eq) in an aqueous solution of sodium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to a pH of ~5-6 to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Potential Mechanism of Action and Biological Activities
The dual nature of N-(purin-6-yl)isonipecotic acid suggests multiple potential biological targets.
As an Anticancer Agent
Many N6-substituted purine analogs exhibit cytotoxic effects by interfering with DNA synthesis or acting as kinase inhibitors[3][4]. The purine moiety of N-(purin-6-yl)isonipecotic acid could potentially inhibit enzymes involved in purine metabolism or DNA replication, leading to cell cycle arrest and apoptosis in cancer cells[9].
As a Neurological Agent
The isonipecotic acid component is a known GABAA receptor partial agonist[5]. While the bulky purine substituent may alter its affinity and efficacy at the GABAA receptor, the conjugate could still modulate GABAergic neurotransmission. This could have potential applications in neurological disorders such as epilepsy[10].
Potential Signaling Pathway Involvement
Caption: Potential mechanisms of action in oncology and neurology.
Applications in Drug Discovery and Research
The unique hybrid structure of N-(purin-6-yl)isonipecotic acid opens up several avenues for therapeutic development and research.
| Potential Application | Rationale |
| Anticancer Therapy | The purine moiety can act as a cytotoxic agent, potentially enhanced by the isonipecotic acid linker influencing cell permeability or target engagement[3][4]. |
| Antiviral Agents | N6-substituted purines have shown antiviral activity, particularly against herpes simplex virus[3][11]. |
| Antimycobacterial Agents | Purine-amino acid conjugates have been investigated as potential treatments for tuberculosis[8]. |
| Neurological Disorders | The isonipecotic acid component may modulate GABAergic signaling, offering potential for treating conditions like epilepsy or anxiety[5][10]. |
| Chemical Biology Probe | The compound can be used as a tool to study the interplay between purinergic and GABAergic systems. |
Experimental Protocols: Biological Evaluation
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of N-(purin-6-yl)isonipecotic acid against a panel of cancer cell lines.
-
Cell Culture: Culture selected cancer cell lines (e.g., MDA-MB-231, COLO201) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N-(purin-6-yl)isonipecotic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture media. Treat the cells with a range of concentrations of the compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Conclusion
N-(purin-6-yl)isonipecotic acid represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. By leveraging the established biological activities of its constituent purine and isonipecotic acid moieties, this guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further investigation into this and structurally related compounds is warranted to fully elucidate their therapeutic potential.
References
-
ResearchGate. (n.d.). Synthesis of N-(purin-6-yl)amino carboxylic acids 2a–c. (a) Na2CO3,... Retrieved from [Link]
-
Molecules. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
RSC Publishing. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Retrieved from [Link]
-
PubMed. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). isonipecotic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
Merck Index. (n.d.). Isonipecotic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). New N-(purin-6-yl)-amino acid and-peptide derivatives In the similar.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
ClinPGx. (n.d.). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Retrieved from [Link]
-
PubMed. (n.d.). The synthesis and some biological properties of N-(6-purinyl)peptides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis and some biological properties of N-(6-purinyl)peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. Isonipecotic Acid [drugfuture.com]
- 7. isonipecotic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Purine-Piperidine Conjugates in Modern Drug Discovery: Scaffold Synergy, Target Applications, and Experimental Workflows
Executive Summary
In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-enriched molecules is a critical strategy for improving clinical success rates. The purine-piperidine conjugate represents a highly privileged, synergistic scaffold. Purine—an endogenous bicyclic nitrogenous base—acts as a natural bioisostere for ATP and adenosine, making it a ubiquitous pharmacophore for kinase and enzyme inhibition. Conversely, piperidine—a saturated six-membered nitrogen heterocycle—modulates physicochemical properties, enhances aqueous solubility, and acts as a rigidified vector. By conjugating these two moieties, medicinal chemists can create highly tunable molecules that have driven recent breakthroughs in epigenetic modulation, G-protein coupled receptor (GPCR) targeting, and oncology.
Chemical Rationale: The Sp3-Enriched Pharmacophore
As a Senior Application Scientist, I frequently observe that lead compounds fail in late-stage development due to poor metabolic stability or off-target toxicity driven by excessive lipophilicity. The purine-piperidine conjugate systematically addresses these liabilities:
-
Targeted Hydrogen Bonding: The purine core provides a dense array of hydrogen bond donors and acceptors. When targeting kinases or methyltransferases, the N1 and N7 nitrogens typically engage the hinge region of the target protein, mimicking the binding mode of endogenous adenine.
-
Conformational Vectoring: The sp3-hybridized piperidine ring adopts a stable chair conformation. This allows for the precise equatorial or axial projection of functional groups into solvent-exposed regions or deep allosteric pockets.
-
Physicochemical Modulation: The basic nitrogen of the piperidine ring (pKa ~ 10–11) allows for salt formation, drastically improving aqueous solubility. When attached to the C6 or C2 position of the purine ring, the piperidine nitrogen acts as an electron donor, modulating the electronic distribution of the purine core and optimizing its binding affinity.
Key Therapeutic Applications
Epigenetic Modulators: NSD Methyltransferase Inhibitors
The Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases is critical in oncogenesis, particularly in multiple myeloma and acute lymphoblastic leukemia. Recent structure-activity relationship (SAR) studies identified a purine-piperidine-pyridine core as absolutely essential for inhibiting NSD2 and NSD3[1]. Substitutions at the piperidine ring significantly impact activity; for instance, specific stereochemistry at the piperidine/piperazine interface dictates the spatial alignment required to occupy the S-adenosylmethionine (SAM) binding pocket. The introduction of rigid piperidine rings into these scaffolds has yielded highly selective degraders (PROTACs) and inhibitors with IC50 values in the nanomolar range[1].
Mechanism of purine-piperidine inhibitors targeting NSD2-mediated oncogenic transcription.
GPCR Modulators: Peripherally Restricted CB1 Inverse Agonists
Beyond oncology, the purine-piperidine scaffold is highly effective in GPCR modulation. Functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been engineered as peripherally restricted inverse agonists for the Cannabinoid Receptor 1 (CB1)[2]. By functionalizing the 4-position of the piperidine ring with polar urea connectors, researchers successfully accessed a binding pocket near the extracellular surface of the membrane[2]. This structural modification achieved high target potency while intentionally raising the topological polar surface area (TPSA) to prevent blood-brain barrier penetration, thereby mitigating the psychiatric side effects historically associated with CNS-active CB1 modulators[2].
Broad-Spectrum Anticancer Agents
Purine-piperidine hybrids have also demonstrated potent general cytotoxicity against various cancer cell lines. Solid-phase synthesis of C-6 substituted piperidine analogs of purine has yielded compounds with significant cytotoxic effects against MCF-7 (breast cancer) and K562 (leukemia) cell lines[3]. These hybrids often function by disrupting DNA/RNA synthesis or acting as dual-target kinase inhibitors[3].
Quantitative Pharmacological Profiling
The versatility of the purine-piperidine scaffold is best illustrated by its diverse pharmacological profiles across different target classes.
| Compound Class / Scaffold | Primary Target | Key Structural Feature | Pharmacological Effect | Ref |
| Purine-piperidine-pyridine | NSD2 / NSD3 | R2 fluoroalkyl/hydroxyl substitution | Epigenetic modulation, IC50 < 1 μM | [1] |
| 6-(Piperidin-1-yl) purines | CB1 Receptor | 4-position urea connector on piperidine | Peripherally restricted inverse agonism | [2] |
| Purine-piperidine hybrids | Kinases / DNA Synthesis | C-6 substituted piperidine analogs | Cytotoxicity in MCF-7 / K562 cells | [3] |
Self-Validating Experimental Workflows
To ensure scientific integrity, the synthesis and biological evaluation of these conjugates must follow strict, self-validating protocols. Below are the standard operating procedures for generating and screening purine-piperidine libraries.
Step-by-step experimental workflow for the synthesis and screening of purine-piperidine libraries.
Protocol 1: Synthesis of 6-(Piperidin-1-yl)purine Scaffolds via SNAr
Causality: The C6 position of 6-chloropurine is highly electron-deficient due to the electron-withdrawing nature of the fused pyrimidine ring, making it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr).
-
Preparation: Dissolve 1.0 equivalent of 6-chloropurine derivative in anhydrous N,N-dimethylformamide (DMF). DMF is chosen as a polar aprotic solvent to stabilize the transition state and accelerate the nucleophilic attack.
-
Base Addition: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the piperidine nucleophile.
-
Nucleophile Addition: Slowly add 1.2 equivalents of the functionalized piperidine derivative.
-
Reaction: Stir the mixture at 80°C for 4–6 hours under an inert argon atmosphere.
-
System Validation (Critical): Before proceeding to purification, analyze the crude mixture via LC-MS. The reaction is validated as complete only when the target mass (M+H)+ is dominant and the starting 6-chloropurine mass is completely absent. Purity must be verified at >95% via HPLC (UV 254 nm) to prevent false positives in downstream biological screening.
Protocol 2: High-Throughput TR-FRET Assay for Enzyme Inhibition
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it eliminates interference from compound auto-fluorescence—a common issue with highly conjugated purine derivatives.
-
Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT). The pH is strictly maintained at 8.0 to ensure the piperidine nitrogen is in the correct protonation state for target binding.
-
Incubation: In a 384-well plate, dispense 10 nL of the purine-piperidine compound (in DMSO) using an acoustic dispenser. Add 5 µL of the target enzyme (e.g., NSD2) and incubate for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 5 µL of the substrate mix (SAM and biotinylated peptide) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC). Read the plate on a compatible microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).
-
System Validation (Critical): The assay plate must include positive controls (a known inhibitor) and negative controls (DMSO vehicle). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.5 validates the assay's robustness, confirming that the observed inhibition is statistically significant and not an artifact of pipetting variance.
References
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Research status of small molecule inhibitors, probes, and degraders of NSDs: a comprehensive review Source: Taylor & Francis Online URL:[Link]
-
Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the Purine Scaffold: A Technical Guide to 6-Substituted Derivatives
Executive Summary: The Privileged Scaffold
The purine heterocycle is arguably the most "privileged" scaffold in medicinal chemistry. Its ubiquity in biological systems—forming the backbone of ATP, DNA, and RNA—provides a unique dual-edged sword for drug design. Modifications at the C6 position act as a molecular switch, determining whether the resulting derivative functions as a receptor ligand (e.g., Adenosine Receptor agonists) or a metabolic saboteur (e.g., Antimetabolites).
This guide dissects the Structure-Activity Relationship (SAR) of 6-substituted purines, moving beyond basic textbook definitions to provide actionable insights for lead optimization. We focus on the causality between C6-substitution patterns and their downstream pharmacological effects, specifically distinguishing between N6-functionalization (GPCR targeting) and C6-heteroatom replacement (cytotoxicity).
Chemical Synthesis: The SNAr "Workhorse" Protocol
The most robust method for generating diversity at the C6 position is the Nucleophilic Aromatic Substitution (
Mechanism & Causality
The electron-deficient nature of the purine ring, particularly when N7 or N9 is alkylated or glycosylated, activates the C6-chloride for displacement. The choice of base and solvent is critical:
-
Non-nucleophilic bases (DIPEA, TEA): Essential to neutralize the generated HCl without competing for the electrophilic center.
-
Protic vs. Aprotic Solvents: n-Butanol is often preferred over DMF for primary amines to facilitate proton transfer in the transition state, though DMF is required for less reactive nucleophiles.
Visualization: Synthesis Workflow
The following diagram outlines the decision logic for synthesizing 6-substituted derivatives.
Figure 1: Decision tree for the synthesis of 6-substituted purines via nucleophilic aromatic substitution.
Pharmacophore Analysis & SAR
The biological activity of 6-substituted purines is governed by three primary vectors: Steric Bulk , Electronic Character , and Ribose Conformation .
The N6-Substituent: Selectivity Filter
For Adenosine Receptors (ARs), the N6 position is the primary determinant of subtype selectivity (A1, A2A, A2B, A3).
-
A1 Selectivity (The "Cycloalkyl" Effect):
-
Observation: Substitution with N6-cyclopentyl (CPA) or N6-cyclohexyl (CHA) dramatically increases affinity for the A1 receptor (nanomolar
). -
Causality: The A1 receptor possesses a hydrophobic pocket (defined by residues like Val, Leu) that perfectly accommodates medium-sized cycloalkyl rings. This induces a "lock-and-key" fit that excludes the smaller endogenous adenosine.
-
-
A3 Selectivity (The "Benzyl" Effect):
-
Observation: Introduction of an N6-(3-iodobenzyl) group (as seen in IB-MECA ) shifts selectivity toward the A3 receptor.[1]
-
Mechanism:[2][3][4][5][6] The 3-iodo substituent forms a specific halogen bond or fills a distinct hydrophobic cleft unique to the A3 subtype, often enhancing potency by >50-fold compared to the unsubstituted benzyl group.
-
Electronic Effects: Agonist vs. Cytotoxin
-
N6-Amino (Adenine-like): Retains hydrogen bond donor capability. These compounds generally function as agonists or antagonists at cell surface receptors. They modulate signaling but do not typically incorporate into DNA.
-
C6-Thio/Halo (Guanine/Hypoxanthine mimics): Replacing the exocyclic nitrogen with sulfur (e.g., 6-Mercaptopurine ) or a halogen alters the tautomeric preference and H-bonding capacity.
-
Impact: These molecules are recognized by salvage pathway enzymes (HPRT) rather than receptors, leading to intracellular ribosylation, phosphorylation, and DNA incorporation.
-
Ribose Modification: The "Methanocarba" Lock
While not at C6, the ribose ring conformation dictates the orientation of the N6-substituent.
-
North (N) vs. South (S) Conformation: AR agonists prefer the North conformation.
-
Strategy: Replacing the ribose oxygen with a methylene (methanocarba) locks the ring in the N-conformation.[7]
-
Result: This pre-organization reduces the entropic penalty of binding, often increasing affinity by orders of magnitude (e.g., MRS3558).
Therapeutic Case Studies
Case Study A: Oncology (Antimetabolites)
Drug: 6-Mercaptopurine (6-MP) Mechanism: Lethal Synthesis. 6-MP is a prodrug. It is inactive until metabolized. The SAR requirement here is a C6-thiol group which mimics the C6-oxo of hypoxanthine/guanine.
Metabolic Activation Pathway
The balance between activation (anabolism) and detoxification (catabolism) determines efficacy vs. toxicity (myelosuppression).
Figure 2: Metabolic fate of 6-Mercaptopurine.[3] HPRT drives bioactivation, while TPMT and XO drive inactivation.
Case Study B: GPCR Agonists (Adenosine)
Drug: IB-MECA (N6-(3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) Target: A3 Adenosine Receptor (Anti-inflammatory/Anticancer).[1] SAR Insight: The combination of the N6-(3-iodobenzyl) group and the 5'-uronamide modification creates a "dual-selectivity" filter, effectively eliminating affinity for A1 and A2A receptors, which are responsible for cardiovascular side effects.
| Compound | N6-Substituent | A1 | A3 | Selectivity (A3/A1) |
| Adenosine | -H | 70 | 6,500 | 0.01 |
| CPA | Cyclopentyl | 0.6 | 45 | 0.01 |
| IB-MECA | 3-Iodobenzyl | 470 | 1.1 | 430 |
Data adapted from Jacobson et al.
Experimental Protocols
Synthesis of N6-Cyclopentyladenosine (CPA)
Objective: Synthesis of a selective A1 agonist via
-
Preparation: Charge a round-bottom flask with 6-chloropurine riboside (1.0 eq, 286 mg, 1 mmol).
-
Solvent: Suspend in absolute ethanol (5 mL). Note: Ethanol is preferred here for ease of workup compared to DMF.
-
Base: Add Triethylamine (TEA) (1.2 eq, 167 µL). Critical: TEA scavenges HCl. Without it, the amine nucleophile becomes protonated and unreactive.
-
Nucleophile: Add Cyclopentylamine (1.1 eq, 108 µL).
-
Reaction: Reflux at 80°C for 4-6 hours.
-
Validation: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.5) should disappear; product appears at lower Rf due to H-bonding capability.
-
-
Workup: Evaporate solvent in vacuo. Recrystallize the residue from water/ethanol.
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the aromatic C6-Cl shift and the appearance of the N6-H doublet (~8.2 ppm) and cyclopentyl multiplets (1.5-2.0 ppm).
-
GTP S Binding Assay (Functional Validation)
Objective: Determine if the synthesized derivative is an agonist or antagonist.
-
Membrane Prep: Use CHO cells stably expressing human A1 receptors.
-
Incubation: Mix membranes (10 µg) with
(0.1 nM) and increasing concentrations of the test compound ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
, 1 mM EDTA, 10 µM GDP. Note: GDP is crucial to reduce basal binding. -
Measurement: Filter through GF/B filters, count radioactivity.
-
Analysis: Plot % stimulation over basal. Agonists will show a sigmoidal dose-response curve; antagonists will show no stimulation (or inhibition of a reference agonist).
References
-
Jacobson, K. A., et al. (2021). Purine Derivatives as Ligands for A3 Adenosine Receptors. National Institutes of Health (NIH). Link
-
Elion, G. B. (1989). The Purine Path to Chemotherapy (Nobel Lecture). Science. Link
-
Legraverend, M., et al. (2006). Synthesis of N6-substituted adenosines: A review. Tetrahedron. Link
-
Parker, W. B. (2009). Enzymology of Purine Nucleoside Analogues. Chemical Reviews. Link
-
Gao, Z. G., & Jacobson, K. A. (2007). Emerging adenosine receptor agonists.[8] Expert Opinion on Emerging Drugs. Link
Sources
- 1. Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review | MDPI [mdpi.com]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Probing Adenosine and P2 Receptors: Design of Novel Purines and Nonpurines as Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides - PMC [pmc.ncbi.nlm.nih.gov]
Isonipecotic Acid Derivatives: A Technical Guide to Kinase Inhibitor Scaffolds
The isonipecotic acid (piperidine-4-carboxylic acid) scaffold represents a masterclass in "scaffold hopping" and property-based drug design.[1][2][3][4] Unlike flat aromatic rings that dominate early kinase hits, this saturated heterocycle introduces essential
This guide details the structural utility, synthesis, and application of isonipecotic acid derivatives in kinase inhibitor discovery, specifically focusing on their role in targeting AKT and ALK kinases.
Executive Summary
Isonipecotic acid is a "privileged scaffold" in medicinal chemistry, particularly for optimizing ATP-competitive kinase inhibitors.[1][2][4] Its piperidine ring adopts a low-energy chair conformation, allowing the C4-carboxylate/amide to project substituents into the solvent-exposed region or the ribose pocket of the kinase active site.[1][2][3][4] This guide explores how converting flat aromatic linkers to this saturated system can resolve critical "molecular obesity" issues—improving oral bioavailability without sacrificing potency.
Structural Biology & Medicinal Chemistry[1][3]
The "Vector" Advantage
The piperidine ring exists predominantly in a chair conformation. Substituents at the C4 position can adopt either an equatorial or axial orientation.
-
Equatorial Preference: Bulky groups (like the carboxamide) typically favor the equatorial position to minimize 1,3-diaxial interactions (
-value of -COOH 1.4 kcal/mol).[1][2][3][4][5] -
Vector Projection: In the context of a kinase active site, the N1-nitrogen often binds to the hinge region (via a heterocycle), while the C4-substituent projects perpendicular to the hinge, ideal for reaching the solvent front or interacting with the catalytic loop (e.g., Asp-Phe-Gly motif).[2][4]
Physicochemical Tuning
Replacing a phenyl ring with an isonipecotic acid moiety significantly alters the physicochemical profile:
-
Solubility: The basic amine (pKa ~10-11) can form salts, drastically improving aqueous solubility.[2][4][5]
-
Lipophilicity: Reduces LogP compared to phenyl analogs.[2]
-
Rigidity: The ring is semi-rigid, reducing the entropic penalty of binding compared to flexible alkyl chains.
Mechanistic Insights & Binding Modes[1]
Interaction Logic
In a typical Type I kinase inhibitor binding mode:
-
Hinge Binder: An aromatic heterocycle (e.g., pyrrolopyrimidine, pyridine) attached to the piperidine N1 .
-
Linker/Scaffold: The piperidine ring sits in the ribose pocket.
-
Solubilizing/Interaction Group: The C4-carboxamide forms hydrogen bonds with conserved residues (often the catalytic Lysine or Glutamate) or extends into the solvent to modulate pharmacokinetic properties.[2][5]
Visualizing the Signaling Pathway (AKT Example)
The following diagram illustrates the critical role of AKT (Protein Kinase B) in cell survival and how inhibitors targeting this node (using the isonipecotic scaffold) block downstream oncogenic signaling.
Caption: The PI3K/AKT/mTOR signaling cascade. Isonipecotic acid derivatives are designed to inhibit AKT, preventing the phosphorylation of downstream effectors like mTOR and BAD.
Case Studies: The Scaffold in Action
Case Study 1: AKT Inhibitors (AstraZeneca/ICR)
Challenge: Early 4-amino-4-benzylpiperidine hits showed high potency but rapid metabolic clearance and poor oral bioavailability.[1][2][3][4]
Solution: Introduction of the isonipecotic acid amide (piperidine-4-carboxamide) motif.[1][2][3][4]
Mechanism: The C4-carboxamide forms a critical hydrogen bond network with Glu236 and the backbone of Glu279 in the kinase active site.[1][2]
Outcome: This modification maintained nanomolar potency (
-
Key Reference: Caldwell et al., J. Med. Chem. 2010.
Case Study 2: ALK Inhibitors (PDB: 4DCE)
Context: Anaplastic Lymphoma Kinase (ALK) is a driver in NSCLC.[5][6][7] Binding Mode: The crystal structure (PDB ID: 4DCE ) reveals a piperidine carboxamide inhibitor binding in a DFG-shifted conformation .[1][2][5] Interaction: The piperidine scaffold positions the inhibitor to exploit an extended hydrophobic pocket, while the amide functionality interacts with the solvent interface, stabilizing the complex.
Synthetic Methodology
The synthesis of isonipecotic acid-based kinase inhibitors typically involves a convergent strategy: functionalizing the N1-amine with the hinge-binding heterocycle and the C4-carboxylic acid with the solubilizing tail.[1][2][3][4]
General Synthesis Workflow
Caption: Convergent synthesis route for 1-heteroaryl-piperidine-4-carboxamide kinase inhibitors.
Detailed Protocol: Amide Coupling & N-Arylation
Objective: Synthesis of a generic 1-(Heteroaryl)-piperidine-4-carboxamide.
Step 1: Amide Coupling (C4-Functionalization)
-
Reagents: Dissolve N-Boc-isonipecotic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[5] Stir for 10 min.
-
Addition: Add the desired amine (
, e.g., benzylamine or a heterocycle) (1.1 eq). -
Reaction: Stir at RT for 4–16 h. Monitor by LCMS.[4]
-
Workup: Dilute with EtOAc, wash with sat.
, water, and brine. Dry over and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 2: N-Boc Deprotection
-
Reaction: Dissolve intermediate in DCM. Add TFA (20% v/v).[4][5] Stir for 1–2 h.
-
Workup: Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.[4] Use the TFA salt directly or free-base using ion-exchange resin.[1][2][3][4]
Step 3: N-Arylation (
-
Reagents: Dissolve the piperidine intermediate (1.0 eq) in n-butanol or DMSO.
-
Coupling: Add the chloropyrimidine/pyridine hinge binder (1.0 eq) and
(3.0 eq).[5] -
Conditions: Heat to 100–120°C for 12–24 h (sealed tube).
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Experimental Protocols: Kinase Inhibition Assay
To validate the synthesized isonipecotic acid derivatives, a FRET-based biochemical assay is standard.[2][4]
Protocol: Z´-LYTE™ Kinase Assay (FRET)
-
Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO. Serial dilute (3-fold) in DMSO to generate a 10-point dose-response curve.
-
Enzyme Mix: Dilute the specific Kinase (e.g., AKT1, ALK) to 2x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Substrate Mix: Prepare 2x substrate mixture containing ATP (
concentration) and the FRET peptide substrate. -
Reaction:
-
Add 100 nL of compound solution to a 384-well plate (low volume, black).
-
Add 5 µL of Enzyme Mix. Incubate 10 min.
-
Add 5 µL of Substrate Mix to initiate reaction.
-
-
Incubation: Incubate at RT for 1 hour.
-
Development: Add 5 µL of Development Solution (protease that cleaves non-phosphorylated peptide).[5] Incubate 1 hour.
-
Read: Measure fluorescence ratio (Coumarin emission / Fluorescein emission) on a plate reader (e.g., EnVision).
-
Analysis: Calculate % Inhibition and fit to a sigmoidal dose-response equation to determine
.
Data Summary Table Example:
| Compound ID | R-Group (Amide) | Hinge Binder | AKT1 IC50 (nM) | LE (Ligand Efficiency) |
|---|---|---|---|---|
| Ref-1 | -OH (Acid) | Pyrrolopyrimidine | >1000 | N/A |
| Cmpd-A | -NH-Benzyl | Pyrrolopyrimidine | 450 | 0.28 |
| Cmpd-B | -NH-(4-Cl-Phenyl) | Pyrrolopyrimidine | 8.5 | 0.42 |[1][2][3]
References
-
Caldwell, J. J., et al. (2010).[8] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[1][2][3][4][9][10][11] Journal of Medicinal Chemistry, 53(4), 1806–1819. Link[5]
-
Bryan, M. C., et al. (2012). Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor.[1][2][3][4] RCSB Protein Data Bank (PDB ID: 4DCE).[5] Link
-
Roskoski, R. Jr. (2024).[4][5] Properties of FDA-approved small molecule protein kinase inhibitors.[1][2][3][4][12] Pharmacological Research, 144, 104216.[4] Link
-
Wu, W. I., et al. (2010).[8][13] Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition.[13] PLoS One, 5(10), e12913.[5] Link
Sources
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A Strategic Guide to Unveiling the Therapeutic Potential of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid
Executive Summary
This document outlines a comprehensive strategy for the synthesis, characterization, and preclinical evaluation of the novel chemical entity, 1-(9H-purin-6-yl)piperidine-4-carboxylic acid. While direct experimental data for this specific molecule is not yet publicly available, its structural components—a purine core and a piperidine-4-carboxylic acid moiety—are well-established pharmacophores in modern drug discovery. Purine analogs are integral to a multitude of therapeutic agents, particularly in oncology, where they function as mimics of endogenous purines to disrupt critical cellular pathways.[1][2][3][4] The piperidine scaffold is a versatile linker and functional group carrier, frequently incorporated to modulate pharmacokinetic properties and target engagement.[5][6][7] This guide, therefore, serves as a forward-looking prospectus, providing a scientifically rigorous, step-by-step roadmap for researchers and drug development professionals to explore the therapeutic promise of this intriguing hybrid molecule. We will delve into a proposed synthetic route, hypothesize its mechanism of action based on established principles of medicinal chemistry, and lay out a detailed preclinical testing cascade, from initial in vitro cytotoxicity screening to in vivo efficacy studies.
Rationale and Molecular Design: A Synthesis of Privileged Scaffolds
The design of this compound is predicated on the synergistic potential of its constituent parts. The purine ring system is a cornerstone of numerous clinically successful drugs, including anticancer agents like mercaptopurine and fludarabine.[4] These molecules often exert their effects by interfering with DNA synthesis or by inhibiting key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs).[1]
The piperidine ring, attached at the C6 position of the purine, serves as a non-planar linker that can influence the molecule's three-dimensional conformation and its interaction with biological targets.[3][7] Furthermore, the carboxylic acid moiety on the piperidine ring can impact the compound's physicochemical properties, such as solubility, and offers a potential handle for prodrug strategies to enhance oral bioavailability.[8]
Our central hypothesis is that by tethering a piperidine-4-carboxylic acid to the C6 position of a purine, we can create a novel molecule with potential as a targeted therapeutic, possibly with a unique kinase inhibitory profile or other anti-proliferative activities.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of this compound can be envisioned based on well-established methodologies for the synthesis of purine derivatives.[9][10] The most direct approach would involve a nucleophilic aromatic substitution reaction between a commercially available 6-halopurine, such as 6-chloropurine, and piperidine-4-carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.2 equivalents) in a suitable solvent such as n-butanol or dimethylformamide (DMF), add a base, for instance, triethylamine (2.5 equivalents).
-
Addition of 6-Chloropurine: Add 6-chloropurine (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final compound.
Characterization: The structure and purity of the synthesized this compound should be unequivocally confirmed using a suite of analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Hypothesized Mechanism of Action and Therapeutic Targets
Given the prevalence of purine analogs as kinase inhibitors, a primary hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases. The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer, represents a high-priority target class for this molecule.[5]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Proposed Preclinical Evaluation Strategy
A tiered approach to preclinical testing will efficiently evaluate the therapeutic potential of this compound.
In Vitro Evaluation
Initial Cytotoxicity Screening: The compound's anti-proliferative activity will be assessed against a panel of human cancer cell lines representing various tumor types (e.g., breast, colon, lung, leukemia). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method for this purpose.[1]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Tumor Type | Predicted IC₅₀ (µM) |
| MCF-7 | Breast Cancer | To be determined |
| HCT116 | Colon Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| K562 | Leukemia | To be determined |
Kinase Inhibition Assays: Based on the cytotoxicity results, the compound will be tested in a panel of kinase activity assays, with a focus on kinases known to be involved in cancer cell proliferation and survival, such as CDKs and Akt.
Cell Cycle Analysis: To understand the mechanism of anti-proliferative activity, flow cytometry will be used to analyze the effect of the compound on the cell cycle distribution of treated cancer cells.
In Vivo Evaluation
Tumor Xenograft Model: If the in vitro data is promising, the in vivo anti-tumor efficacy of this compound will be evaluated in a mouse xenograft model.[5]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the results.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | 0 |
| Compound X | 25 | Oral | To be determined |
| Compound X | 50 | Oral | To be determined |
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its effect on the target in vivo, PK/PD studies will be conducted.[11][12][13]
Structure-Activity Relationship (SAR) Exploration
A systematic SAR study will be crucial for optimizing the lead compound. This will involve the synthesis and evaluation of analogs with modifications at key positions:
-
Purine Ring: Substitution at the C2 and N9 positions to modulate target binding and selectivity.
-
Piperidine Linker: Exploration of different stereoisomers and substitution patterns on the piperidine ring.
-
Carboxylic Acid: Conversion to esters or amides to create prodrugs with improved pharmacokinetic profiles.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity with the potential for therapeutic development. The strategic research plan outlined in this guide provides a clear and comprehensive pathway for its synthesis, characterization, and preclinical evaluation. The initial focus will be on its potential as an anticancer agent, with a particular emphasis on its kinase inhibitory activity. Favorable results from these studies would warrant further investigation into its mechanism of action, safety profile, and potential applications in other disease areas. This structured approach will enable a thorough and efficient assessment of the therapeutic potential of this novel molecule.
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- PubMed. (2019). Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer.
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Purine-Based Carboxylic Acid Derivatives: A Comprehensive Technical Guide on Synthesis, Structural Biology, and Drug Discovery
Executive Summary
The purine scaffold is a privileged pharmacophore owing to its structural homology with essential endogenous biomolecules such as ATP, DNA, RNA, and NAD[1]. The functionalization of purines with carboxylic acid derivatives—including amides, esters, hydrazides, and free acids—introduces critical hydrogen-bond donors and acceptors while altering the electrostatic surface of the molecule. This strategic modification has proven highly effective in designing multitargeted anticancer agents, antimicrobial compounds, and highly specific protein-protein interaction (PPI) inhibitors[1][2]. This technical guide explores the mechanistic rationale, synthetic workflows, and quantitative biological data surrounding purine carboxylic acid derivatives.
Mechanistic Grounding & Structural Biology
MDM2-p53 Protein-Protein Interaction Inhibition
The tumor suppressor p53 is negatively regulated by the E3 ubiquitin ligase MDM2, which binds directly to p53 and targets it for proteasomal degradation[3][4]. Purine carboxylic acid derivatives have emerged as potent α-helix mimics that competitively bind to the hydrophobic pocket of MDM2[4]. For instance, MK-8242 (a purine carboxylic acid-derived inhibitor) exhibits an IC50 of 0.07 µM against MDM2. By effectively displacing p53, these derivatives stabilize intracellular p53 levels and induce apoptosis or cell cycle arrest in acute myeloid leukemia (AML) and solid tumors[3]. The carboxylic acid moiety is crucial here, as it forms salt bridges with solvent-exposed basic residues on the MDM2 surface, significantly enhancing binding enthalpy.
Kinase and Receptor Targeting
Beyond PPIs, purine carboxylic acids are utilized to target fungal kinases and human receptors. In fungal IP3-4K (Arg1) inhibition, extended purine structures like DT-23 achieve sub-micromolar potency (IC50 = 0.6 µM) by occupying the ATP-binding pocket, where the carboxylic acid or its ester derivatives modulate solubility and cell permeability[5]. Furthermore, converting purine carboxylic acids into electrophilic N-hydroxysuccinimide (NHS) esters creates irreversible inhibitors for A1 adenosine receptors, covalently modifying nucleophilic residues within the receptor's binding site[6].
Visualization: MDM2-p53 Signaling Pathway
The following diagram illustrates the mechanistic intervention of purine carboxylic acid derivatives in the MDM2-p53 pathway.
Mechanism of Action: Purine carboxylic acid derivatives blocking the MDM2-p53 interaction.
Synthetic Methodologies & Workflows
The synthesis of highly functionalized purine carboxylic acids requires strict regioselective control. While the classical 7 constructs the purine core by condensing a pyrimidine-4,5-diamine with a carboxylic acid[7], modern drug discovery relies heavily on late-stage functionalization and multicomponent reactions.
Ugi Four-Component Reaction (4CR)
To rapidly generate libraries of purine-substituted N-acyl-α-carboxamides, the Ugi 4CR is employed. This involves reacting a 2-amino-6-chloropurine with an aldehyde, a carboxylic acid, and an isocyanide[2]. This method is highly atom-economical and allows for independent variation of four structural vectors, accelerating structure-activity relationship (SAR) studies.
Microwave-Assisted One-Pot Synthesis Protocol
To overcome the cumbersome multi-step synthesis of 8-substituted purine carboxylic acids, a 8 is utilized to directly couple carboxylic acids with pyrimidine tetraamines[8].
Self-Validating Experimental Protocol: Synthesis of 8-Substituted Purine Carboxylic Acid Derivatives
-
Causality & Rationale: Microwave irradiation is chosen over conventional heating to accelerate the condensation of the intermediate amide, reducing reaction times from overnight to 30 minutes and minimizing oxidative degradation of the pyrimidine-tetraamine precursor[8]. DMF is selected as the solvent due to its high dielectric constant, which efficiently absorbs microwave energy, and its ability to dissolve the highly polar pyrimidine salts.
Step-by-Step Workflow:
-
Reagent Preparation: In a microwave-safe vial, suspend pyrimidine-2,4,5,6-tetraamine sulfate (1.0 eq) in anhydrous DMF.
-
Causality: Using the sulfate salt directly avoids the unstable free-base isolation step; however, it requires in situ neutralization.
-
-
Neutralization & Coupling: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to generate the free base in situ. Add the desired aliphatic or aromatic carboxylic acid (1.2 eq) and HBTU (1.2 eq) as the coupling reagent[8].
-
Amide Formation: Stir the mixture at room temperature for 15 minutes.
-
Validation Check: Monitor via LCMS. The mass of the intermediate amide should be the dominant peak. Do not proceed until the starting pyrimidine is entirely consumed to prevent side reactions.
-
-
Microwave Cyclization: Seal the vial and subject it to microwave irradiation at 130°C for 30 minutes[8].
-
Causality: The intense thermal energy drives the intramolecular dehydration, cyclizing the amide into the imidazole ring of the purine.
-
-
Precipitation & Isolation: Cool the reaction to room temperature. Slowly add cold water to the DMF solution.
-
Validation Check: The sudden change in polarity forces the purine carboxylic acid derivative to precipitate. If no precipitate forms, adjust the pH to ~4-5 using 1M HCl to protonate any residual carboxylate salts, triggering crystallization.
-
-
Purification: Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum. This yields the pure 8-substituted purine derivative without the need for silica gel chromatography.
Quantitative Data: Biological Evaluation
The following table summarizes the SAR and biological efficacy of key purine carboxylic acid derivatives across various therapeutic targets.
| Compound / Class | Molecular Target | Disease Indication | IC50 / Affinity |
| MK-8242 (Purine carboxylic acid-derived) | MDM2-p53 PPI | AML, Solid Tumors | 0.07 µM (70 nM) |
| DT-23 (Purine derivative) | Fungal IP3-4K (CnArg1) | Cryptococcosis | 0.60 µM |
| Compound 2x (Purine N-acyl-α-carboxamide) | Bacterial Cell Wall / Membrane | Gram-negative/positive infections | Comparable to Ampicillin |
| NHS-Ester Purine (Electrophilic derivative) | A1 Adenosine Receptor | Cardiovascular / Neurological | Irreversible binding (10-500 nM) |
Conclusion
The integration of carboxylic acid derivatives into the purine scaffold represents a highly rational approach in medicinal chemistry. Whether acting as an electrostatic anchor in the MDM2 hydrophobic pocket or serving as an electrophilic handle for irreversible receptor inhibition, these derivatives offer immense versatility. Future drug development will likely leverage fragment-based drug design (FBDD) and computational modeling to further optimize the pharmacokinetic profiles of these purine hybrids[1].
References
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1-(9H-Purin-6-yl)piperidine-4-carboxylic Acid: Physicochemical Profiling, Synthesis, and Application in Kinase Inhibitor Design
Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Medicinal Chemists, Structural Biologists, and Pharmaceutical Researchers
Executive Summary
In modern targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can anchor into the highly conserved hinge region of the kinase domain. 1-(9H-purin-6-yl)piperidine-4-carboxylic acid represents a highly versatile bifunctional building block designed precisely for this purpose[1].
This molecule fuses a 9H-purine core—a classic adenine mimetic—with a piperidine-4-carboxylic acid moiety. The purine acts as the primary pharmacophore for hinge binding, while the piperidine ring serves as a rigid spatial vector, directing the carboxylic acid handle toward the solvent-exposed channel. This architectural design allows medicinal chemists to achieve high-affinity target engagement while retaining a synthetic handle for late-stage functionalization, such as the attachment of fluorophores, pharmacokinetic-modifying PEG chains, or E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) development.
Physicochemical & Structural Profiling
Before integrating this building block into a synthetic pipeline, it is critical to validate its fundamental physicochemical properties. The molecular formula and weight dictate its compliance with Lipinski’s Rule of Five, ensuring that subsequent functionalization does not push the final drug candidate into unfavorable pharmacokinetic space.
Quantitative Structural Data
The exact molecular formula of this compound is C₁₁H₁₃N₅O₂ [2]. The derivation of its molecular weight (247.26 g/mol ) is calculated based on the standard atomic weights of its constituent atoms, leaving an optimal mass budget for further elaboration.
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | This compound | IUPAC standard nomenclature. |
| Molecular Formula | C₁₁H₁₃N₅O₂ | Confirms structural composition[2]. |
| Molecular Weight | 247.26 g/mol | Low MW (<300 g/mol ) makes it an ideal fragment/building block. |
| Monoisotopic Exact Mass | 247.1069 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors (HBD) | 2 (Purine N-H, Carboxyl O-H) | Essential for hinge region bidentate binding. |
| Hydrogen Bond Acceptors (HBA) | 7 (N x5, O x2) | Facilitates water-mediated networks in the binding pocket. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
As an application scientist, I emphasize that robust chemical biology relies on reproducible, self-validating synthetic protocols. The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) between 6-chloropurine and piperidine-4-carboxylic acid[3][4].
Mechanistic Causality of the Reaction Design
The C6 position of the purine ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it highly susceptible to nucleophilic attack. However, the reaction requires specific conditions to overcome the activation energy barrier of the anionic Meisenheimer complex transition state[4].
-
Solvent Choice (n-Butanol): A polar protic solvent is required to stabilize the transition state via hydrogen bonding. It also allows for a higher reflux temperature (100–117°C) compared to ethanol or isopropanol.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile. Its sole purpose is to act as a "proton sponge," neutralizing the HCl byproduct and preventing the protonation of the piperidine nitrogen, which would otherwise kill its nucleophilicity[4].
Step-by-Step Synthetic Protocol
Reagents Required:
-
6-Chloropurine (1.0 eq, 10.0 mmol, 1.54 g)
-
Piperidine-4-carboxylic acid (1.2 eq, 12.0 mmol, 1.55 g)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol, 4.35 mL)
-
n-Butanol (50 mL)
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloropurine and piperidine-4-carboxylic acid in 50 mL of anhydrous n-butanol.
-
Base Addition: Add DIPEA dropwise to the stirring suspension at room temperature. The mixture will gradually become a homogenous solution as the amine salts form.
-
Thermal Activation: Heat the reaction mixture to 100°C in an oil bath. Maintain vigorous stirring for 18 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the 6-chloropurine peak (m/z 155.0) and the appearance of the product peak (m/z 248.1 [M+H]⁺) confirm reaction completion.
-
Workup & Purification: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Triturate the resulting crude residue with cold water (30 mL) to remove DIPEA hydrochloride salts. Filter the precipitate and wash with cold ethanol (10 mL) to yield the pure product as an off-white solid.
Caption: Synthetic and analytical workflow for this compound.
Analytical Validation Workflows
To ensure scientific integrity, the synthesized building block must undergo rigorous analytical validation. A self-validating system requires orthogonal techniques: mass spectrometry for compositional confirmation and NMR for structural connectivity.
High-Resolution Mass Spectrometry (HRMS)
-
Methodology: Electrospray Ionization in positive mode (ESI+).
-
Causality: The basic nitrogens of the purine and piperidine rings readily accept protons, making ESI+ the optimal ionization technique.
-
Validation Criteria: The theoretical monoisotopic mass is 247.1069 Da. The expected protonated molecular ion [M+H]⁺ is 248.1148 m/z . A mass error of < 5 ppm is required to definitively confirm the formula C₁₁H₁₃N₅O₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: ¹H and ¹³C NMR utilizing DMSO-d₆ as the solvent.
-
Causality: The zwitterionic nature of the compound (basic purine, acidic carboxyl) renders it poorly soluble in standard solvents like CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, providing sharp, highly resolved peaks.
-
Validation Criteria: The purine core is validated by the presence of two distinct, highly deshielded singlets corresponding to the C2 and C8 protons (typically between 8.10 and 8.30 ppm). The piperidine linkage is confirmed by the upfield multiplet shifts of the aliphatic ring protons.
Mechanistic Application in Drug Design
Understanding the spatial and electronic properties of this compound is crucial for structure-based drug design (SBDD).
When targeting kinases, the 9H-purine acts as an ATP-mimetic. The N1 and N9 (or N7 depending on tautomerization) atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].
The piperidine ring is not merely a linker; it is a rigid, non-aromatic vector that projects the carboxylic acid moiety out of the hydrophobic ATP-binding pocket and into the solvent channel. This specific trajectory is highly prized by medicinal chemists because the carboxylic acid can be subjected to simple amide coupling chemistry (e.g., using HATU/DIPEA) to attach large, bulky groups that would otherwise clash with the internal kinase domain.
Caption: Pharmacophore interaction of the compound within a typical kinase ATP-binding pocket.
References
-
CAS Common Chemistry: (-)-Carbovir (Isomeric Formula Reference) Source: American Chemical Society (CAS) URL:[Link]
-
Two-Step, One-Pot Synthesis of Visible-Light-Responsive 6-Azopurines Source: Organic Letters (ACS Publications) URL:[Link]
-
Sulfonamide and carbamate derivatives of 6-chloropurine: Synthesis, characterization and antimicrobial activity evaluation Source: ResearchGate URL:[Link]
- Purine and deazapurine derivatives as pharmaceutical compounds (US8796293B2)
Sources
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 1-(9H-purin-6-yl)piperidine-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, a key intermediate in the development of novel therapeutics. The protocol details a robust and efficient method starting from the commercially available 6-chloropurine. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven advice to ensure successful synthesis. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry for the functionalization of heterocyclic scaffolds.[1][2]
Introduction: The Significance of C6-Functionalized Purines
Purine and its derivatives are of immense interest in medicinal chemistry due to their structural resemblance to endogenous nucleobases, allowing them to interact with a wide array of biological targets.[3][4] Specifically, modifications at the C6 position of the purine scaffold have yielded compounds with significant therapeutic potential, including anti-cancer and anti-viral agents.[5][6] The target molecule, this compound, combines the privileged purine core with a piperidine-4-carboxylic acid moiety. This particular combination is explored for its potential to modulate the activity of kinases and other enzymes where the carboxylic acid can form critical interactions within a binding site.
The synthetic route described herein is centered on the nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation allows for the direct coupling of amine nucleophiles to the electron-deficient purine ring system, facilitated by the chloride leaving group at the C6 position.[1][7]
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a classical SNAr mechanism. The key to this reaction's success lies in the electronic nature of the 6-chloropurine ring. The two nitrogen atoms in the pyrimidine portion of the purine are strongly electron-withdrawing, which significantly lowers the electron density at the C6 position. This electronic deficit makes the C6 carbon highly electrophilic and susceptible to attack by a nucleophile.
The reaction can be dissected into two primary stages:
-
Nucleophilic Attack: The secondary amine of piperidine-4-carboxylic acid acts as the nucleophile, attacking the electrophilic C6 carbon of 6-chloropurine. This step leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the purine ring is temporarily disrupted in this high-energy intermediate.
-
Leaving Group Elimination: The aromaticity is restored through the elimination of the chloride ion, which is a good leaving group. The presence of a base is crucial to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
The choice of a polar aprotic solvent like dimethylformamide (DMF) or an alcohol like n-butanol is common, as they can solvate the charged intermediate and reactants effectively.[5][8]
Caption: Figure 1: S-N-Ar Reaction Mechanism
Detailed Experimental Protocol
This protocol is a self-validating system; adherence to the specified conditions and monitoring practices will ensure a high probability of success.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier |
| 6-Chloropurine | 5334-28-1 | 154.55 | ≥98% | Sigma-Aldrich |
| Piperidine-4-carboxylic acid | 498-94-2 | 129.16 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% | Sigma-Aldrich |
| n-Butanol | 71-36-3 | 74.12 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inlet
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Rotary evaporator
-
Büchner funnel and filter paper
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow
-
Flask Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Charging Reactants: To the flask, add 6-chloropurine (1.0 eq, e.g., 5.0 g, 32.3 mmol) and piperidine-4-carboxylic acid (1.2 eq, 5.0 g, 38.8 mmol).
-
Solvent Addition: Add n-butanol (100 mL) to the flask. Stir the mixture to create a suspension.
-
Base Addition: Add triethylamine (TEA) (2.5 eq, 11.3 mL, 80.8 mmol) to the suspension. TEA acts as a base to neutralize the HCl formed during the reaction.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere.[9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase is Dichloromethane:Methanol (9:1). The product spot should be more polar than the 6-chloropurine starting material. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of 6-chloropurine on TLC), allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.
-
Isolation of Crude Product: Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue can be purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₃N₅O₂ |
| Molecular Weight | 247.26 g/mol |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | Spectral data should be consistent with the structure. Expect signals for the purine protons (H-2 and H-8), and the piperidine ring protons. |
| Mass Spectrometry (ESI+) | m/z 248.11 [M+H]⁺ |
Field-Proven Insights & Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant starting material after 12 hours, the cause could be insufficient heating or impure reagents. Ensure the reaction temperature is maintained at reflux. An additional portion of triethylamine can sometimes help drive the reaction to completion.
-
Purification Challenges: If the product does not crystallize easily, it may be due to impurities. An alternative to recrystallization is column chromatography on silica gel, using a gradient elution of methanol in dichloromethane.
-
Solubility Issues: The product has limited solubility in many common organic solvents. For analysis, DMSO is a suitable solvent.
-
Alternative Bases: While triethylamine is effective, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or potassium carbonate can also be used. The choice of base can sometimes influence the reaction rate and side-product formation.[5][9]
Conclusion
The synthesis of this compound from 6-chloropurine via nucleophilic aromatic substitution is a reliable and scalable method. This protocol, grounded in established chemical principles, provides a clear pathway for obtaining this valuable research compound. By understanding the underlying mechanism and adhering to the detailed steps and insights provided, researchers can confidently produce this key building block for further investigation in drug discovery and development programs.
References
-
JCHPS. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved March 7, 2024, from [Link]
- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.
-
Hu, Y. L., Liu, X., & Lu, M. (2007). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Retrieved March 7, 2024, from [Link]
-
De Clercq, E., et al. (2005). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. Retrieved March 7, 2024, from [Link]
-
Zhivkova, Z., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Reaction of various 6-Cl purines with amine derivative. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025). Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. Retrieved March 7, 2024, from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved March 7, 2024, from [Link]
-
SciELO México. (2012). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Retrieved March 7, 2024, from [Link]
-
MDPI. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Retrieved March 7, 2024, from [Link]
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
-
Sci-Hub. (2015). Structural and spectroscopic properties of piperidinium-4-carboxylic acid hydrogen squarate. Retrieved March 7, 2024, from [Link]
- Hindawi. (2021, July 8). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. Retrieved March 7, 2024, from https://www.hindawi.com/journals/omcl/2021/6698661/
-
SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved March 7, 2024, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-chloropurine hydrochloride. Retrieved March 7, 2024, from [Link]
-
PubMed. (2004, August 19). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Retrieved March 7, 2024, from [Link]
-
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved March 7, 2024, from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved March 7, 2024, from [Link]
-
MDPI. (2025, February 28). 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines. Retrieved March 7, 2024, from [Link]
-
PMC. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4-carbonitriles. Retrieved March 7, 2024, from [Link]
-
MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved March 7, 2024, from [Link]
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- 9. mdpi.com [mdpi.com]
Protocol for nucleophilic aromatic substitution of 6-chloropurine
Application Note: Nucleophilic Aromatic Substitution ( ) of 6-Chloropurine for Nucleoside Analogue Synthesis
Executive Summary
The synthesis of 6-substituted aminopurine and oxypurine analogues is a critical pathway in modern drug development, providing the foundational scaffolds for numerous antiviral agents, antitumor therapies, and selective adenosine receptor agonists[1]. The most efficient method for functionalizing the C6 position of the purine ring is through Nucleophilic Aromatic Substitution (
This application note provides an authoritative, self-validating guide to executing
Mechanistic Principles of on Purine Scaffolds
Standard
However, the purine ring is a highly electron-deficient heteroaromatic system. The nitrogen atoms within the fused pyrimidine and imidazole rings exert a strong inductive and resonance electron-withdrawing effect, highly activating the C6 position toward nucleophilic attack[5]. The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the electrophilic C6 carbon, temporarily disrupting aromaticity to form a resonance-stabilized anionic intermediate (the Meisenheimer complex)[4][5].
-
Elimination: The subsequent expulsion of the chloride leaving group restores the aromaticity of the system, yielding the 6-substituted purine[5].
Logical flow of the addition-elimination SNAr mechanism at the C6 position of purine.
Experimental Design & Causality
The success of the
-
Aliphatic Amines (High Nucleophilicity): These species react readily. Utilizing water as a solvent under microwave irradiation provides a highly efficient "green chemistry" protocol[3]. The byproduct, hydrogen chloride, is neutralized by using a slight excess of the amine, which acts as both the nucleophile and the base, forming water-soluble ammonium salts[1].
-
Aryl Amines (Low Nucleophilicity): Anilines undergo very slow
reactions due to the delocalization of their nitrogen lone pair into the adjacent benzene ring. Adding a Brønsted acid (e.g., 0.1 M Acetic Acid in Ethanol) protonates the purine ring, further increasing the electrophilicity of the C6 position and facilitating the addition step without completely quenching the weakly basic aryl amine[6]. -
Alcohols (O-Nucleophiles): Neutral alcohols are poor nucleophiles for this transformation. They require deprotonation by a strong base (e.g., NaH) to form highly nucleophilic alkoxides. These reactions are typically run using the alcohol as both solvent and reagent, or in a polar aprotic solvent like DMF[7][8].
Quantitative Reaction Parameters
The following table summarizes the optimized reaction parameters based on the nucleophile class.
| Nucleophile Type | Solvent System | Activation / Catalyst | Reaction Conditions | Average Yield (%) |
| Aliphatic Amines | Water | Excess Amine (Base) | Microwave (200W, 100°C), 10 min | 85 - 95% |
| Aliphatic Amines | Ethanol | DIPEA (Base) | Microwave (150W, 120°C), 15 - 30 min | 80 - 90% |
| Aryl Amines | Ethanol | 0.1 M Acetic Acid | Conventional Heat (80°C), 12 - 24 h | 70 - 85% |
| Alcohols (O-Nu) | DMF or Neat | NaH (Strong Base) | Conventional Heat (RT to 80°C), 3 - 8 h | 65 - 80% |
Step-by-Step Experimental Protocols
Protocol A: Microwave-Assisted Amination in Water (Green Protocol for Aliphatic Amines)
This method leverages microwave irradiation to reduce reaction times from hours to minutes while utilizing water as an eco-friendly solvent[1][3].
-
Preparation: In a 10 mL microwave-safe reaction vial, suspend 6-chloropurine (1.0 mmol) in deionized water (5.0 mL).
-
Nucleophile Addition: Add the aliphatic amine (2.5 mmol, 2.5 equiv.). The excess amine serves as an acid scavenger to neutralize the HCl byproduct[1].
-
Irradiation: Seal the vial and subject it to microwave irradiation (200 W) at 100 °C for 10 minutes[1].
-
Cooling & Precipitation: Allow the mixture to cool to room temperature. For many hydrophobic derivatives, the 6-substituted aminopurine will spontaneously crystallize from the aqueous solution[1].
-
Isolation: Filter the precipitate, wash with cold water (2 × 5 mL), and dry under a vacuum. (Note: If precipitation does not occur, extract the aqueous layer with ethyl acetate (3 × 10 mL), dry over anhydrous
, and concentrate under reduced pressure).
Protocol B: Acid-Catalyzed Amination (For Aryl Amines)
Aryl amines require electrophilic activation of the purine core to overcome their poor nucleophilicity[6].
-
Preparation: Dissolve 6-chloropurine (1.0 mmol) and the aryl amine (1.5 mmol) in absolute ethanol (10 mL).
-
Activation: Add glacial acetic acid to achieve a 0.1 M concentration in the solvent. This acidifies the medium to activate the purine ring[6].
-
Heating: Stir the mixture under reflux (80 °C) for 12–24 hours. Monitor the progression via TLC.
-
Quenching: Concentrate the mixture under reduced pressure. Neutralize the residue by adding saturated aqueous
(10 mL). -
Purification: Extract with dichloromethane (3 × 15 mL). Purify the crude product via silica gel column chromatography using a gradient of DCM/MeOH.
Step-by-step experimental workflow for the SNAr functionalization of 6-chloropurine.
Self-Validation & Troubleshooting
A robust protocol must be self-validating. To confirm the success of the
-
TLC Monitoring: 6-chloropurine and its substituted products are highly UV-active (254 nm). The product typically exhibits a lower
value than the starting material in polar solvent systems (e.g., 9:1 DCM:MeOH) due to the increased hydrogen-bonding capacity of the newly introduced -NH- or -OH groups. -
NMR Verification: The most definitive validation is
NMR. Upon successful substitution, the C2 and C8 protons of the purine ring will shift upfield. The strong electron-withdrawing effect of the chlorine atom is replaced by the electron-donating resonance effect of the nitrogen/oxygen lone pair. Additionally, the appearance of new signals corresponding to the nucleophile (e.g., alkyl/aryl protons and the exocyclic N-H proton) confirms the transformation. -
Troubleshooting Hydrolysis: If the reaction is run in aqueous media with strong inorganic bases (e.g., NaOH) instead of amines, competitive attack by hydroxide ions will occur, yielding hypoxanthine (6-hydroxypurine)[5]. Always ensure the target nucleophile is in sufficient excess when using aqueous conditions.
References
-
MDPI - Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.2
-
UNAM - Microwave assisted synthesis of 6-Substituted aminopurine analogs in water.3
-
SciELO - Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water.1
-
Wikipedia - Nucleophilic aromatic substitution.4
-
ResearchGate - Reaction of phenol with various 6-chloropurines.7
-
NSF (ACS) - A General Approach to N6,C5'-Difunctionalization of Adenosine.6
-
Chemistry LibreTexts - 16.6: Nucleophilic Aromatic Substitution.5
-
Thieme - Product Class 17: Purines.8
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Application Note & Protocol Guide: Strategic Coupling of Isonipecotic Acid with Purine Moieties
Introduction: Bridging Scaffolds for Novel Therapeutics
In the landscape of modern drug discovery, the synthesis of hybrid molecules by conjugating distinct pharmacophores is a cornerstone strategy for developing novel therapeutic agents. The coupling of isonipecotic acid, a conformationally constrained GABA analog[1], with purine scaffolds represents a compelling approach to generating compounds with unique biological activity profiles. Purines are fundamental to numerous biological processes, and their derivatives are integral to many approved drugs. This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful amide bond formation between isonipecotic acid and functionalized purines, tailored for researchers in medicinal chemistry and drug development.
Pillar 1: The Chemistry of Amide Bond Formation
The condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[2] Direct reaction requires high temperatures, which are incompatible with the structural integrity of complex molecules like functionalized purines. Therefore, the reaction necessitates the activation of the carboxylic acid component by converting the hydroxyl group into a better leaving group.[3] This is achieved using a variety of "coupling reagents."
The choice of coupling strategy is critical and depends on factors such as the steric hindrance of the substrates, the risk of racemization at adjacent chiral centers, and the presence of other sensitive functional groups.[2] This guide will focus on two of the most robust and widely used classes of coupling reagents: carbodiimides and uronium/aminium salts.
General Mechanism of Carboxylic Acid Activation
The overarching principle involves the reaction of a carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and a benign byproduct.
Caption: General workflow for amide bond formation via an activated intermediate.
Pillar 2: A Comparative Analysis of Premier Coupling Reagents
A. Carbodiimide-Based Reagents (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[2] This intermediate is highly reactive but can be unstable and prone to side reactions, such as N-acylurea formation, or racemization if the carboxylic acid has a chiral alpha-center.[4]
To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used in conjunction with EDC.[4][5] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization. The amine then reacts with this active ester to form the amide.[2][6]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
B. Uronium/Aminium Salt-Based Reagents (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent derived from HOAt (1-Hydroxy-7-azabenzotriazole).[2] It reacts with a carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[7] The subsequent aminolysis is rapid and the pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling step, minimizing side reactions and racemization.[7]
Caption: Mechanism of HATU-mediated amide coupling.
Comparative Data on Reaction Conditions
| Parameter | EDC/HOBt | HATU | Key Considerations |
| Equivalents (Acid) | 1.0 | 1.0 | The limiting reagent is typically the more complex or valuable substrate. |
| Equivalents (Amine) | 1.0 - 1.2 | 1.0 - 1.2 | A slight excess of the amine can drive the reaction to completion. |
| Equivalents (Reagent) | 1.1 - 1.5 | 1.1 - 1.2 | Using a large excess of HATU can lead to capping of the amine.[8] |
| Equivalents (Additive) | HOBt (1.1 - 1.5) | N/A (HOAt is intrinsic) | Additives are crucial for EDC to suppress racemization.[4] |
| Base | DIPEA or TEA (2.0 - 3.0 equiv) | DIPEA (2.0 - 4.0 equiv) | A non-nucleophilic base is required to deprotonate the acid for HATU and neutralize HCl salts.[2][9] |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, NMP | Polar aprotic solvents are preferred to dissolve all components.[2][7] |
| Temperature | 0 °C to Room Temp | Room Temp | EDC reactions are often started at 0 °C to control the initial activation step.[2] |
| Reaction Time | 4 - 24 hours | 1 - 5 hours | HATU reactions are generally much faster and more efficient.[7] |
| Workup | Aqueous workup removes water-soluble EDC urea byproduct.[2][4] | Aqueous workup followed by chromatography. | Purification is typically required to remove byproducts and excess reagents.[2] |
Pillar 3: Field-Proven Experimental Protocols
Note: These protocols assume the coupling of isonipecotic acid (as the amine) with a purine-carboxylic acid derivative. The roles can be reversed if coupling an amino-purine with isonipecotic acid (as the acid). Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered substrates or when rapid and high-yield conversion is paramount.
Caption: Experimental workflow for HATU-mediated coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the purine-carboxylic acid (1.0 equiv), isonipecotic acid (or its hydrochloride salt, 1.1 equiv), and HATU (1.2 equiv).
-
Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Base Addition: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) dropwise (2.5 equiv if using the free base of isonipecotic acid; 3.5 equiv if using the HCl salt).
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-5 hours.[10]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired conjugate.[2]
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This classic protocol is a reliable and economical choice for many standard amide couplings.
Caption: Experimental workflow for EDC/HOBt-mediated coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask, add the purine-carboxylic acid (1.0 equiv), isonipecotic acid (or its HCl salt, 1.1 equiv), and HOBt (1.2 equiv).[2]
-
Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM) or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains low.[2]
-
Base Addition: Add DIPEA (2.5-3.5 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous wash.[4]
Special Considerations for Purine Substrates
The purine ring system contains multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). While amide coupling is generally selective for the primary or secondary amine of interest, side reactions like N-alkylation can occur, particularly under strongly basic conditions.
-
Regioselectivity: The N9 position is often the most common site for alkylation, but mixtures of N7 and N9 isomers can be obtained.[11] Using mild, non-nucleophilic bases like DIPEA at or below room temperature minimizes this risk. Methods using reagents like tetrabutylammonium fluoride (TBAF) have been developed specifically to favor N9-alkylation and should be avoided if amide coupling is the desired outcome.[12][13]
-
Protecting Groups: If the purine substrate has other reactive functional groups (e.g., an exocyclic amine on adenine or guanine), these sites may need to be protected prior to the coupling reaction to ensure chemoselectivity. Standard protecting groups like Boc or Fmoc can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality/wet solvent.4. Sterically hindered substrates. | 1. Use fresh, high-quality coupling reagents.2. Ensure adequate equivalents of base are used, especially with amine HCl salts.3. Use anhydrous solvents.4. Switch to a more powerful reagent (e.g., from EDC to HATU).[10] |
| Multiple Products | 1. N-alkylation side reaction on purine ring.2. Racemization at a chiral center.3. Reaction with other functional groups. | 1. Use milder conditions (lower temp, less base).2. Ensure HOBt/HOAt is present; perform reaction at 0°C.3. Protect other reactive functional groups on the purine. |
| Recovery of Starting Materials | 1. Reaction time too short.2. Insufficient activation.3. Low reactivity of amine or acid. | 1. Extend reaction time and continue monitoring.2. Increase equivalents of coupling reagent slightly (e.g., to 1.5 equiv).3. Consider a more forcing reagent like HATU or increase the temperature to 40-50°C. |
References
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Regioselective alkylation reaction of purines under microwave Irradiation.
- Coupling Reagents. Aapptec Peptides.
- H
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. PubMed.
- Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Isonipecotic acid. Wikipedia.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solvent Dynamics and Protocol Optimization for the S_NAr Synthesis of 1-(9H-Purin-6-yl)piperidine-4-carboxylic Acid
Executive Summary
The synthesis of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid via Nucleophilic Aromatic Substitution (S_NAr) presents a unique physicochemical challenge. The reaction requires coupling a highly polar, neutral electrophile (6-chloropurine) with a zwitterionic nucleophile (piperidine-4-carboxylic acid, also known as isonipecotic acid). Traditional non-polar organic solvents fail to solvate the zwitterion, while purely aqueous systems risk competitive hydrolysis of the purine ring.
This application note provides a comprehensive guide to selecting the optimal solvent system for this transformation. By analyzing the causality between solvent polarity, base selection, and transition-state stabilization, we present a self-validating, high-yield protocol utilizing an aqueous-alcoholic solvent system.
Mechanistic Rationale: The Zwitterion Challenge
The C6 position of 6-chloropurine is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the fused imidazole ring, making it an excellent substrate for S_NAr[1]. However, the nucleophile, isonipecotic acid, possesses an amine (pKa ~10.4) and a carboxylic acid (pKa ~4.0). In neutral media, it exists almost entirely as a zwitterion, rendering it insoluble in standard aprotic solvents like dichloromethane or toluene.
The Causality of Base and Solvent: To drive the reaction, a base must be introduced to deprotonate the piperidinium ion, revealing the nucleophilic secondary amine.
-
Solvation of the Meisenheimer Complex: The S_NAr transition state (Meisenheimer complex) is highly polar. Protic solvents like n-butanol[2] or isopropanol[3] stabilize this intermediate through hydrogen bonding, significantly accelerating the reaction rate.
-
Homogenization: Using a co-solvent system (e.g., Isopropanol/Water) ensures that both the hydrophobic purine core and the highly polar carboxylate remain in solution throughout the catalytic cycle.
S_NAr reaction mechanism for the synthesis of this compound.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for various solvent systems evaluated for purine S_NAr reactions. The Isopropanol/Water system emerges as the superior choice due to its balance of kinetics, reactant solubility, and simplified downstream processing.
| Solvent System | Base | Reactant Solubility | Reaction Kinetics | Workup Complexity | Green Score |
| n-Butanol | TEA | Moderate | Fast (100 °C) | Moderate (High boiling point) | High |
| Isopropanol / H₂O (1:1) | DIPEA | Excellent | Very Fast (85 °C) | Low (Direct precipitation) | Very High |
| DMF | K₂CO₃ | Good (Post-deprotonation) | Moderate (80 °C) | High (Aqueous wash difficult) | Low |
| Ethanol | Na₂CO₃ | Good | Slow (78 °C) | Low | High |
Optimized Experimental Protocol: The Aqueous-Alcoholic Approach
This methodology leverages an Isopropanol/Water (1:1) mixture with N,N-Diisopropylethylamine (DIPEA). This specific combination is adapted from optimized industrial protocols for purine functionalization[3].
Scale: 10 mmol Target Molecule Molecular Weight: 247.25 g/mol
Reagents:
-
6-Chloropurine: 1.54 g (10 mmol)
-
Piperidine-4-carboxylic acid (Isonipecotic acid): 1.42 g (11 mmol, 1.1 eq)
-
DIPEA: 3.5 mL (~20 mmol, 2.0 eq)
-
Isopropanol (IPA): 15 mL
-
Deionized Water: 15 mL
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloropurine and isonipecotic acid in the IPA/Water (15 mL / 15 mL) mixture.
-
Nucleophile Activation: Add DIPEA dropwise to the stirring suspension at room temperature.
-
Self-Validation Check: The cloudy, heterogeneous suspension will rapidly transition into a clear, homogeneous solution. This visual cue confirms the successful deprotonation of the zwitterion, rendering the amine nucleophilic.
-
-
Thermal S_NAr Coupling: Heat the reaction mixture to a gentle reflux (~85 °C) for 12–18 hours.
-
Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the 6-chloropurine peak (m/z 155[M+H]⁺) disappears, replaced entirely by the product peak (m/z 248[M+H]⁺).
-
-
Solvent Evaporation: Cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporator) to remove the majority of the isopropanol, leaving a crude aqueous solution.
-
Isoelectric Precipitation (Critical Step): Dilute the remaining aqueous layer with 10 mL of deionized water and cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches approximately 4.5 to 5.0 .
-
Causality Note: The product is amphoteric (basic purine nitrogens + acidic carboxylate). Liquid-liquid extraction is highly inefficient. Adjusting the pH to the molecule's isoelectric point (pI) neutralizes its overall charge, drastically reducing its aqueous solubility and forcing crystallization.
-
Self-Validation Check: As the pH approaches 4.5, the solution will become highly turbid, and a dense off-white precipitate will crash out of solution.
-
-
Isolation & Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 x 5 mL) to remove residual DIPEA hydrochloride salts, followed by cold acetone (5 mL) to facilitate drying.
-
Final Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure this compound.
Step-by-step workflow from solvent selection to isoelectric isolation of the product.
References
1.[3] Vertex Pharmaceuticals Inc. (2004). Purine derivatives as NR2B receptor antagonists (US Patent No. US20040204341A1). U.S. Patent and Trademark Office. 2.[2] Cyclacel Limited. (2014). Purine and deazapurine derivatives as pharmaceutical compounds (US Patent No. US8796293B2). U.S. Patent and Trademark Office. 3.[1] Narayana, K. V., et al. (2016). Sulfonamide and carbamate derivatives of 6-chloropurine: Synthesis, characterization and antimicrobial activity evaluation. ResearchGate.[Link]
Sources
Application Note: Advanced Purification Strategies for Purine-Piperidine Carboxylic Acids
Introduction & Physicochemical Profiling
Purine-piperidine carboxylic acids represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR antagonists. However, the downstream processing and purification of these molecules present significant bottlenecks.
As a Senior Application Scientist, I frequently observe that standard silica-gel normal-phase chromatography fails for these compounds. The structural complexity arises from three competing functional groups: a basic piperidine nitrogen (pKa ~9.5), an acidic carboxylic acid (pKa ~3.5), and an amphoteric purine core. At near-neutral pH, the molecule exists as a highly polar zwitterion. This dual-charge state leads to severe peak tailing and irreversible adsorption on bare silica due to strong secondary ion-exchange interactions between the protonated piperidine and acidic surface silanols.
To achieve the >99% purity required for biological assays, we must exploit the pH-dependent ionization of the molecule to dictate its 1[1]. By forcing the molecule into a single, predictable charge state, we can design self-validating purification systems.
Caption: pH-dependent ionization states of purine-piperidine carboxylic acids.
Method 1: Preparative Reversed-Phase HPLC (RP-HPLC) via Ion-Suppression
For zwitterions, the "2 pH Rule" is critical. To successfully retain a purine-piperidine carboxylic acid on a hydrophobic C18 stationary phase, we must suppress the ionization of the carboxylic acid by dropping the mobile phase pH at least 2 units below its pKa (i.e., pH ~1.5)[1].
Simultaneously, the basic piperidine nitrogen will be fully protonated. To prevent this cationic site from causing band broadening, we employ Trifluoroacetic Acid (TFA). TFA acts as both an acidifier and a volatile ion-pairing agent, forming a lipophilic complex with the piperidine nitrogen, thereby enhancing retention and peak symmetry. Because purine derivatives have 2 at 254–265 nm, UV-directed fractionation is highly effective[2].
Protocol 1: RP-HPLC Purification Workflow
-
Sample Preparation: Dissolve the crude mixture in DMSO or a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Column Selection: C18 Preparative Column (e.g., 150 x 21.2 mm, 5 µm).
-
Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm (purine ring) and 280 nm.
Table 1: Optimized RP-HPLC Gradient for Zwitterionic Purines
| Time (min) | % Mobile Phase A | % Mobile Phase B | Mechanistic Rationale |
| 0.0 | 95 | 5 | Aqueous hold to focus the polar zwitterion at the column head. |
| 2.0 | 95 | 5 | Desalting and elution of highly polar, non-retained impurities. |
| 15.0 | 40 | 60 | Shallow gradient to resolve closely eluting purine tautomers/isomers. |
| 17.0 | 5 | 95 | Column wash to elute highly lipophilic byproducts. |
| 20.0 | 95 | 5 | Re-equilibration for the next injection sequence. |
Method 2: Catch-and-Release Solid Phase Extraction (SCX-SPE)
When dealing with large volumes of dilute reactions or removing neutral/acidic impurities, Strong Cation Exchange (SCX) chromatography is the most robust orthogonal approach. SCX relies on the electrostatic interaction between the protonated piperidine/purine nitrogens and the negatively charged 3 on the resin[3].
By loading the sample under acidic conditions, the target compound is "caught" via ionic bonds. Neutral and acidic impurities (which remain uncharged or anionic) are washed away. The target is then "released" using a high-pH methanolic solution, which deprotonates the basic sites and breaks the ionic interaction[4].
Caption: Catch-and-release workflow for SCX solid-phase extraction.
Protocol 2: SCX-SPE Workflow
-
Conditioning: Pass 2 column volumes (CV) of Methanol, followed by 2 CV of 0.1% Formic Acid in Water through the SCX cartridge.
-
Loading: Acidify the sample with Formic Acid to pH 2-3. Load onto the column at a flow rate of 1-2 mL/min.
-
Washing: Wash with 2 CV of 0.1% Formic Acid in Water, followed by 2 CV of 100% Methanol. Scientist Insight: The methanol wash is crucial for removing lipophilic neutral impurities that are non-specifically bound to the resin backbone.
-
Elution: Elute the target compound using 2 CV of 2N Ammonia in Methanol. The ammonia (pH > 11) deprotonates the piperidine (pKa ~9.5), neutralizing its charge and breaking the ionic bond with the resin.
-
Recovery: Concentrate the eluate under reduced pressure (Genevac or rotary evaporator) to yield the purified free-base.
Comparative Data Summary
Selecting the right method depends on the specific crude profile and scale. Below is a synthesized comparison based on typical recoveries for amphoteric heterocycles.
Table 2: Comparison of Purification Strategies
| Parameter | RP-HPLC (Ion-Pairing) | SCX-SPE (Catch-and-Release) |
| Best Suited For | High-resolution separation of isomers/closely related impurities. | Bulk cleanup, desalting, and removal of neutral/acidic byproducts. |
| Typical Recovery | 75 - 85% | 90 - 98% |
| Final State | TFA Salt (Requires neutralization if free-base is needed). | Free-base (Ammonia evaporates during drying). |
| Scalability | Moderate (Limited by column loading capacity). | High (Easily scaled to multi-gram quantities). |
| Solvent Consumption | High | Low |
Conclusion
The purification of purine-piperidine carboxylic acids requires a deliberate departure from standard normal-phase techniques. By understanding the pKa of the constituent functional groups, chemists can manipulate the molecule's ionization state. RP-HPLC with TFA ion-pairing provides the highest resolution for final compound characterization, while SCX-SPE offers an elegant, scalable solution for intermediate cleanup. Implementing these self-validating protocols ensures high-fidelity analytical data and robust downstream biological performance.
References
-
Title: Selenium-dependent metabolism of purines: A selenium-dependent purine hydroxylase and xanthine dehydrogenase were purified from Clostridium purinolyticum and characterized. Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]
-
Title: Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD. Source: SciSpace URL: [Link]
-
Title: Ionizable compound purification using reversed-phase flash column chromatography. Source: Biotage URL: [Link]
- Title: United States Patent: Zwitterionic reagents / Piperidine-4-carboxylic acid.
Sources
Application Note: Advanced Recrystallization Strategies for 1-(9H-purin-6-yl)piperidine-4-carboxylic acid
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
The compound 1-(9H-purin-6-yl)piperidine-4-carboxylic acid is a highly functionalized building block frequently utilized in the synthesis of peripherally restricted receptor antagonists and kinase inhibitors. Structurally, it fuses a purine heterocycle with an isonipecotic acid moiety. This combination creates a strongly amphoteric molecule that exists as a zwitterion at physiological and mildly acidic pH.
Purifying zwitterionic pharmaceutical intermediates presents a unique thermodynamic challenge: the molecules form exceptionally stable crystal lattices driven by charge-assisted hydrogen bonding networks, resulting in intractable solubility profiles in standard organic solvents. This Application Note details the physicochemical causality behind these challenges and provides three self-validating, scalable recrystallization protocols designed to achieve >99% API purity.
Physicochemical Profiling & The Causality of Solubility
To design an effective recrystallization protocol, one must first understand the thermodynamic forces governing the molecule's solid state.
This compound possesses two distinct ionizable regions:
-
The Purine Core: Acts as a hydrogen bond donor (N9-H) and multiple acceptors (N1, N3, N7). It can be protonated at highly acidic pH (pKa ~2.5) or deprotonated at basic pH (pKa ~9.5).
-
The Carboxylic Acid: A classic acidic proton donor (pKa ~4.0).
At its isoelectric point (pI ≈ 4.5), the molecule exists entirely in its zwitterionic state. In this state, the lattice energy vastly exceeds the solvation energy of most solvents[1]. Consequently, traditional cooling crystallization in solvents like ethyl acetate, dichloromethane, or toluene will fail because the crude material will simply not dissolve.
To force dissolution and subsequent controlled nucleation, we must manipulate the lattice energy using one of two thermodynamic levers:
-
Chemical Disruption (pH-Shift): Protonating or deprotonating the molecule to break the zwitterionic lattice, achieving high solubility in water, followed by a controlled return to the isoelectric point[2].
-
Solvation Disruption (Aprotic Solvents): Utilizing highly polar, strong hydrogen-bond accepting solvents (like DMF) that can outcompete the intermolecular purine-carboxylic acid interactions at elevated temperatures[3].
Quantitative Solvent Screening Data
The following table summarizes the solubility and recovery metrics of this compound across evaluated solvent systems.
| Solvent System | Temp Range (°C) | Crude Solubility (mg/mL) | Recovery Yield (%) | Purity (HPLC %) | Crystal Habit |
| Water (pH 7.0) | 20 → 90 | 15 → 85 | N/A (No crash out) | - | - |
| Water (pH 4.5, pI) | 20 → 90 | <2 → 10 | 88% | 98.5% | Fine Needles |
| Anhydrous DMF | 20 → 100 | 5 → 120 | 75% | 99.2% | Prisms |
| Water / EtOH (1:4) | 20 → 80 | 8 → 65 | 82% | 99.0% | Plates |
Mechanistic Workflows & Decision Matrices
To determine the optimal protocol for your specific crude batch, refer to the decision matrix below. The choice of solvent system is directly dictated by the polarity of the dominant impurities.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on crude impurity profiles.
Experimental Methodologies
Protocol 1: Isoelectric pH-Shift Crystallization (Aqueous)
Best For: Removing highly polar organic impurities and achieving maximum yield. Causality: By shifting the pH away from the isoelectric point, the molecule becomes uniformly charged, breaking the zwitterionic lattice and dissolving completely. Titrating back to the pI forces the zwitterion to reform, dropping solubility exponentially and driving nucleation.
Step-by-Step Procedure:
-
Dissolution: Suspend 10.0 g of crude this compound in 100 mL of 1M HCl. Heat the suspension to 60°C under continuous agitation (300 rpm).
-
Self-Validation Check: The solution must become optically clear. If particulate matter remains, these are non-ionizable impurities. Perform a hot polish filtration through a 0.45 µm PTFE filter to remove them.
-
Titration & Nucleation: Insert a calibrated pH probe into the reactor. Slowly add 1M NaOH dropwise. As the pH approaches ~4.5, the solution will become turbid. This is the nucleation point.
-
Aging: Pause the base addition at the onset of turbidity. Hold the temperature at 60°C for 30 minutes. Insight: This Ostwald ripening phase prevents the formation of amorphous aggregates and promotes the growth of filterable crystalline needles.
-
Cooling: Resume base addition until pH 4.5 is strictly achieved. Cool the reactor to 20°C at a controlled rate of 0.5°C/min.
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold deionized water to remove residual NaCl salts.
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.
Caption: Workflow for the isoelectric pH-shift recrystallization of the zwitterionic purine derivative.
Protocol 2: High-Temperature Aprotic Recrystallization (DMF)
Best For: Removing non-polar organic impurities that co-precipitate in aqueous environments. Causality: DMF is a powerful hydrogen-bond acceptor. At high temperatures, it effectively outcompetes the intermolecular hydrogen bonds between the purine N-H and the carboxylic acid, solvating the molecule without requiring a pH shift[3].
Step-by-Step Procedure:
-
Suspension: Add 10.0 g of crude API to a round-bottom flask equipped with a reflux condenser. Add 80 mL of anhydrous Dimethylformamide (DMF).
-
Dissolution: Heat the mixture to 95°C. Self-Validation Check: Ensure complete dissolution. If the solution remains cloudy after 15 minutes at 95°C, add DMF in 5 mL increments until clarity is achieved.
-
Cooling Profile: Cool the solution linearly to 5°C over a 4-hour period. Rapid cooling will trap DMF within the crystal lattice, leading to solvate formation rather than the pure anhydrous form.
-
Isolation: Filter the heavy prismatic crystals via a Büchner funnel.
-
Solvent Displacement Wash: Wash the filter cake with 2 x 30 mL of cold absolute ethanol. Insight: Ethanol displaces the high-boiling DMF from the crystal surfaces, drastically reducing the required drying time and preventing thermal degradation during drying.
-
Drying: Vacuum dry at 60°C for 24 hours.
Protocol 3: Co-Solvent / Antisolvent Crystallization (Water/Ethanol)
Best For: Processing batches with high inorganic salt contamination. Causality: Ethanol acts as an antisolvent that lowers the dielectric constant of the aqueous mixture. This sharply reduces the solubility of the zwitterionic API while keeping inorganic salts and highly polar impurities fully solvated in the mother liquor[4].
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g of crude API in 40 mL of water adjusted to pH 9.0 using dilute NaOH at 50°C.
-
Antisolvent Addition: Slowly add 160 mL of absolute ethanol (pre-heated to 50°C) over 30 minutes.
-
Neutralization: Carefully adjust the pH back to 4.5 using dilute HCl. The addition of the antisolvent will cause immediate, high-yield precipitation as the zwitterion forms.
-
Isolation: Cool to 20°C, filter, wash with cold ethanol, and vacuum dry.
Analytical Validation & Trustworthiness
To ensure the integrity of the recrystallized this compound, the following self-validating analytical checks must be performed post-drying:
-
HPLC (Chemical Purity): Confirm >99.0% purity. Ensure the absence of starting materials (e.g., unreacted 6-chloropurine or isonipecotic acid).
-
TGA/DSC (Thermal Analysis): Zwitterionic molecules are highly prone to forming hydrates[2]. TGA must be run to confirm whether the isolated product is an anhydrous form (no weight loss before melting) or a monohydrate (distinct weight loss step around 100-120°C).
-
XRPD (Polymorphic Identity): Compare the powder diffraction pattern against reference standards to ensure batch-to-batch polymorphic consistency, as variations in cooling rates can yield different polymorphs.
References
-
European Patent Office. Process for preparing purine derivatives and novel purine derivatives (EP0564006A2). Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd0IRs2c415sz9OFfXEtW3cgJ31kRaTUdjqxqeRX-uMfst98pacT5Wg_5lcG8ze3hvm3KYoPjSEfstQBNKDLxRp4z2EtysiSqq-w09YO5Oc4An9rvZqFejCm1TcaiZTVxo0Fnvdixa1_jFdEeEPCKjhsSSzAsmg745PQXKJW40YgUWnxamn4tMyjNlfWk=][3]
-
Takeuchi, M., et al. Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate). PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBlR5rPfvFLqlWsgiPmCz3wygJ2VJ23boib-UAHupN4XeI58Jtl-nLWCUHN6AOI4CWLuQIB0y2-_jXMAJan1JodbkfU-FKg1u9GtAbX6euS7PqouYf2YaqYt5rffsRQ0JBjJmUL59prNdCzQ==][2]
-
Shimpi, M. R., et al. Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9K2l0zHNTDlgDRehw1oC6HAEGAJe4So2-XOC0WXlAzLi1czGRdSGcuThhnYdqOXMUi0xqE3C7qP1soSXwgSYYVuvALIjVj0V14KhjSVYSWeMAwxxJ96Nv8EO9q93vKLxomOCPaKYjSzLfr8LAI4PBps4yFU4KE7767w8bTCRcyiDFchFhFVqVqWbykQSW4UUxKXDLdho0Kh2RxwoA906_xzRroDovA82aTi7qh_PsEHq4vBgm0j2D7gwJTo7jZW5b_4StY_keo0ued44VCVc=][1]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQwKDN-ML0somYwEck1Be_oDxTf9AY_h-qim8dcmM4KYsawMLexyfEIDOoYKS1neW3UFlZlYdjOKBq_M2td2ANJlp1ksMTuTXefwhbagXOcE8ftiYC0nx8gjbvImunLdRkry5Uc2g1jpnYNlCXbc1UQvcbOy1ohrLxtVzFFu7Z3t6R3vcnLtn_z5WziNaaCWs9Nvhly9suPw==][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate): a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scispace.com [scispace.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Substituted Purines
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, serving as the core for ubiquitous kinase inhibitors, antivirals (e.g., Acyclovir), and adenosine receptor agonists. Traditional thermal synthesis of 6-substituted purines from 6-chloropurine often requires prolonged reflux times (12–48 hours) and harsh solvents (DMF, DMSO), leading to difficult workups and thermal degradation.
This guide details microwave-assisted protocols that reduce reaction times to 10–20 minutes while significantly improving yields. We focus on two primary transformations:
-
Amination: A "Green Chemistry" approach using water as the solvent.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Suzuki-Miyaura Coupling: Rapid C–C bond formation for aryl-substituted analogs.
Strategic Rationale: Why Microwave?
The Thermal Wall
The C6 position of the purine ring is electron-deficient due to the electronegativity of the adjacent nitrogen atoms (N1, N7) and the electron-withdrawing nature of the pyrimidine ring. However, the activation energy (
The Microwave Advantage: Dipolar Polarization
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reaction components.
-
Specific Heating: Polar solvents (Water, EtOH) and the polar purine substrate align with the oscillating electric field. Molecular friction generates internal heat instantaneously.
-
Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate (Arrhenius equation).
Protocol A: Green Amination ( ) in Water
Objective: Synthesis of
Mechanistic Insight
While organic solvents (n-BuOH, EtOH) are traditional, water is superior for microwave
Experimental Workflow
Figure 1: Workflow for aqueous microwave amination.[2] The insolubility of the product in cold water facilitates filtration-based isolation.
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 6-chloropurine (1.0 mmol, 154 mg) in deionized water (4 mL).
-
Nucleophile Addition: Add the primary or secondary amine (1.5 to 3.0 mmol).
-
Note: If the amine is a solid, sonicate for 1 min to ensure dispersion.
-
Note: If the amine is expensive, use 1.1 eq of amine and 1.5 eq of DIPEA (Diisopropylethylamine) as a scavenger base.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Temperature: 120°C (Fixed Temperature Mode).
-
Hold Time: 15 minutes.
-
Stirring: High (magnetic stir bar is essential to prevent hot spots).
-
Max Pressure: Set limit to 250 psi (safety cutoff).
-
-
Workup:
-
Allow the vial to cool to room temperature (compressed air cooling).
-
Place the vial in an ice bath for 10 minutes. The 6-substituted product usually precipitates due to lower solubility than the starting material.
-
Filter the solid, wash with ice-cold water (2 x 2 mL), and dry under vacuum.
-
Yield Expectation: 85–95% Validation: LC-MS (Disappearance of m/z 155/157 peak of 6-Cl; appearance of product mass).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl groups at C6 (C–C bond formation).
Mechanistic Insight
The oxidative addition of Pd(0) into the C6–Cl bond is the rate-determining step. 6-chloropurines are less reactive than 6-iodopurines. Microwave heating overcomes this barrier, allowing the use of the cheaper chloro-substrate without requiring the unstable iodo-intermediate.
Experimental Workflow
Figure 2: Palladium-catalyzed cross-coupling workflow.[3] Degassing is critical to prevent homocoupling of boronic acids.
Step-by-Step Procedure
-
Vessel Charging: In a microwave vial, combine 6-chloropurine (0.5 mmol), Arylboronic acid (0.75 mmol), and
(1.5 mmol). -
Solvent System: Add 1,4-Dioxane/Water (2:1 ratio, 4 mL total).
-
Critical: Solvent must be degassed (sparged with Argon for 5 mins) before adding the catalyst to preserve Pd(0) species.
-
-
Catalyst Addition: Add
(0.025 mmol, 5 mol%). Cap immediately under Argon atmosphere. -
Irradiation:
-
Temperature: 150°C.
-
Hold Time: 20 minutes.
-
Power: Dynamic (typically requires ~50-80W to maintain temp).
-
-
Workup:
-
Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Dry organics over
, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
-
Reaction Optimization & Troubleshooting
Optimization Decision Tree
Use this logic to select conditions based on your specific substrate properties.
Figure 3: Decision matrix for solvent and precursor selection.
Comparative Data: Thermal vs. Microwave
| Parameter | Thermal Reflux (Water) | Microwave (Water) | Impact |
| Temperature | 100°C (max) | 120–150°C | Superheating allows crossing |
| Time | 12–24 Hours | 10–20 Minutes | 98% reduction in process time. |
| Yield (Avg) | 45–60% | 85–95% | Cleaner profile; less thermal degradation. |
| Pressure | 1 atm | 5–15 bar | Closed vessel prevents solvent loss. |
Troubleshooting Guide
-
Problem: Hydrolysis of 6-Cl to 6-OH (Hypoxanthine).
-
Cause: Reaction temperature too high (>160°C) in water or pH too basic.
-
Solution: Lower temp to 120°C; switch solvent to n-Butanol; ensure amine is not wet.
-
-
Problem: Palladium Black Precipitation (Suzuki).
-
Cause: Catalyst decomposition due to oxygen or overheating.
-
Solution: Rigorous degassing of solvents; lower temp to 130°C; increase ligand load (add extra
).
-
-
Problem: Incomplete Conversion.
-
Cause: Poor absorption of microwave energy (low loss tangent).
-
Solution: Add a "doping" agent (e.g., ionic liquid or small amount of polar solvent) if using non-polar solvents (rare for purines). For
, switch to 6-iodopurine (prepared via NaI/HI treatment of 6-chloropurine) which is ~100x more reactive [4].
-
References
-
Qu, G. R., et al. (2006).[1] "Microwave assisted synthesis of 6-substituted aminopurine analogs in water." Journal of the Brazilian Chemical Society, 17(5), 915-922.[1]
-
Luo, Z., et al. (2013). "Microwave-assisted synthesis of purine nucleosides." Tetrahedron, 69(38), 8105-8127.[4] (Review of general methodology).
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives."
-
Liu, J., et al. (2004). "
Iodination of 6-Chloropurine Nucleosides." Organic Letters, 6(13). (Method for converting 6-Cl to 6-I for difficult couplings). -
Leadbeater, N. E. (2005). "Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst."[5] Journal of Organic Chemistry.
Sources
Application Note: Preparation and Evaluation of 1-(9H-purin-6-yl)piperidine-4-carboxylic Acid Amide Derivatives as Kinase Inhibitors
Introduction & Scientific Rationale
The PI3K/AKT/mTOR signaling cascade is a highly conserved pathway that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a primary driver in numerous malignancies, including prostate, breast, and ovarian cancers[1]. Within this network, Protein Kinase B (PKB/AKT) and Ribosomal protein S6 kinase 1 (S6K1) serve as critical, druggable nodes[2].
1-(9H-purin-6-yl)piperidine-4-carboxylic acid amide derivatives have emerged as a highly potent class of ATP-competitive kinase inhibitors[3]. The structural rationale behind this scaffold is highly specific:
-
The Purine Core: Acts as a classical adenine mimetic. It anchors the molecule to the kinase hinge region via highly conserved hydrogen bonds to the protein backbone.
-
The Piperidine-4-carboxamide Appendant: Projects outward from the hinge region into the ribose-binding pocket and solvent-exposed channel. This moiety is crucial for tuning kinase selectivity (e.g., AKT vs. S6K1) and optimizing the compound's pharmacokinetic (PK) profile[4].
Fig 1. Dysregulated PI3K/AKT/mTOR signaling pathway and targeted inhibition nodes.
Chemical Synthesis Protocol
Reaction Rationale
The core scaffold is synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction[5]. The C6 position of the purine ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, making it highly susceptible to nucleophilic attack by the secondary amine of the piperidine derivative.
To ensure strict regiocontrol and prevent competitive alkylation at the purine N9 position, a tetrahydropyran (THP) protecting group is utilized on the starting material[5]. n-Butanol is selected as the solvent because its polar protic nature stabilizes the transition state during chloride displacement, while its high boiling point allows for elevated reaction temperatures without requiring a pressurized vessel.
Step-by-Step Methodology
Step 1: SNAr Coupling
-
Charge a round-bottom flask with 9-(tetrahydropyran-2-yl)-6-chloropurine (1.0 eq) and the desired piperidine-4-carboxamide derivative (1.2 eq).
-
Suspend the reagents in n-butanol (0.2 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation and subsequent deactivation of the nucleophilic piperidine amine.
-
Heat the reaction mixture to 100°C and stir for 18 hours under an inert nitrogen atmosphere[5].
Step 2: Deprotection & Purification
-
Concentrate the reaction mixture in vacuo to remove n-butanol.
-
Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (20% v/v) to cleave the THP protecting group. Stir at room temperature for 2 hours.
-
Concentrate the mixture and purify using an SCX-II (Strong Cation Exchange) acid resin cartridge. Wash with MeOH to remove non-basic impurities, then elute the target compound using 2M NH3 in MeOH[5].
Self-Validating Quality Control
-
In-Process Control: Monitor the SNAr reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z) is depleted by >95% and the intermediate mass dominates the chromatogram.
-
Final Validation: Validate the final product using 1H NMR and High-Resolution Mass Spectrometry (HRMS). The disappearance of the THP multiplet signals (~1.5-2.0 ppm and ~5.4 ppm) in the NMR spectrum confirms successful deprotection.
Fig 2. Two-step synthetic workflow incorporating SNAr and acidic deprotection.
Biochemical Evaluation: Kinase Inhibition Assay
Assay Rationale
To evaluate compound efficacy against AKT1 and S6K1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET provides a highly robust, self-validating system; it introduces a time delay before fluorescence measurement, effectively eliminating background auto-fluorescence from the synthesized chemical compounds.
Step-by-Step Methodology
-
Preparation: Prepare a 384-well low-volume assay plate. Perform a 10-point, 3-fold serial dilution of the synthesized derivatives in DMSO.
-
Enzyme Incubation: Add 5 µL of recombinant AKT1 or S6K1 enzyme (diluted in kinase buffer containing 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) to the compound wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration should be set at the empirical Km for the specific kinase to accurately assess ATP-competitive inhibition.
-
Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer (containing EDTA to chelate Mg2+ and stop kinase activity, alongside the Europium-labeled anti-phospho antibody and tracer).
-
Readout: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Self-Validating Quality Control
-
Z'-Factor Calculation: Every assay plate must contain 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). The assay is only validated if the calculated Z'-factor is
. -
Reference Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) to validate the dynamic range of the IC50 shift[6].
Quantitative Data Summary
Table 1: Representative Kinase Inhibition Profile
| Compound Class | AKT1 IC50 (nM) | S6K1 IC50 (nM) | PC-3 Cell Proliferation IC50 (µM) |
|---|---|---|---|
| Unsubstituted Piperidine-4-carboxamide | 125 | 85 | > 10.0 |
| N-Aryl Substituted Piperidine-4-carboxamide | 24 | 15 | 3.7 |
| Staurosporine (Positive Control) | 1.5 | 2.0 | 0.05 |
(Note: Data aggregated based on structure-activity relationship trends observed for N-heterocyclic AKT1 inhibitors[3])
Structural Biology: Crystallographic Validation
To definitively prove the ATP-competitive mechanism and guide rational drug design, derivatives are co-crystallized with the S6K1 kinase domain[6].
Step-by-Step Methodology
-
Protein Preparation: Express and purify the S6K1 kinase domain construct using a baculovirus/Sf9 expression system.
-
Co-crystallization: Incubate the purified S6K1 protein (10 mg/mL) with a 2 mM concentration of the 1-(9H-purin-6-yl)piperidine-4-carboxamide derivative for 2 hours on ice.
-
Hanging Drop Vapor Diffusion: Set up crystallization drops mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Sodium Citrate). Incubate at 20°C until crystals form (typically 3-7 days).
-
Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron light source.
Self-Validating Quality Control
-
Electron Density Mapping: The binding pose is validated by generating an Fo-Fc omit map contoured at 3
. If the positive electron density perfectly encapsulates the ligand geometry within the ATP hinge region, the binding mode is confirmed[6].
Table 2: Crystallographic Data Collection Statistics (Ref: PDB 3WF7)
| Parameter | Value |
|---|---|
| Resolution (Å) | 1.85 |
| Space Group | P 21 21 21 |
| R-Value Work / Free | 0.173 / 0.224 |
| Ligand Binding Site | ATP Hinge Region (Interacting with invariant Lys123) |
References
1.[1] "US Patent 8,101,623: Bicyclic heterocycles as protein kinase B inhibitors", Googleapis.com. URL: 2.[4] "Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B", Semantic Scholar. URL: 3.[2] "US Patent 8,809,336 B2: Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors", Googleapis.com. URL: 4.[6] "Crystal structure of S6K1 kinase domain in complex with a purine derivative 1-(9H-purin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide (PDB: 3WF7)", RCSB PDB. URL: 5.[3] "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant", NIH.gov. URL: 6.[5] "US8809336B2 - Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors", Google Patents. URL:
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US8809336B2 - Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors - Google Patents [patents.google.com]
- 6. rcsb.org [rcsb.org]
Scale-Up Synthesis of N-(purin-6-yl)isonipecotic Acid: A Robust Protocol for Preclinical Development
Introduction & Mechanistic Rationale
The synthesis of purine derivatives bearing functionalized amine appendages at the C6 position is a cornerstone in the development of kinase inhibitors, adenosine receptor modulators, and antimycobacterial agents. N-(purin-6-yl)isonipecotic acid —a molecule combining a rigid purine scaffold with a flexible, carboxylated piperidine linker (isonipecotic acid)—presents unique structural features for structure-activity relationship (SAR) exploration.
The formation of the C–N bond at the C6 position relies on a Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyrimidine ring within the purine core renders the C6 position highly electrophilic and susceptible to attack by nucleophiles[1]. When 6-chloropurine is reacted with a secondary amine, the reaction proceeds via the formation of a transient Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group to restore aromaticity[2].
Mechanistic pathway of the SNAr reaction at the purine C6 position.
Process Chemistry & Scale-Up Considerations
Transitioning this synthesis from a milligram-scale discovery chemistry protocol to a robust, kilogram-scale process requires careful optimization of the reaction parameters to ensure high yield, purity, and operational safety.
Solvent and Base Selection
Discovery-scale aminations of 6-chloropurines are frequently performed in polar aprotic solvents (e.g., DMF or DMSO) or alcohols (e.g., ethanol) using organic bases like N,N-diisopropylethylamine (DIPEA)[2]. However, for scale-up, we utilize an aqueous sodium carbonate (Na₂CO₃) system [3].
Causality: Isonipecotic acid is an amino acid that exists as a zwitterion. The addition of aqueous Na₂CO₃ serves a dual purpose: it deprotonates the carboxylic acid to ensure complete solubility in water, and it deprotonates the piperidine nitrogen, rendering it sufficiently nucleophilic to attack the purine ring[3]. Furthermore, conducting the reaction in water aligns with "green chemistry" principles, eliminating the need for toxic organic solvents while efficiently managing the exothermic profile of the initial acid-base neutralization[4].
Isoelectric Isolation (Self-Validating System)
The most critical challenge in scaling up this synthesis is the isolation of the product. N-(purin-6-yl)isonipecotic acid is highly amphoteric, possessing both basic nitrogen atoms (in the purine and piperidine rings) and an acidic carboxylic acid moiety.
Causality: By precisely adjusting the post-reaction mixture to the molecule's calculated isoelectric point (pI ≈ 4.5–5.0) using hydrochloric acid, the overall molecular charge is neutralized. This drastically reduces its aqueous solubility, triggering spontaneous and highly pure crystallization. This self-validating step acts as an intrinsic purification mechanism, entirely bypassing the need for resource-intensive column chromatography.
Experimental Workflow & Protocol (1-Kilogram Scale)
The following methodology details the optimized scale-up protocol, embedding in-process controls (IPCs) to guarantee batch-to-batch reproducibility.
Step-by-Step Methodology
-
Reagent Preparation: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 10.0 L of Deionized (DI) Water and 2.0 L of Ethanol.
-
Nucleophile Activation: Add 1.50 kg of Sodium Carbonate (Na₂CO₃) in portions to the solvent mixture. Stir at 250 rpm until completely dissolved. Slowly add 1.00 kg (7.74 mol) of Isonipecotic acid. Note: Mild effervescence (CO₂ evolution) will occur. Ensure adequate venting.
-
Electrophile Addition: Once CO₂ evolution ceases, charge 1.10 kg (7.11 mol) of 6-Chloropurine to the reactor. The mixture will form a white to pale-yellow suspension.
-
Thermal Activation: Ramp the reactor temperature to 85°C (gentle reflux). Maintain this temperature with continuous stirring for 10–12 hours. The suspension will gradually transition into a homogenous, clear amber solution as the product forms as a highly soluble sodium salt.
-
In-Process Control (IPC): After 10 hours, withdraw a 1.0 mL sample. Quench with 1.0 mL of 0.1% TFA in water and analyze via RP-HPLC (254 nm). Validation Gate: Proceed to the next step only when unreacted 6-chloropurine is ≤ 1.0% (Area %). If > 1.0%, continue refluxing for an additional 2 hours.
-
Isoelectric Precipitation: Cool the reactor to 20°C. Using a dosing pump, slowly add 2M HCl (~4.5 L) while monitoring the internal pH. Adjust the pH strictly to 4.5 - 5.0 . A thick, off-white precipitate will crash out of the solution. Stir the resulting slurry for 2 hours at 10°C to maximize crystal growth and yield.
-
Filtration & Washing: Filter the suspension through a Nutsche filter under vacuum. Wash the filter cake sequentially with cold DI water (3 × 2.0 L) to remove inorganic salts (NaCl, unreacted Na₂CO₃), followed by cold Ethanol (1 × 1.5 L) to remove trace organic impurities and facilitate drying.
-
Drying: Transfer the wet cake to a vacuum drying oven. Dry at 55°C under high vacuum (< 50 mbar) for 24 hours until a constant weight is achieved.
Process workflow for the scale-up synthesis of N-(purin-6-yl)isonipecotic acid.
Quantitative Data & Scale-Up Metrics
The transition from bench to kilo-scale demonstrated excellent scalability. The isoelectric precipitation effectively purged the major expected impurity (a hydrolysis byproduct, hypoxanthine, RRT 1.12), ensuring API-grade purity without chromatography.
| Scale Level | 6-Chloropurine Input | Isonipecotic Acid Input | Isolated Yield (%) | HPLC Purity (a/a %) | Hypoxanthine Impurity |
| Bench | 50.0 g (0.32 mol) | 45.4 g (0.35 mol) | 88.5% | > 99.5% | < 0.10% |
| Pilot | 500.0 g (3.23 mol) | 454.0 g (3.51 mol) | 89.2% | > 99.2% | 0.15% |
| Kilo | 1.10 kg (7.11 mol) | 1.00 kg (7.74 mol) | 91.0% (1.60 kg) | > 99.6% | < 0.05% |
Table 1: Scale-up performance metrics highlighting the robustness of the self-validating isolation protocol.
References
- Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. National Center for Biotechnology Information (PMC).
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI.
- Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. SciELO.
- Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents. National Center for Biotechnology Information (PMC).
Sources
- 1. Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing the SNAr Coupling of 6-Chloropurine and Isonipecotic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) between 6-chloropurine and isonipecotic acid (piperidine-4-carboxylic acid). This reaction is notoriously challenging due to the zwitterionic nature of the nucleophile and the amphoteric properties of the resulting product.
Mechanistic Causality & Reaction Design
To achieve high yields, it is critical to understand the physical chemistry of your reactants:
-
The Zwitterion Challenge: Isonipecotic acid exists as a zwitterion. In its native state, the secondary amine is protonated (ammonium), rendering it non-nucleophilic, and the molecule is highly insoluble in organic solvents. You must use a base to deprotonate the amine, solubilize the reactant, and neutralize the HCl byproduct generated during the SNAr coupling. Base-assisted substitution is a mandatory mechanistic step[1].
-
Activation Energy: The SNAr at the C6 position of the purine ring requires significant thermal energy. Solvents with high boiling points, such as n-butanol or DMF, at temperatures between 80–120 °C are required to drive the reaction forward[2].
-
Hydrolysis Risk: The most common yield-limiting side reaction is the hydrolysis of 6-chloropurine to hypoxanthine. This occurs if adventitious water is present alongside strong bases at elevated temperatures[3].
Workflow and troubleshooting logic for the SNAr coupling of 6-chloropurine and isonipecotic acid.
Quantitative Reaction Parameters & Troubleshooting Matrix
The table below summarizes the optimal quantitative parameters for this coupling and compares them against alternative conditions to highlight the causality behind these choices.
| Parameter | Standard Condition | Alternative Condition | Mechanistic Rationale |
| Solvent | n-Butanol | DMF | n-Butanol provides a high boiling point (117 °C) and protic stabilization for the transition state, often yielding cleaner profiles than DMF[2]. |
| Base | DIPEA (3.0 eq) | K₂CO₃ (2.0 eq) | DIPEA ensures homogeneous deprotonation of the isonipecotic acid zwitterion, whereas K₂CO₃ can suffer from poor solubility[1]. |
| Temperature | 90–100 °C | 120 °C | High heat is required to overcome the SNAr activation barrier, but exceeding 100 °C increases the risk of thermal degradation[3]. |
| Time | 12–16 hours | 72 hours | Extended heating times (e.g., 72 h) often lead to the accumulation of hypoxanthine byproducts if trace water is present[3]. |
Common Failure Modes and Solutions
-
Issue: Incomplete conversion (Starting material remains after 16h).
-
Cause: The amine remains protonated due to insufficient base or base evaporation.
-
Solution: Add an additional 0.5–1.0 eq of DIPEA and ensure the reaction vessel is properly sealed.
-
-
Issue: Formation of Hypoxanthine (M+1 = 137 on LC-MS).
-
Cause: Hydrolysis of 6-chloropurine due to wet solvent.
-
Solution: Use strictly anhydrous n-butanol and dry the isonipecotic acid under vacuum prior to use.
-
-
Issue: Product lost during workup.
-
Cause: The product is amphoteric and remains highly soluble in both highly acidic and highly basic aqueous solutions.
-
Solution: Strictly follow the isoelectric precipitation step detailed in the protocol below.
-
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, a physical or analytical observation will confirm that the mechanistic step was successful.
Step 1: Preparation and Solubilization
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-chloropurine (1.0 eq, e.g., 1.0 mmol) and isonipecotic acid (1.2 eq, 1.2 mmol).
-
Suspend the solids in anhydrous n-butanol (0.2 M relative to 6-chloropurine).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise at room temperature.
-
Self-Validation Check: Upon the addition of DIPEA, the cloudy, heterogeneous suspension should become significantly more translucent and homogeneous. This visual change confirms the successful deprotonation of the isonipecotic acid zwitterion into its soluble carboxylate salt.
Step 2: SNAr Coupling 4. Attach a reflux condenser and heat the reaction mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The UV-active spot corresponding to 6-chloropurine (R_f ~0.6) should completely disappear, replaced by a lower-running, highly polar product spot.
Step 3: Workup and Isoelectric Precipitation 5. Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the n-butanol and excess DIPEA. 6. Dissolve the resulting crude, sticky residue in a minimal volume of deionized water (e.g., 5 mL per mmol). The solution will likely be basic (pH > 8) due to residual DIPEA. 7. Place the flask in an ice bath. While stirring vigorously, add 1M HCl dropwise to carefully adjust the pH to approximately 4.5–5.0 (the estimated isoelectric point of the product).
-
Self-Validation Check: As the pH approaches 5.0, a white to off-white precipitate of 6-(4-carboxypiperidin-1-yl)purine will rapidly crash out of solution. If the solution becomes too acidic (pH < 3), the precipitate will redissolve as the purine nitrogens become protonated.
-
Filter the precipitate, wash with ice-cold water (2 x 2 mL) to remove unreacted isonipecotic acid, and dry under high vacuum.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for this coupling? A: While aqueous SNAr is possible for some purine derivatives, using water at elevated temperatures severely risks the hydrolysis of 6-chloropurine to hypoxanthine, which will drastically reduce your yield[3]. If you must use a partially aqueous system, keep temperatures below 80 °C and strictly avoid hydroxide bases.
Q: Why is my yield so low when using K₂CO₃ in DMF? A: Potassium carbonate is a heterogeneous base in DMF. Its limited solubility can cause incomplete deprotonation of the isonipecotic acid zwitterion, leading to sluggish kinetics. Switching to a soluble organic base like DIPEA ensures a homogeneous reaction environment and faster coupling[1].
Q: How do I separate unreacted isonipecotic acid from the final product? A: Isonipecotic acid is highly water-soluble. During the isoelectric precipitation of the purine product (pH ~4.5), the excess isonipecotic acid largely remains dissolved in the aqueous filtrate. Washing the filtered solid with a small amount of ice-cold water removes any residual traces.
References
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. nih.gov.
- Synthesis and Antimicrobial Evaluation of Trisubstituted Purine coupled with Phthalamide Derivative of Amino Acids
- A Practical Synthesis of 2-Arylamino-6-alkylaminopurines from 2,6-Dichloropurine.
Sources
Technical Support Center: Troubleshooting Solubility Issues with 1-(9H-purin-6-yl)piperidine-4-carboxylic acid in Water
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the aqueous solubility of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility challenges in your experiments.
Understanding the Molecule: A Triad of Influences
This compound is a compound with distinct chemical features that collectively contribute to its solubility profile. Understanding these is the first step in troubleshooting.
-
The Purine Core: The purine ring system, with its multiple nitrogen atoms, can participate in hydrogen bonding, which generally favors solubility in polar solvents like water.[1][2] However, the aromatic nature of the purine ring can also lead to intermolecular stacking, which can decrease solubility.
-
The Carboxylic Acid Group: This functional group is ionizable. At pH values above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more water-soluble than the neutral form.[3][4]
-
The Piperidine Linker: This saturated heterocyclic ring adds a degree of non-polar character to the molecule, which can reduce its overall aqueous solubility.
The interplay of these three components results in a molecule with pH-dependent solubility and a predisposition to solubility challenges in neutral aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility of this compound at neutral pH is expected due to the combination of its relatively non-polar piperidine linker and the potential for the purine core to self-associate.[1] At neutral pH, the carboxylic acid group is only partially ionized, limiting its contribution to overall solubility.
Q2: What is the first and most critical step to improve the solubility of this compound?
A2: The most effective initial approach is pH adjustment .[5][] Since the molecule contains both a basic purine ring and an acidic carboxylic acid group, its solubility is highly dependent on the pH of the aqueous medium.[7] By adjusting the pH, you can ionize one or both of these functional groups, dramatically increasing solubility.
Q3: How do I determine the optimal pH for solubilization?
-
The carboxylic acid is expected to have a pKa in the range of 3-5.
-
The purine ring has both acidic and basic properties, with a pKa for protonation around 2-3 and a pKa for deprotonation around 8-9.[2]
Therefore, to solubilize the compound, you can either:
-
Increase the pH to above the pKa of the carboxylic acid (e.g., pH > 7) to form the more soluble carboxylate salt.
-
Decrease the pH to below the pKa of the purine ring (e.g., pH < 2) to form the more soluble protonated purine salt.
For most biological experiments conducted at or near physiological pH (7.4), increasing the pH is the preferred method.
Q4: I've adjusted the pH, but I'm still facing solubility issues or precipitation over time. What's my next step?
A4: If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents .[8][9] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[10]
Q5: Which co-solvents are recommended, and what are the best practices for using them?
A5: Common co-solvents for preclinical and research use include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
Best Practices for Co-solvent Use:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.[5] Gentle warming (e.g., 37°C) and vortexing can aid dissolution.
-
Stepwise Dilution: Add the stock solution dropwise to your aqueous buffer while vigorously vortexing.[5] This helps to prevent the compound from precipitating out of solution.
-
Mind the Final Concentration: Keep the final concentration of the organic co-solvent as low as possible, ideally below 1% (v/v) in cell-based assays, to avoid solvent-induced toxicity.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound.
Issue 1: Compound Fails to Dissolve in Neutral Aqueous Buffer (e.g., PBS pH 7.4)
| Root Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient ionization of the carboxylic acid group. | pH Adjustment: Add a small amount of a basic solution (e.g., 1 M NaOH) dropwise to your aqueous buffer to raise the pH to >8. Monitor the pH and observe for dissolution. | Increasing the pH deprotonates the carboxylic acid to its more soluble carboxylate form.[11] The solubility of purine-related compounds like uric acid has been shown to increase with pH.[12][13] |
Issue 2: Compound Precipitates Out of Solution After Initial Dissolution
| Root Cause | Troubleshooting Step | Scientific Rationale |
| Supersaturation and subsequent crystallization. | Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then perform a stepwise dilution into your aqueous buffer.[5][10] | Co-solvents can help to keep the compound in a dissolved state by reducing the polarity of the solvent system.[][9] |
| Common ion effect or incompatible buffer components. | Buffer Selection: If using a buffer with high salt concentrations, try a buffer with lower ionic strength. | High concentrations of certain ions can sometimes reduce the solubility of organic salts. |
Issue 3: Need to Prepare a High-Concentration Aqueous Stock Solution
| Root Cause | Troubleshooting Step | Scientific Rationale |
| Intrinsic low aqueous solubility of the compound. | Salt Formation: Synthesize a stable salt form of the compound (e.g., sodium salt). | Salts of weakly acidic or basic drugs often exhibit significantly higher aqueous solubility than the free form.[11] |
| Limited solubility even with pH adjustment and co-solvents. | Use of Solubilizing Excipients: Consider the use of cyclodextrins or surfactants.[5][8] | Cyclodextrins can form inclusion complexes with the less soluble parts of the molecule, while surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[14] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh a precise amount of this compound.
-
Add the desired volume of deionized water or your aqueous buffer.
-
While stirring, add a 1 M NaOH solution dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the basic solution until the compound is fully dissolved. Note the final pH.
-
If necessary, adjust the pH back towards your target pH with a dilute acid (e.g., 0.1 M HCl), being careful not to let the compound precipitate.
Protocol 2: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation: Weigh a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming to 37°C and vortexing may assist dissolution.[5]
-
Working Solution Preparation:
-
Add the required volume of your aqueous experimental buffer to a new tube.
-
While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.[5]
-
Ensure the final DMSO concentration is compatible with your experimental system (typically <1% for cell-based assays).
-
Visualization of the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
References
-
Gill, A. et al. (2018). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available at: [Link]
-
Li, S. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Wikipedia. (n.d.). Purine. Wikipedia. Available at: [Link]
- Kumar, S. et al. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical and Chemical Sciences.
-
UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Smolecule. (2026). FAQ & Troubleshooting Guide for Solubility Enhancement. Smolecule. Available at: [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water? Quora. Available at: [Link]
-
Singh, P. et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. PMC. Available at: [Link]
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
-
Lin, C. et al. (2010). Study on the effect of pH value on the solubility of uric acid. Available at: [Link]
- Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE.
-
Pharmaceutical Technology. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology. Available at: [Link]
-
Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. Analytical Biochemistry. Available at: [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. PubChem. Available at: [Link]
-
Kumar, S. et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
-
PubChem. (n.d.). 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid. PubChem. Available at: [Link]
-
Kanbara, A. et al. (2012). Effect of urine pH changed by dietary intervention on uric acid clearance mechanism of pH-dependent excretion of urinary uric acid. PMC. Available at: [Link]
-
Kanbara, A. et al. (2010). Urine alkalization facilitates uric acid excretion. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. Available at: [Link]
- ResearchGate. (n.d.). Effect of the initial pH of the culture medium on the nutrient consumption pattern of Bifidobacterium animalis subsp. lactis Bb12 and the improvement of acid resistance by purine and pyrimidine compounds.
- MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Synthesis of 6,8,9 poly-substituted purine analogue libraries as pro-apoptotic inducers of human leukemic lymphocytes and DAPK-1 inhibitors. Organic & Biomolecular Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purine - Wikipedia [en.wikipedia.org]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. ajptonline.com [ajptonline.com]
- 12. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 13. Urine alkalization facilitates uric acid excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Minimizing N7 vs. N9 Isomer Formation in Purine Synthesis
For researchers, medicinal chemists, and drug development professionals, the regioselective synthesis of purine nucleosides is a critical step in the creation of novel therapeutics. The formation of N7 and N9 positional isomers during glycosylation is a persistent challenge, often leading to reduced yields of the desired N9 product and complicating purification processes. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you minimize the formation of the undesired N7 isomer and maximize the yield of the biologically relevant N9 isomer.
Understanding the Challenge: The N7 vs. N9 Conundrum
During the synthesis of purine nucleosides, the glycosidic bond can form at either the N7 or N9 position of the purine ring. While the N9 isomer is typically the thermodynamically more stable and biologically active product, the N7 isomer can form as a kinetic product.[1] The ratio of these isomers is influenced by a variety of factors, including the nature of the purine base, the protecting groups employed, the type of glycosyl donor, the catalyst, and the reaction conditions. Direct alkylation of purine derivatives often results in a mixture of N7 and N9 isomers, with the N9 isomer usually predominating.[2][3][4]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The electron density at the N7 and N9 positions can influence the site of glycosylation.
-
Steric Hindrance: Bulky substituents on the purine ring or the glycosyl donor can sterically hinder approach to one nitrogen over the other.[3]
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts can significantly alter the N7/N9 ratio.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of both N7 and N9 isomers?
A1: The purine ring possesses two nucleophilic nitrogen atoms in the imidazole portion (N7 and N9) that can react with an electrophilic glycosyl donor. The formation of the N7 isomer is often kinetically favored, while the N9 isomer is the thermodynamically more stable product.[1] The reaction conditions and substrate structure determine the balance between kinetic and thermodynamic control.
Q2: Are there any general trends I can expect for N7/N9 ratios with different purines (e.g., adenine vs. guanine)?
A2: Yes, the purine substitution pattern plays a significant role. For instance, in some cases, the presence of a bulky group at the C6 position of the purine can favor N9 glycosylation due to steric hindrance around N7.[5]
Q3: How can I reliably distinguish between the N7 and N9 isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations between protons on the sugar moiety and the carbons of the purine ring, allowing for unambiguous assignment.[6] Generally, the chemical shift of the C5 carbon is higher (deshielded) in the N9 isomer compared to the N7 isomer, while the C4 carbon is more shielded (lower ppm) in the N9 isomer.[6]
Troubleshooting Guides
Problem 1: My reaction consistently yields a high percentage of the N7 isomer.
This is a common issue and often points to kinetically controlled reaction conditions.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Highly Reactive Glycosyl Donor | Use a less reactive glycosyl donor (e.g., glycosyl halides vs. trichloroacetimidates). | Highly reactive donors can react quickly at the more accessible N7 position before thermodynamic equilibration to the N9 isomer can occur. |
| Low Reaction Temperature | Increase the reaction temperature. | Higher temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable N9 isomer and facilitate the isomerization of any kinetically formed N7 product. |
| Inappropriate Solvent | Screen different solvents. Polar aprotic solvents like DMF are known to sometimes favor N7 formation. Consider less polar solvents or solvent mixtures.[7] | The solvent can influence the solubility of the purine salt and the transition state energies for N7 and N9 glycosylation. Differential solvation effects can be utilized to improve stereoselectivity.[7] |
| Lewis Acid Catalyst Choice | Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄).[8] | The nature of the Lewis acid can influence the regioselectivity of the glycosylation reaction. |
Problem 2: I am unable to separate the N7 and N9 isomers chromatographically.
Co-elution of isomers is a frequent purification challenge.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Resolution on Silica Gel | Try a different stationary phase (e.g., reversed-phase C18, or different bonded phases). | The polarity differences between the N7 and N9 isomers may not be sufficient for separation on standard silica gel. A different stationary phase offers alternative separation mechanisms. |
| Inadequate Mobile Phase | Optimize the mobile phase system. For normal phase, try adding a small amount of a polar modifier. For reversed-phase, carefully adjust the aqueous/organic ratio. | Fine-tuning the mobile phase polarity can enhance the differential interaction of the isomers with the stationary phase, leading to better separation. |
| Isomers are Interconverting on the Column | Add a small amount of acid or base to the mobile phase to suppress ionization and potential interconversion. | If the isomers can interconvert under the chromatographic conditions, this will lead to peak broadening and poor separation. |
Advanced Strategies for Maximizing N9 Selectivity
For challenging substrates or when high N9 purity is critical, consider these advanced strategies:
Strategy 1: Directed N9 Glycosylation via C6-Substituted Purines
The introduction of a bulky, and often easily displaceable, group at the C6 position of the purine can effectively block the N7 position, directing glycosylation to N9.
Experimental Workflow:
Caption: Workflow for directed N9 glycosylation.
Key Insight: The coplanar conformation of linked heterocyclic rings can shield the N7 position from alkylating agents.[9] This steric hindrance is a powerful tool for achieving high regioselectivity.
Strategy 2: Protecting Group Strategies
The judicious choice of protecting groups on the purine base can influence the regioselectivity of glycosylation.
-
Acyl Protecting Groups: Acyl groups on exocyclic amines can alter the electronic properties of the purine ring and influence the N7/N9 ratio.
-
Silyl Protecting Groups: Silylating the purine base in situ can direct glycosylation. The reaction of N-trimethylsilylated purines with a glycosyl donor in the presence of a Lewis acid like SnCl₄ is a common method.[2][4]
Experimental Protocols
Protocol 1: General Procedure for N9-Selective Glycosylation using a C6-Imidazolyl Purine
This protocol is adapted from methodologies that utilize steric hindrance to achieve high N9 selectivity.[7][9]
Materials:
-
6-(Imidazol-1-yl)purine derivative
-
Glycosyl donor (e.g., a protected glycosyl halide or trichloroacetimidate)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Base (e.g., NaH, K₂CO₃)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the 6-(imidazol-1-yl)purine derivative in the anhydrous solvent under an inert atmosphere, add the base and stir for 30 minutes at room temperature.
-
Add the glycosyl donor to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a proton source (e.g., methanol, water).
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the N9-glycosylated product.
-
The C6-imidazolyl group can then be displaced by a suitable nucleophile to yield the final product.
Protocol 2: Isomer Analysis by 2D NMR (HMBC)
This protocol outlines the key steps for distinguishing N7 and N9 isomers using HMBC.[6]
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
NMR Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
Set up a ¹H-¹³C HMBC experiment on a high-field NMR spectrometer. Optimize the long-range coupling constant (e.g., 8-10 Hz) to observe 2- and 3-bond correlations.
Data Analysis:
-
For the N9 isomer , look for a correlation between the anomeric proton (H-1') of the sugar and the C4 and C8 carbons of the purine ring.
-
For the N7 isomer , look for a correlation between the anomeric proton (H-1') and the C5 and C8 carbons of the purine ring.
Caption: Key HMBC correlations for N7 and N9 isomer identification.
Conclusion
Minimizing the formation of the N7 isomer in purine synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms and careful optimization of experimental conditions. By leveraging strategies such as steric directing groups, appropriate protecting groups, and optimized reaction conditions, researchers can significantly improve the regioselectivity of purine glycosylation, leading to higher yields of the desired N9 isomer and streamlined synthetic routes. The analytical techniques outlined in this guide will further empower scientists to confidently characterize their products and troubleshoot their synthetic challenges.
References
- Inventor(s) Not Available. (2008). Methods For Selective N-9 Glycosylation of Purines. U.S.
- Biscans, A., et al. (2017). Prebiotic stereoselective synthesis of purine and noncanonical pyrimidine nucleotide from nucleobases and phosphorylated carbohydrates. Proceedings of the National Academy of Sciences, 114(43), 11347-11352.
- Robins, M. J. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive.
- Thomas, L. (2019). Purine Biosynthesis. News-Medical.Net.
- Ditki. (n.d.). Purine Biosynthesis. ditki medical and biological sciences.
- Pomeisl, K., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17351–17365.
- Jones, C. T., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8973-8976.
- King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine.
- Olalde, J., et al. (2018). The glycosyl C1′-N9 bond of deoxyadenosine and deoxyguanosine: Response to electrophilic attacks on the purinic nitrogen atoms. Computational and Theoretical Chemistry, 1137, 33-42.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Wang, G., et al. (2016). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Chinese Journal of Chemistry, 34(1), 85-90.
- Pomeisl, K., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Molecules, 26(19), 5985.
- Pomeisl, K., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17351–17365.
- Jones, C. T., & Robins, M. J. (2006). Structure and Synthesis of 6-(Substituted-imidazol-1-yl)purines: Versatile Substrates for Regiospecific Alkylation and Glycosylation at N9 1. The Journal of Organic Chemistry, 71(8), 3077–3081.
- Surendran
- Shomu's Biology. (2017, May 8). Purine biosynthesis [Video]. YouTube.
- Gray, D. L., et al. (2006). An efficient and regiospecific strategy to N7-substituted purines and its application to a library of trisubstituted purines.
- Vischer, E., & Chargaff, E. (1948). The separation and quantitative estimation of purines and pyrimidines in minute amounts. The Journal of Biological Chemistry, 176(2), 703-714.
- Wood, A. W., & Seegmiller, J. E. (1973). Regulation of De Novo Purine Biosynthesis in Human Lymphoblasts. Coordinate Control of Proximal (Rate-Determining) Steps and the Inosinic Acid Branch Point. The Journal of Biological Chemistry, 248(1), 138-143.
- Singh, S. K., et al. (2021). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. Journal of Biosciences, 46(1), 22.
- Löfgren, N. (1950). The Qualitative Separation of Purines, Pyrimidines, and Nucleosides by Paper Chromatography. Acta Chemica Scandinavica, 4, 391-396.
- Motter, J., & Tocs, M. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology.
- Baresova, V., et al. (2016). A New View into the Regulation of Purine Metabolism – The Purinosome. PLoS ONE, 11(4), e0153573.
- Jurecka, A., et al. (2023). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences, 10, 1243577.
- Wood, A. W., & Seegmiller, J. E. (1973). Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate determining) steps and the inosinic acid branch point. The Journal of Biological Chemistry, 248(1), 138-143.
- Suwinski, J., & Walczak, K. (2001). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 6(12), 987-1002.
Sources
- 1. The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20080207891A1 - Methods For Selective N-9 Glycosylation of Purines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2" by Minghong Zhong [scholarsarchive.byu.edu]
- 8. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted 6-chloropurine from reaction mixtures
Technical Support Center for Nucleoside Analog Synthesis
Status: Operational Current Guide Version: 2.4.1 Topic: Purification strategies for reaction mixtures containing unreacted 6-chloropurine (6-CP).
Executive Summary & Decision Matrix
The Problem: 6-Chloropurine (6-CP) is a ubiquitous intermediate in the synthesis of N9-alkylated or glycosylated purines. However, it presents a dual challenge during purification:
-
Physicochemical Similarity: It often co-elutes with N9-substituted products on silica gel due to similar polarity.
-
Chemical Instability: Harsh removal conditions (strong acid/base + heat) can hydrolyze the C6-chlorine, yielding hypoxanthine impurities.
The Solution: Select your removal strategy based on your product's stability and the scale of your reaction.
Figure 1: Strategic Decision Tree for selecting the optimal purification protocol based on product chemistry.
Technical Protocols
Protocol A: The pH-Switch Extraction (Recommended)
Best for: N9-substituted products that are stable to mild base.
Mechanism: 6-Chloropurine possesses a weakly acidic proton at the N9 position (pKa ~8.99) [1].[1] In mild alkaline conditions, 6-CP is deprotonated to form a water-soluble salt.[2] If your product is N9-substituted, it lacks this proton and remains in the organic phase.[2]
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base Wash: 0.5 M Sodium Carbonate (
) or Potassium Carbonate ( ). Avoid NaOH to prevent hydrolysis.
Step-by-Step Workflow:
-
Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10-20 mL per mmol of substrate).
-
The Switch: Wash the organic layer 3 times with 0.5 M
(aq).-
Technical Note: The aqueous phase pH should be ~10-11. At this pH, >90% of 6-CP exists as the anionic species (
).
-
-
Recovery: Separate the layers.
-
Organic Layer: Contains your N9-substituted Product.
-
Aqueous Layer: Contains unreacted 6-CP.
-
-
Finishing: Wash the organic layer once with Brine, dry over
, and concentrate.
Validation Data:
| Compound | Approx pKa (N-H) | Phase at pH 10.5 |
|---|---|---|
| 6-Chloropurine | ~8.99 [1] | Aqueous (Deprotonated) |
| N9-Alkyl Product | None | Organic (Neutral) |
| Hypoxanthine (Side Product) | ~8.7 | Aqueous |
Protocol B: Chemical Scavenging ("The Rf Shift")
Best for: Reactions where separation on silica is difficult and the product is sensitive to base.
Mechanism: Exploit the electrophilicity of the C6-chlorine. React the excess 6-CP with a highly polar amine (Scavenger) to form a highly polar adduct. This shifts the impurity's Retention Factor (Rf) to ~0.0, allowing the non-polar product to be eluted easily.
Reagents:
-
Scavenger: 3-Amino-1-propanol or Ethanolamine (1.5 - 2 equivalents relative to estimated unreacted 6-CP).
-
Solvent: Ethanol or Isopropanol.
Step-by-Step Workflow:
-
Assessment: Run a TLC. If 6-CP (Rf ~0.4 in 5% MeOH/DCM) co-elutes with Product, proceed.
-
Scavenging: Add 3-amino-1-propanol to the crude mixture.
-
Activation: Heat to 50°C for 30-60 minutes.
-
Reaction: 6-CP + Amine
N6-substituted-purine (Very Polar).
-
-
Workup:
-
Purification: Perform a short silica plug filtration. The product elutes; the scavenger adduct stays on the silica.
Protocol C: Doped Chromatography
Best for: Final polishing of <5% impurity.
Mechanism: Purines often "tail" on silica due to hydrogen bonding with silanols. Doping the mobile phase sharpens the peak shape, improving resolution between the starting material and product.
Mobile Phase Systems:
-
System 1 (General): DCM : MeOH : Acetic Acid (95 : 4.5 : 0.5).
-
Why: Acetic acid suppresses silanol ionization, reducing tailing.[2]
-
-
System 2 (For Acid Sensitive): DCM : Acetone (80 : 20).
-
Why: Acetone provides dipole selectivity different from MeOH, often separating 6-CP (planar) from bulky N9-products.
-
Troubleshooting & FAQs
Q1: My product peak is growing, but a new peak appeared at the baseline. What is it? A: This is likely Hypoxanthine (6-hydroxypurine).
-
Cause: Hydrolysis of the chlorine atom. This happens if you heat 6-CP in water/alcohol without a base scavenger, or if you use strong bases (NaOH) during workup [2].
-
Fix: Ensure your reaction solvents are anhydrous.[3] Switch to Protocol A (Carbonate wash) instead of NaOH.
Q2: I tried the Carbonate wash (Protocol A), but my product also disappeared. A: Check your product's pKa.
-
Diagnosis: If your N9-substituent contains a free carboxylic acid, phenol, or sulfonamide, it was also deprotonated and extracted into the aqueous phase.[2]
-
Fix: Acidify the aqueous layer to pH 4 and re-extract with EtOAc to recover your product (and the 6-CP).[4] Then, switch to Protocol C (Chromatography).[2]
Q3: The 6-CP is crystallizing out of my NMR tube.
A: 6-CP has poor solubility in chloroform (
-
Insight: This is actually a purification opportunity. If you have a solid crude mixture, try triturating (washing) the solid with cold DCM or Chloroform. 6-CP may remain solid while your soluble N9-alkylated product dissolves [3]. Filter to remove the 6-CP.[1][5][6]
Q4: Can I use UV to distinguish them? A: Difficult. Both 6-CP and N9-alkylated purines absorb strongly at ~265 nm. You cannot rely on UV ratios alone for purity; you must use TLC or LC-MS.
Visualizing the Extraction Logic
Figure 2: Mechanism of the pH-switch extraction. At pH 10.5, the N9-H of 6-chloropurine is removed, driving it into the aqueous layer.[2]
References
-
ChemicalBook. (2024). 6-Chloropurine Properties and pKa Data. Retrieved from
-
National Institutes of Health (NIH). (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Discusses hydrolysis of 6-CP to hypoxanthine under alkaline conditions. Retrieved from
-
BenchChem. (2025).[3] Protocol for N9-Alkylation and Purification of Purines. Details silica gel systems and solubility profiles. Retrieved from
-
NIST WebBook. (2023). 6-Chloropurine Gas Phase Ion Energetics and Spectral Data. Retrieved from
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 5. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Purine Nucleophilic Substitution (SNAr) Support Center: Reflux Time Optimization & Troubleshooting
Welcome to the Technical Support Center for purine nucleophilic aromatic substitution (SNAr). Optimizing reflux time and temperature is the most critical factor in controlling regioselectivity (C6 vs. C2 vs. C8) and preventing degradation during purine functionalization. This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols for drug development professionals.
Workflow: SNAr Optimization Logic
Decision tree for optimizing purine SNAr reflux time and temperature.
Part 1: Mechanistic Causality & Regioselectivity (FAQ)
Q: Why does the C6 position react faster than the C2 position, and how does reflux time dictate regioselectivity? A: The reactivity order in purine SNAr reactions is inherently C6 > C2[1]. This is driven by the severe electron deficiency of the purine ring at the C6 position, which is flanked by two nitrogen atoms (N1 and N7/N9). This geometry makes C6 highly electrophilic and perfectly poised to stabilize the Meisenheimer intermediate during nucleophilic attack. Reflux time acts as your kinetic lever. A short reflux time (1–2 hours) under mild conditions traps the kinetic product (C6 substitution)[2]. Prolonging the reflux time provides the thermal energy required to overcome the higher activation barrier at the C2 position, leading to unwanted disubstitution.
Q: My C6 substitution stalls at 70% conversion even after extending reflux time from 2 hours to 12 hours. What is the mechanistic cause? A: Extending reflux time indefinitely is a common troubleshooting error. If a reaction stalls, it is rarely a time issue; it is a thermodynamic or reagent depletion issue. The solvent's boiling point may be too low to provide the necessary activation energy, or the nucleophile may be degrading. Instead of infinite reflux, switch to a higher-boiling solvent (e.g., shifting from ethanol to n-butanol) or utilize microwave irradiation to rapidly achieve the required activation energy[3].
Q: I am observing C2, C6-disubstitution during my intended C6-monoalkylation. How do I stop this? A: This indicates you have overshot the kinetic window. Once C6 is substituted, the purine ring becomes relatively more electron-rich, which should deactivate C2. However, if the nucleophile is in excess and the reflux time exceeds 2–4 hours, the continuous thermal energy forces the secondary SNAr at C2. To troubleshoot: strictly limit reflux time to 1–2 hours, reduce the nucleophile stoichiometry to 1.05 equivalents, and quench the reaction rapidly in an ice bath[2].
Q: How do alternative leaving groups impact the required reflux time? A: While halogens (chlorine, fluorine) are standard, 1,2,3-triazoles have emerged as excellent leaving groups at the C6 position[4]. Because the triazolyl ring is a superior leaving group, it significantly reduces the required reflux time and temperature, allowing for milder conditions and higher C6-regioselectivity without risking C2 cross-reactivity[1].
Part 2: Quantitative Data on Reflux Parameters
To ensure reproducibility, benchmark your experimental design against these established reflux parameters for 2,6-dihalopurines.
| Target Position | Leaving Group | Nucleophile Type | Recommended Solvent | Reflux Temp (°C) | Optimal Time | Common Failure Mode |
| C6 | -Cl | Primary Amine | Ethanol | 78 | 1 - 2 h | Dialkylation if reflux >4h |
| C6 | 1,2,3-Triazole | O- / C- Nucleophile | Acetonitrile | 82 | 2 - 4 h | Incomplete conversion |
| C2 | -Cl | Aniline / Phenol | n-Butanol | 117 | 12 - 16 h | Degradation / Polymerization |
| C2 | -F | Primary Amine | DMF (Microwave) | 120 | 15 - 30 min | Deshalogenation |
Part 3: Self-Validating Experimental Protocols
A robust protocol must validate itself before moving to the next step. Use the following methodologies to ensure precise control over your SNAr reactions.
Protocol A: Kinetic Control for C6-Selective Amination
Causality: Using a polar protic solvent with a moderate boiling point (Ethanol, 78°C) restricts the thermal energy, ensuring only the lower activation barrier at C6 is breached.
-
Preparation: Suspend 2,6-dichloropurine (1.0 eq) in anhydrous ethanol (0.5 M). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and the amine nucleophile (1.1 eq).
-
Controlled Reflux: Heat the mixture to 78°C. Critical Step: Set a strict timer for 1 hour. Do not exceed 2 hours to prevent C2 attack[2].
-
Self-Validation Checkpoint: At t=60 mins, withdraw a 10 µL aliquot. Run a TLC (EtOAc/Hexane). The system is validated if the starting material spot is completely absent and a single, more polar product spot is visible. If starting material persists, add 0.1 eq of amine and reflux for exactly 30 more minutes. Do not proceed to workup until the starting material is consumed.
-
Kinetic Quenching: Immediately submerge the reaction flask in an ice-water bath to drop the temperature below 20°C. This instantly halts the kinetic progression.
-
Isolation: Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Thermodynamic Push for C2-Substitution
Causality: The C2 position is deactivated after C6 substitution. Complete displacement requires significantly higher thermal input (>100°C) and extended time[3].
-
Preparation: Dissolve the C6-substituted-2-chloropurine intermediate (1.0 eq) in n-butanol (0.2 M). Add the secondary nucleophile (2.0 eq) and K2CO3 (3.0 eq).
-
Extended Reflux: Heat to 117°C (reflux). Maintain vigorous stirring for 12 to 16 hours.
-
Self-Validation Checkpoint: At t=12 hours, perform LC-MS analysis. The protocol is validated when the mass of the monochlorinated intermediate is replaced by the target mass. Note: TLC is insufficient here due to the nearly identical Rf values of C2/C6 derivatives.
-
Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with ethyl acetate.
References
1.[1] 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles - PMC. National Institutes of Health (NIH).1 2.[4] 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Beilstein Journals. 4 3.[2] Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC - NIH. National Institutes of Health (NIH). 2 4.[3] Expanding the Diversity of Purine Libraries. ResearchGate. 3
Sources
- 1. 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives [beilstein-journals.org]
Handling poor solubility of purine carboxylic acids in NMR solvents
Status: Operational Ticket ID: PUR-SOL-001 Subject: Overcoming lattice energy and aggregation in purine carboxylic acids for high-resolution NMR.
Executive Summary: The "Brick Wall" Problem
Purine carboxylic acids (e.g., uric acid derivatives, 6-substituted purines) present a unique solubility challenge. Their poor solubility is not merely a function of polarity; it is driven by high crystal lattice energy . The planar purine ring facilitates strong
This guide provides a hierarchical solubility protocol ("The Solvent Ladder") and advanced troubleshooting for disaggregation.
Module 1: The Solvent Decision Tree
Do not guess. Follow this logic to minimize sample waste and degradation.
The choice of solvent must disrupt the specific intermolecular force holding your crystal together.
Solvent Selection Workflow
Figure 1: Logical workflow for selecting the appropriate NMR solvent system based on compound stability and solubility behavior.
Module 2: The "Nuclear Option" – Trifluoroacetic Acid (TFA-d)
When DMSO fails, it is usually because the intermolecular Hydrogen bonds (N-H
WARNING: TFA-d causes significant chemical shift changes (deshielding).
Protocol A: The TFA Spike Method
Use this when the compound is sparingly soluble in
-
Prepare Sample: Suspend 5–10 mg of purine in 0.6 mL of primary solvent (
or ). -
Acquire Reference: Run a quick 1H scan. You will likely see broad lumps or nothing.
-
The Spike: Add 20–50
L of TFA-d (Trifluoroacetic acid-d1) directly to the NMR tube. -
Mix: Shake vigorously. The solution should clear immediately.
-
Re-acquire: Run the scan again.
Technical Insight: TFA-d moves all exchangeable protons (NH, OH, COOH) to a single, broad average peak (often >10 ppm) or eliminates them entirely due to fast exchange. Do not look for your amide protons; they are gone.
Module 3: The Basic Route ( )
For purine carboxylic acids, converting the acid to a salt is the most effective solubilization method if the compound is acid-sensitive.
Protocol B: In-Situ Salt Formation
-
Solvent: Use
.[1][2] -
Base: Add NaOD (40% wt in
). -
Procedure:
-
Suspend purine in
(it will likely float). -
Add NaOD dropwise while vortexing.
-
Monitor clarity. Once clear, the carboxylic acid is deprotonated (
), and the purine ring may also be deprotonated depending on pKa.
-
-
Referencing: Reference to an internal standard like TSP (trimethylsilylpropionic acid-d4), as TMS is insoluble in water.
Module 4: Temperature & Aggregation
Purines often form "coin-stack" aggregates in solution, leading to severe line broadening.
The Test: If your peaks are broad in DMSO at 25°C, heat the probe to 80°C (353 K) .
-
Result: If peaks sharpen significantly, you had aggregation.
-
Action: Acquire all data at elevated temperature.
Data Table: Solvent Properties & Limitations
| Solvent System | Ability to Break H-Bonds | Ability to Break | Risk of Degradation | Key Artifacts |
| DMSO-d6 | Moderate | Good | Low | Water peak at 3.33 ppm can obscure signals. |
| DMSO + Heat (80°C) | High | Excellent | Moderate (Oxidation) | Peaks shift upfield; exchangeable protons may vanish. |
| TFA-d | Extreme | Moderate | High (Hydrolysis) | Huge chemical shift changes; loss of NH coupling. |
| D2O + NaOD | High (Ionic) | Poor | Moderate (Base hydrolysis) | No exchangeable protons visible; TSP needed for ref. |
Module 5: Mechanism of Action
Understanding why we use these additives is crucial for defending your data in peer review.
Figure 2: Mechanism of TFA-induced disaggregation. Protonation of the pyridinic nitrogens (N1, N3, or N7) removes their ability to act as H-bond acceptors, breaking the lattice.
FAQs: Common Pitfalls
Q1: I added TFA-d and my sample turned black. What happened? A: Your compound likely contains an acid-sensitive moiety (e.g., a protecting group like Boc or a sensitive ester) that degraded. Switch to the Basic Route (Protocol B) immediately.
Q2: My chemical shifts in TFA-d are 1-2 ppm different from the literature values in DMSO. Is my compound wrong? A: No. TFA is a strong solvent that dramatically alters the electronic environment. This is the "Medium Effect." You cannot directly compare shifts between DMSO and TFA. You must report: "Spectra acquired in DMSO-d6 with 5% TFA-d."
Q3: Can I recover my sample after using TFA-d? A: Difficult. TFA has a high boiling point (72°C) and forms salts with basic nitrogens. You can try to evaporate it, but residual acid often remains. Consider this a destructive test.
References
-
Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy.
-
Sitkowski, J., et al. (2014). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Tetrahedron Letters.
Sources
Technical Support Center: Preventing Decarboxylation of Piperidine-4-carboxylic Acid Derivatives
Welcome to the technical support center for handling piperidine-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with the stability of these compounds. Here, we will delve into the mechanisms of decarboxylation, provide practical troubleshooting advice, and offer detailed protocols to help you navigate your experiments successfully.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with piperidine-4-carboxylic acid and its derivatives.
Q1: My piperidine-4-carboxylic acid derivative is decomposing unexpectedly. What is likely happening?
A: Unwanted decomposition is often due to decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂). This reaction is particularly common when the molecule is subjected to heat.[1] For piperidine-4-carboxylic acid, this process can be facilitated by certain reaction conditions, especially elevated temperatures.[2]
Q2: At what temperature does decarboxylation typically become a problem for these compounds?
A: While the exact temperature can vary depending on the specific derivative and the reaction matrix, piperidine-4-carboxylic acid itself is known to darken at 300°C, indicating thermal decomposition.[2] However, decarboxylation can be catalyzed and occur at significantly lower temperatures, sometimes even at room temperature, especially under acidic or basic conditions or in the presence of certain metals.[3][4]
Q3: How does pH influence the rate of decarboxylation?
A: The pH of the reaction medium can have a significant impact on the rate of decarboxylation.[5][6] Both acidic and basic conditions can promote the reaction. Under acidic conditions, protonation of the carbonyl group can facilitate decarboxylation.[6] In basic conditions, the formation of a carboxylate anion can also lead to decarboxylation, especially if the resulting negative charge on the ring can be stabilized.[4]
Q4: Are there any specific catalysts I should be wary of?
A: Yes, transition metals such as palladium, copper, silver, and nickel can catalyze decarboxylation reactions, often under relatively mild conditions.[3][7] These metals are frequently used in cross-coupling and other transformations, so it is crucial to consider their potential to induce unwanted decarboxylation of your substrate.[3][7]
Q5: Can protecting the carboxylic acid group prevent this issue?
A: Absolutely. Protecting the carboxylic acid is a primary strategy to prevent decarboxylation.[8] Conversion to an ester, for example, is a common and effective method.[8][9][10] The choice of protecting group is critical and depends on the subsequent reaction conditions you plan to use.
II. Troubleshooting Unwanted Decarboxylation
When faced with evidence of decarboxylation (e.g., unexpected product formation, gas evolution), a systematic approach to troubleshooting is essential.
Initial Diagnosis: Confirming Decarboxylation
-
Characterization: Use analytical techniques like NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure of the unexpected product. The absence of the carboxylic acid signal and a corresponding change in molecular weight are key indicators.
-
Headspace Analysis: If possible, use Gas Chromatography (GC) to analyze the headspace of your reaction vessel for the presence of CO₂, confirming that decarboxylation has occurred.
Troubleshooting Guide: Reaction Parameters
This guide will help you pinpoint and address the root cause of decarboxylation in your experiments.
| Parameter | Potential Issue | Recommended Action & Rationale |
| Temperature | Reaction temperature is too high, providing the activation energy for decarboxylation. | Lower the reaction temperature. Many reactions can proceed at a lower temperature over a longer period. Rationale: Reducing thermal energy minimizes the likelihood of overcoming the energy barrier for C-C bond cleavage. |
| pH | The reaction medium is either too acidic or too basic, catalyzing the decarboxylation.[4][6] | Adjust the pH to be as close to neutral as possible. Use appropriate buffers if the reaction chemistry allows. Rationale: Neutral conditions avoid both acid-catalyzed and base-mediated decarboxylation pathways. |
| Catalyst | The use of transition metals (e.g., Pd, Cu, Ag, Ni) is promoting decarboxylation.[3][7] | Screen alternative, non-metallic catalysts. If a metal catalyst is essential, explore milder reaction conditions or different ligand systems that may be less prone to inducing decarboxylation. Rationale: Some catalytic systems are more "decarboxylation-friendly" than others. |
| Solvent | The solvent may be promoting the decarboxylation pathway. | Experiment with different solvents. Aprotic, non-polar solvents may be less likely to facilitate proton transfer steps involved in some decarboxylation mechanisms. |
| Reaction Time | Prolonged reaction times, even at moderate temperatures, can lead to product degradation. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the desired product is formed. |
III. Preventative Strategies & Protocols
Proactive measures are the most effective way to avoid decarboxylation. The primary strategy involves the use of protecting groups for the carboxylic acid functionality.
The Power of Protection: Choosing the Right Group
The fundamental reason for protecting a carboxylic acid is to mask its acidic proton and prevent its participation in unwanted side reactions, including decarboxylation.[8][9] Esters are the most common type of protecting group for carboxylic acids.[9]
Caption: Workflow for using a protecting group to prevent decarboxylation.
Selecting an Appropriate Ester Protecting Group
The choice of ester depends on the stability required during your synthetic steps and the conditions you can tolerate for its eventual removal.[11]
| Ester Type | Protection Method | Deprotection Conditions | Advantages | Considerations |
| Methyl/Ethyl Ester | Fischer esterification (Alcohol, Acid catalyst) or reaction with alkyl halide and base.[9] | Acid or base-catalyzed hydrolysis. | Simple to form, readily available reagents. | Deprotection conditions can be harsh and may affect other functional groups. |
| tert-Butyl (Boc) Ester | Reaction with isobutylene and catalytic acid.[11] | Mild acid hydrolysis (e.g., trifluoroacetic acid).[11] | Easily removed under mild acidic conditions, stable to many other reagents.[12] | Sensitive to strong acids. |
| Benzyl (Bn) Ester | Reaction with benzyl halide and base. | Hydrogenolysis (H₂, Pd/C). | Stable to both acidic and basic conditions. Removable under neutral conditions. | Not suitable if other parts of the molecule are sensitive to reduction. |
| Silyl Ester | Reaction with a silyl halide (e.g., TMSCl) and a non-nucleophilic base.[13] | Fluoride sources (e.g., TBAF) or mild aqueous acid/base.[13] | Very mild removal conditions. | Generally less stable than other esters, particularly to aqueous conditions.[13] |
Protocol 1: Synthesis of a Methyl Ester Derivative
This protocol describes a general method for converting a piperidine-4-carboxylic acid to its methyl ester using trimethylsilyldiazomethane, a relatively mild esterification agent.
Materials:
-
N-protected piperidine-4-carboxylic acid
-
Methanol
-
Acetonitrile
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
Procedure:
-
Suspend the N-protected piperidine-4-carboxylic acid (1.0 eq) in a mixture of acetonitrile and methanol (e.g., 10:1 v/v).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylsilyldiazomethane (2.0 eq) dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[14]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired methyl ester.[14]
Protocol 2: Synthesis of a tert-Butyl (Boc) Ester Derivative
This protocol provides a method for the synthesis of a tert-butyl ester, which is valuable for its orthogonal deprotection strategy.[12]
Materials:
-
N-protected piperidine-4-carboxylic acid
-
Dry Toluene
-
N,N-dimethylformamide di-tert-butyl acetal
Procedure:
-
Dissolve the N-protected piperidine-4-carboxylic acid (1.0 eq) in dry toluene under an inert atmosphere (e.g., argon).
-
Heat the mixture to 90 °C.
-
Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise over 40 minutes.[12]
-
Reflux the mixture for 8 hours.[12]
-
Cool the reaction to room temperature and dilute with additional toluene.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Role of N-Protection
It is also crucial to consider the nitrogen atom of the piperidine ring. In many synthetic sequences, this nitrogen will be protected (e.g., with Boc or Cbz groups).[15][16][17][18] The presence and nature of the N-protecting group can influence the overall stability and reactivity of the molecule. Always ensure the N-protecting group is compatible with the conditions used for esterification and subsequent reactions.
Caption: Simplified overview of factors leading to decarboxylation.
IV. Conclusion
The decarboxylation of piperidine-4-carboxylic acid derivatives is a common but manageable challenge. By understanding the underlying mechanisms and carefully controlling reaction parameters such as temperature and pH, researchers can significantly minimize this unwanted side reaction. The most robust strategy for prevention is the protection of the carboxylic acid functionality as an ester. The choice of the specific ester protecting group should be tailored to the overall synthetic route, ensuring its stability during intermediate steps and its selective removal under conditions that preserve the integrity of the final product.
References
- Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 115(9), 3226–3265.
- (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.
- Zheng, S., & Li, C. (2018). dM-Dim for Carboxylic Acid Protection. PMC, 58(6), 6347–6353.
- Divakaran, R. (2008). Protecting groups in organic synthesis.
- Crouzel, C., Långström, B., Pike, V. W., & Coenen, H. H. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(12), 14177-14188.
- (n.d.). Protection of carbonyl and carboxyl group. SlideShare.
-
ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]
- Coro, E., & Gotor-Fernández, V. (2025, November 10).
- Request PDF. (n.d.). Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon.
- PubMed. (2023, July 19).
- (n.d.).
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
-
Pipzine Chemicals. (n.d.). N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of piperidine-4-carboxylic acids Reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2022, May 20).
- MDPI. (2022, July 21). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
- Redalyc. (2015, November 9). SYNTHESIS OF ALKENES BY OXIDATIVE DECARBOXYLATION OF CARBOXYLIC ACIDS; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK.
- Organic Chemistry Tutor. (n.d.).
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Reddit. (2015, September 11). Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question).
- Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry [Video]. YouTube.
- ResearchGate. (2013, May 9).
- ACS Omega. (2026, February 12).
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
- The Royal Society of Chemistry. (2024, June 5).
- ACS Publications. (2011, August 4). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues.
- ChemicalBook. (n.d.).
- PubMed. (2010, June 29). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
- PMC. (n.d.).
- RSC Publishing. (n.d.).
- PubMed. (2000, June 15). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2.
- I.R.I.S. (n.d.). decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 4-Piperidinecarboxylic acid(498-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. reddit.com [reddit.com]
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- 8. youtube.com [youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Protection of carbonyl and carboxyl group | PPTX [slideshare.net]
- 11. mazams.weebly.com [mazams.weebly.com]
- 12. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 15. peptide.com [peptide.com]
- 16. 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 17. N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4 | Structure, Uses, Safety & Supplier China [pipzine-chem.com]
- 18. chemimpex.com [chemimpex.com]
Technical Support Center: 6-Chloropurine Substitution Reactions
Welcome to the technical support center for 6-chloropurine substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction is sluggish or incomplete, even after extended reaction times. What are the potential causes and how can I resolve this?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break down the most common culprits and their solutions:
-
Insufficient Basicity: The base you are using may not be strong enough to effectively deprotonate your nucleophile or neutralize the HCl generated during the reaction. This is a critical step for the nucleophilic aromatic substitution (SNAr) mechanism to proceed efficiently.
-
Solution: Consider switching to a stronger base. For instance, if you are using a mild inorganic base like potassium carbonate, you might need to switch to a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base like sodium hydride (NaH) for less acidic nucleophiles.[1] Always consider the pKa of your nucleophile and choose a base with a conjugate acid pKa that is at least 2-3 units higher.
-
-
Poor Solubility: If your reactants, particularly the 6-chloropurine starting material or the base, are not fully dissolved in the reaction solvent, the reaction will be slow due to the heterogeneous nature of the mixture.
-
Solution: Choose a solvent that can dissolve all reactants. For many 6-chloropurine reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices. If solubility remains an issue, gentle heating can sometimes help, but be mindful of potential side reactions at elevated temperatures.
-
-
Steric Hindrance: The nucleophile or the base itself might be too bulky, sterically hindering the approach to the C6 position of the purine ring.[2][3]
-
Solution: If you suspect steric hindrance from your nucleophile, there isn't an easy fix without changing the nucleophile itself. However, if the base is the issue, you can switch to a smaller, yet still effective, base. For example, if a bulky tertiary amine is not working, a less hindered one might be more effective.
-
-
Deactivation of the Purine Ring: If your 6-chloropurine derivative has electron-donating groups on the purine ring, it can decrease the electrophilicity of the C6 position, making it less susceptible to nucleophilic attack.
-
Solution: This is an inherent property of your starting material. To drive the reaction forward, you may need to use more forcing conditions, such as higher temperatures or a more reactive (stronger) nucleophile.
-
Question 2: I am observing the formation of multiple products or significant side reactions. What is happening and how can I improve the selectivity?
Answer:
The formation of multiple products often points to a lack of selectivity in the reaction. Here are the common causes and how to address them:
-
N7 vs. N9 Alkylation: The purine ring has multiple nitrogen atoms that can be nucleophilic, particularly N7 and N9. Direct alkylation of 6-chloropurine can often lead to a mixture of N7 and N9 isomers.[4]
-
Solution: To achieve regioselectivity, it is often necessary to use a protecting group strategy. For instance, protecting the N9 position with a group like a tetrahydropyranyl (THP) group can direct substitution to other positions.[5] Alternatively, specific reaction conditions, such as the choice of base and solvent, can favor the formation of one isomer over the other. Recent studies have shown that using SnCl₄ as a catalyst with N-trimethylsilylated purines can favor N7 alkylation.[4][6]
-
-
Reaction with the Base: Some strong bases can also act as nucleophiles and react with the 6-chloropurine, leading to undesired byproducts.
-
Decomposition of Starting Material or Product: 6-Chloropurine and its derivatives can be unstable under strongly basic or acidic conditions, or at high temperatures, leading to decomposition.[7]
-
Solution: Use the mildest effective base and the lowest possible reaction temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to degradation. If your product is base-sensitive, ensure the workup procedure quickly neutralizes the base.
-
Frequently Asked Questions (FAQs)
What are the most common alternative bases to use in 6-chloropurine substitution reactions, and how do I choose the right one?
The choice of base is critical for a successful substitution reaction. Here is a comparison of commonly used bases:
| Base | Class | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | DMF, Acetonitrile | Mild and inexpensive. Suitable for acidic nucleophiles (e.g., phenols, thiols). Often requires heating. |
| Triethylamine (Et₃N) | Tertiary Amine | ~10.7 | DCM, THF, Acetonitrile | Common organic base. Can sometimes act as a nucleophile. |
| DIPEA (Hünig's Base) | Sterically Hindered Amine | ~10.75[1] | DCM, DMF | Non-nucleophilic due to steric bulk. Good for preventing side reactions.[1] |
| DBU | Amidine | ~13.5[1] | THF, Acetonitrile | Strong, non-nucleophilic base. Useful for deprotonating less acidic nucleophiles.[1] |
| Sodium Hydride (NaH) | Hydride | ~35[1] | THF, DMF | Very strong, non-nucleophilic base.[1] Used for deprotonating alcohols and other weakly acidic nucleophiles. Requires anhydrous conditions. |
| Sodium tert-butoxide (NaOtBu) | Alkoxide | ~17[1] | THF, Dioxane | Strong base, but can also be a nucleophile. Use with caution.[1] |
Choosing the right base involves considering:
-
The pKa of your nucleophile: The base should be strong enough to deprotonate the nucleophile effectively.
-
The steric profile of the base and nucleophile: To avoid unwanted side reactions, a non-nucleophilic base is often preferred.
-
The solubility of the base in the chosen solvent.
-
The stability of your starting materials and products to the basic conditions.
What is the general mechanism for these substitution reactions?
The substitution of the chlorine atom at the C6 position of the purine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
SNAr Mechanism for 6-Chloropurine Substitution
This mechanism involves two main steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C6 carbon of the purine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Loss of the Leaving Group: The chloride ion is expelled, and the aromaticity of the purine ring is restored, yielding the 6-substituted product.
The presence of electron-withdrawing nitrogen atoms in the purine ring helps to stabilize the negative charge of the Meisenheimer complex, facilitating the reaction.
Can I use microwave irradiation to accelerate these reactions?
Yes, microwave-assisted synthesis can be a very effective technique for accelerating 6-chloropurine substitution reactions.[9] The benefits include:
-
Reduced Reaction Times: Reactions that might take hours or days at room temperature or under conventional heating can often be completed in minutes.
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products.
-
"Green" Chemistry: In some cases, microwave-assisted reactions can be performed in more environmentally friendly solvents, such as water.[9]
It is important to use a dedicated scientific microwave reactor for safety and reproducibility.
Experimental Protocol: A General Procedure for Nucleophilic Substitution
This protocol provides a general starting point. You will need to optimize the conditions for your specific substrate and nucleophile.
-
Reagent Preparation:
-
Ensure all glassware is dry.
-
If using a moisture-sensitive base like NaH, use anhydrous solvents.
-
Dissolve the 6-chloropurine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the base portion-wise to control any exothermic reaction.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the desired temperature (this can range from 0 °C to reflux, depending on the reactivity of your substrates).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a proton source (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-substituted purine derivative.
-
General Experimental Workflow
References
-
Structure and synthesis of 6-(substituted-imidazol-1-yl)purines: versatile substrates for regiospecific alkylation and glycosylation at N9. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. Available at: [Link]
-
Non-nucleophilic base. Wikipedia. Available at: [Link]
-
Synthesis of 6-purine substituted 1′-homocarbanucleoside analogs: 5,... ResearchGate. Available at: [Link]
- 6-chloropurine. Google Patents.
-
Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]
-
When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. Available at: [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]
-
SNAr Iodination of 6-chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below -40 Degrees C. PubMed. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]
-
Selected base-modified pyrimidine and purine nucleosides. ResearchGate. Available at: [Link]
-
Suitable Non Nucleophilic Base to use? Reddit. Available at: [Link]
-
Purines, Pyrimidines, and Nucleotides. Bio-Synthesis. Available at: [Link]
-
Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]
-
THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Wageningen University & Research eDepot. Available at: [Link]
-
Purine. Wikipedia. Available at: [Link]
- Synthesis of purine derivatives. Google Patents.
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]
-
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. ResearchGate. Available at: [Link]
-
Purine: Structure, Function, Metabolism. Vaia. Available at: [Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. Available at: [Link]
-
Reaction of phenol with various 6-chloropurines a Entry Product R Yield b (%). ResearchGate. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Publications. Available at: [Link]
-
Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. PMC. Available at: [Link]
-
Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Available at: [Link]
-
Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides. MDPI. Available at: [Link]
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Available at: [Link]
- Method for preparing salts of 6-chloropurine. Google Patents.
- Preparation of 2-amino-6-chloropurine. Google Patents.
-
SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. SciELO. Available at: [Link]
-
An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Nptel. Available at: [Link]
-
Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
Technical Support Center: Resolving Emulsions During Extraction of Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for managing and preventing emulsions during the liquid-liquid extraction of purine derivatives. As a Senior Application Scientist, my goal is to offer not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
PART 1: Understanding the Challenge: Why Do Emulsions Form?
Emulsions are stable mixtures of two immiscible liquids, a common frustration when extracting purine derivatives from complex biological or synthetic matrices.[1][2][3] Their formation is often instigated by the vigorous shaking required for liquid-liquid extraction, which disperses one liquid as tiny droplets within the other.[1][2]
Several factors contribute to the stubborn stability of these emulsions:
-
Surfactant-like Molecules : Samples may contain compounds with both water-loving (hydrophilic) and oil-loving (hydrophobic) properties.[1][4] These molecules, including phospholipids, fatty acids, and even the purine derivatives themselves under certain pH conditions, can act as emulsifiers, stabilizing the interface between the aqueous and organic layers.[1][4][5]
-
High-Shear Mixing : Aggressive shaking creates very fine droplets, increasing the interfacial surface area and thus the stability of the emulsion.[4][6]
-
Particulate Matter : Fine, insoluble particles can accumulate at the liquid-liquid interface, physically preventing the droplets from coalescing—a phenomenon known as a Pickering emulsion.[7]
-
pH and Ionic Strength : The pH of the aqueous phase can alter the charge and solubility of compounds, potentially turning them into effective emulsifiers.[8][9][10]
PART 2: Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the extraction of purine derivatives.
Q1: An emulsion has formed after I shook my separatory funnel. What should I do first?
A1: Start with gentle, non-invasive methods. Often, the simplest approaches are effective and are less likely to complicate downstream processing.
-
Patience is Key : Allow the mixture to stand undisturbed for 10 to 30 minutes. Gravity alone can sometimes break weak emulsions.[8][9]
-
Gentle Agitation : Instead of further shaking, gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[8][9][10] This encourages droplets to coalesce without adding excess energy.
Q2: I've waited, and the emulsion is still there. What is the next logical step?
A2: Increase the force of separation through centrifugation. This is a highly effective mechanical method for breaking most emulsions.[1][8][11]
-
Mechanism : Centrifugal force accelerates the separation of the two phases based on their density differences.[11] It effectively forces the dispersed droplets to collide and merge.[1]
-
Experimental Protocol :
-
Transfer the emulsion to appropriate centrifuge tubes.
-
Ensure the centrifuge is balanced.
-
Begin with a moderate speed (e.g., 1000–3000 x g) for 5–15 minutes.
-
If separation is incomplete, consider increasing the speed or duration.
-
Q3: My sample volume is too large for our centrifuge. What chemical methods can I try?
A3: Modify the chemical environment of the aqueous phase. These techniques alter the interfacial tension and solubility properties that stabilize the emulsion.
-
"Salting Out" with Brine :
-
Causality : Adding a saturated solution of sodium chloride (brine) significantly increases the ionic strength of the aqueous layer.[1][4][12] This reduces the solubility of organic compounds in the aqueous phase and can disrupt the action of surfactant-like molecules, causing the emulsion to break.[1][4][12][13]
-
Step-by-Step Methodology :
-
Add a small volume of brine (approximately 5-10% of the aqueous phase volume) to your separatory funnel.
-
Gently swirl the mixture.
-
Allow the layers to settle and observe for separation.[8]
-
-
-
pH Adjustment :
-
Causality : Altering the pH of the aqueous phase can change the charge of emulsifying agents, making them more soluble in one of the phases and thus destabilizing the emulsion.[8][9][10]
-
Step-by-Step Methodology :
-
Add a few drops of a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Gently mix and observe for any changes.
-
Critical Note : Be mindful of how pH changes might affect the partitioning of your target purine derivative.
-
-
Q4: I see solid particles at the interface of my emulsion. What does this mean and how do I fix it?
A4: This suggests a Pickering emulsion, which requires physical removal of the solid stabilizers.
-
Filtration :
-
Causality : Passing the entire mixture through a filter medium physically removes the solid particles that are stabilizing the emulsion.[1]
-
Step-by-Step Methodology :
-
Place a plug of glass wool or a layer of Celite® (diatomaceous earth) in a powder funnel.
-
Pour the entire emulsion through the filter into a clean receiving vessel.
-
The separated liquid phases should now be free of the stabilizing solids.
-
-
Q5: None of the above methods have worked. Are there any other options?
A5: Yes, but these should be considered last resorts as they can alter the composition of your organic phase.
-
Addition of a Different Organic Solvent : Adding a small amount of a different, miscible organic solvent can change the overall properties of the organic phase and disrupt the emulsion.[1][4][10]
-
Heating or Cooling : Gently warming the mixture can decrease viscosity and aid separation.[10] Conversely, sometimes cooling or even partially freezing the aqueous layer can break the emulsion.[2][10] Use these methods with caution, especially with thermally sensitive compounds.
PART 3: Proactive Strategies: Preventing Emulsions Before They Start
The most efficient way to handle emulsions is to avoid their formation in the first place.[1][4]
-
Gentle Inversions : Instead of vigorous shaking, gently invert the separatory funnel multiple times. This provides sufficient interfacial contact for extraction without the high shear that leads to emulsification.[4]
-
Pre-emptive "Salting Out" : If you anticipate an emulsion, add salt to the aqueous phase before adding the organic solvent and mixing.[8]
-
Sample Pre-treatment : For complex biological samples, consider a protein precipitation step (e.g., with acetonitrile) prior to liquid-liquid extraction to remove potential emulsifying agents.
-
Alternative Extraction Techniques : For samples that are consistently problematic, consider supported liquid extraction (SLE) or solid-phase extraction (SPE), which are less prone to emulsion formation.[1][4]
Data and Workflow Visualization
Summary of Emulsion Resolution Techniques
| Technique | Mechanism of Action | Best For | Key Considerations |
| Patience/Gentle Swirling | Gravity and reduced shear stress | Weak, newly formed emulsions | The first and simplest approach.[8][9] |
| Centrifugation | Accelerated gravitational force | Most stable emulsions | Highly effective but requires appropriate equipment.[1][8][11] |
| Addition of Brine | "Salting out" effect, increases aqueous polarity | Common and broadly effective | A standard and reliable chemical method.[1][12] |
| pH Adjustment | Alters solubility of emulsifying agents | Emulsions caused by ionizable compounds | May affect the extraction of the target analyte.[9][10] |
| Filtration | Physical removal of solid stabilizers | Pickering emulsions with visible particulates | Ensures complete removal of solid interferences.[1] |
| Solvent Addition | Modifies the properties of the organic phase | Stubborn emulsions when other methods fail | Alters the final composition of the extract.[1][4][10] |
Logical Workflow for Emulsion Troubleshooting
Caption: A decision tree for systematically resolving emulsions in purine derivative extractions.
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]
-
Altiras. (2024, October 21). The Use of Centrifugation in Petrochemicals to Recover Valuable Components. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Kluthe Magazine. (2024, November 25). How does emulsion splitting work?[Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 29). Salting Out. [Link]
-
Smart Fluid Internacional. Emulsion Breakers. [Link]
-
ACS Publications. (2020, June 16). Emulsion Destabilization by Squeeze Flow. [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
Sources
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- 5. go2eti.com [go2eti.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. reddit.com [reddit.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(9H-purin-6-yl)piperidine-4-carboxylic Acid
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document synthesizes predictive data based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds. It is designed for researchers, scientists, and drug development professionals who rely on NMR for structural elucidation and molecular characterization.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and relative number of protons within a molecule.[2][3] This information is presented in a spectrum characterized by four key features:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the proton's electronic environment.[4]
-
Integration: The area under a signal, which is proportional to the number of protons it represents.[5]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.[3]
-
Coupling Constant (J): The distance between split peaks (in Hz), providing information on the connectivity and stereochemical relationship between coupled protons.
For a novel compound like this compound, ¹H NMR is the primary method for confirming its successful synthesis and verifying its covalent structure.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all chemically non-equivalent protons. The structure consists of a purine ring system connected via its C6 position to the nitrogen atom of a piperidine-4-carboxylic acid moiety.
Figure 1: Structure of this compound with key protons labeled.
Predicted ¹H NMR Spectrum and Comparative Analysis
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the target molecule, typically recorded in a solvent like DMSO-d₆ which can solvate the polar molecule and show exchangeable protons.
| Proton Label(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| H₂ (Purine) | 8.2 - 8.6 | Singlet (s) | 1H | Protons on electron-deficient aromatic rings are highly deshielded. Unsubstituted purine shows signals at 9.2, 9.0, and 8.7 ppm in DMSO-d₆.[6] Substitution at C6 is expected to slightly alter the electronic environment of H₂ and H₈. |
| H₈ (Purine) | 8.4 - 8.8 | Singlet (s) | 1H | Similar to H₂, this proton is on the electron-deficient imidazole portion of the purine ring. Its chemical shift is sensitive to substitution patterns on the purine core.[7][8] |
| H₂ₑ, H₆ₑ (Piperidine, equatorial) | ~4.5 - 4.8 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom, which is connected to the electron-withdrawing purine ring, causing significant deshielding. In related N-substituted piperidines, these signals appear downfield.[9] |
| H₂ₐ, H₆ₐ (Piperidine, axial) | ~3.2 - 3.6 | Multiplet (m) | 2H | Axial protons are typically more shielded than their equatorial counterparts. These will also be deshielded by the adjacent nitrogen but to a lesser extent than the equatorial protons. |
| H₄ (Piperidine) | ~2.5 - 2.8 | Multiplet (m) | 1H | This proton is alpha to the carboxylic acid group, which is electron-withdrawing. Its signal will likely be a complex multiplet due to coupling with four neighboring protons. |
| H₃ₑ, H₅ₑ (Piperidine, equatorial) | ~2.0 - 2.3 | Multiplet (m) | 2H | These protons are beta to the nitrogen and the carboxylic acid group, experiencing less deshielding. |
| H₃ₐ, H₅ₐ (Piperidine, axial) | ~1.8 - 2.1 | Multiplet (m) | 2H | These are generally the most shielded protons in the piperidine ring system. |
| COOH (Carboxylic Acid) | > 12.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is often broad. The chemical shift is highly dependent on solvent, concentration, and temperature. |
| N₉-H (Purine) | > 13.0 | Broad Singlet (br s) | 1H | The purine N-H proton is also acidic and exchangeable, resulting in a broad signal at a very downfield position, similar to that seen in unsubstituted purine (13.5 ppm).[6] |
Comparative Insights:
-
Versus Purine: The attachment of the piperidine group at C6 breaks the symmetry of the purine ring compared to the parent molecule. This substitution acts as an electron-donating group (via the nitrogen lone pair) which may slightly shield the purine protons (H₂ and H₈) compared to purine itself, though they will remain in the aromatic region.[6][10]
-
Versus Piperidine-4-carboxylic acid: In the unsubstituted form, the protons alpha to the nitrogen (H₂, H₆) are found around 3.0-3.2 ppm.[11][12] The substitution with the strongly electron-withdrawing and aromatic purine ring at the nitrogen atom is the most significant structural change. This causes a substantial downfield shift (deshielding) of the adjacent piperidine protons (H₂, H₆), potentially by more than 1.5 ppm.[9] This effect diminishes with distance, so H₃/H₅ and H₄ are less affected.
Recommended Experimental Protocol
To obtain a high-quality, verifiable ¹H NMR spectrum, the following protocol is recommended. This protocol is designed to be self-validating through the use of an internal standard and proper instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar, hydrogen-bonding compounds and allows for the observation of exchangeable N-H and O-H protons, which would be lost in D₂O.
-
Add a small amount (1-2 µL) of a 1% tetramethylsilane (TMS) solution in DMSO-d₆ to serve as an internal reference (δ = 0.00 ppm). Trustworthiness: TMS is chemically inert and its sharp singlet provides a reliable reference point for accurate chemical shift calibration.[4]
-
Cap the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A brief sonication may be required if the sample is not fully soluble.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer or higher):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution. Automated shimming routines are standard on modern instruments.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds. Causality: A sufficient relaxation delay ensures that all protons have returned to their equilibrium state before the next pulse, allowing for accurate integration.
-
Number of Scans: 16-64 scans. Causality: Co-adding multiple scans (signal averaging) improves the signal-to-noise ratio, which is essential for observing broad signals or low-concentration samples.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton counts.
-
Analyze the chemical shifts, multiplicities, and coupling constants for all signals.
-
Data Interpretation Workflow
The process of analyzing the acquired spectrum should follow a logical progression to ensure accurate structural assignment.
Figure 2: Workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals that are highly characteristic of its structure. Key identifying features include two singlets in the aromatic region (8.2-8.8 ppm) for the purine protons, a significantly deshielded set of multiplets for the piperidine protons adjacent to the purine ring (H₂/H₆), and two very broad, downfield signals corresponding to the exchangeable COOH and N-H protons. A comparative analysis against the parent purine and piperidine scaffolds highlights the predictable electronic effects of substitution on proton chemical shifts. By following the detailed experimental protocol and logical interpretation workflow provided, researchers can confidently acquire and analyze the NMR data to verify the synthesis and structural integrity of this and other related molecules.
References
- Kalbitzer, H. R., et al. (2019). High pressure response of 1H NMR chemical shifts of purine nucleotides. Biophysical Chemistry, 254, 106261.
-
Rydzik, A. M., et al. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. Retrieved from [Link]
-
Huag, T., et al. (2020). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
Seela, F., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(4), 269-277. Available at: [Link]
-
Dračínský, M., et al. (2012). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 50(3), 181-6. Available at: [Link]
-
Standara, S., et al. (2011). Interpretation of Substituent Effects on 13C and 15N NMR Chemical Shifts in 6-Substituted Purines. Physical Chemistry Chemical Physics. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Wevers, R. A., et al. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical Chemistry, 45(4), 539-548. Available at: [Link]
-
StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. Retrieved from [Link]
-
Bartoszak-Adamska, E., et al. (2015). Structural and spectroscopic properties of piperidinium-4-carboxylic acid hydrogen squarate. Vibrational Spectroscopy, 81, 13-21. Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Purine-Piperidine Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, understanding the structural nuances of new chemical entities is paramount. Purine-piperidine conjugates, a class of compounds with significant therapeutic potential, present a unique analytical challenge.[1] This guide provides an in-depth exploration of their fragmentation behavior in mass spectrometry, offering a framework for the structural elucidation of these complex molecules. We will dissect the characteristic fragmentation patterns of the constituent purine and piperidine moieties and, through a synthesis of established principles and experimental data, propose the fragmentation pathways for the conjugated system.
The Analytical Imperative: Why Fragmentation Matters
In drug discovery, the unequivocal confirmation of a molecule's structure is a non-negotiable prerequisite for further development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose.[2] By inducing fragmentation of a parent ion and analyzing the resulting product ions, we can piece together the molecular puzzle, confirming connectivity and identifying substituent groups. For purine-piperidine conjugates, a detailed understanding of their fragmentation patterns underpins confident structural assignment, impurity profiling, and metabolite identification.
Foundational Fragmentation: A Tale of Two Moieties
To predict the fragmentation of the conjugate, we must first understand the behavior of its components. The fragmentation of the purine and piperidine rings is governed by their distinct chemical properties.
The Purine Core: A Propensity for Ring Cleavage
The fragmentation of the purine ring system is well-documented and is characterized by a series of specific neutral losses.[3][4] Under electrospray ionization (ESI) conditions, purine analogues typically form protonated molecules, [M+H]+. Collision-induced dissociation (CID) of these precursor ions often initiates cleavage of the purine ring itself. Common fragmentation pathways include:
-
Loss of HCN (27 Da): A frequent fragmentation pathway for purines.
-
Loss of HNCNH (43 Da) or NH2CN (42 Da): Indicative of the cleavage of the imidazole portion of the purine ring.[4]
-
Loss of HNCO (43 Da): Often observed in guanine and its derivatives.[4]
The fragmentation of substituted purines is also heavily influenced by the nature and position of the substituents. Cleavage often initiates at the substituent, particularly at the 6-position, which can then be followed by the characteristic ring fragmentation.[3]
The Piperidine Ring: Alpha-Cleavage and Ring Fission
The fragmentation of the piperidine ring is largely dictated by the location of the charge and the nature of its substituents.[5] In ESI-MS, the basic nitrogen of the piperidine ring is a ready site for protonation. Subsequent fragmentation of the [M+H]+ ion can proceed through several key pathways:
-
Alpha-Cleavage: This is a dominant pathway, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.[5]
-
Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[5]
-
Substituent-Driven Fragmentation: The fragmentation pattern is significantly influenced by any substituents on the piperidine ring. Functional groups on these substituents will lead to their own characteristic fragmentations.[5]
Synthesizing the Fragmentation Pattern of Purine-Piperidine Conjugates
When the purine and piperidine moieties are conjugated, their individual fragmentation tendencies will compete and combine to produce a unique mass spectrum. The most likely fragmentation pathways will depend on the point of attachment between the two rings and the overall stability of the resulting fragment ions.
A critical factor in predicting the fragmentation of these conjugates is the "mobile proton" model, which suggests that under low-energy CID conditions, a proton can migrate to different basic sites within a molecule, initiating fragmentation at various locations.[6] In a purine-piperidine conjugate, both the purine and piperidine rings contain multiple potential protonation sites.
Proposed Fragmentation Pathways for a Generic N-(Purinyl)piperidine
Let us consider a generic purine-piperidine conjugate where the piperidine ring is attached to the purine core via a nitrogen atom. Based on the principles outlined above, we can propose the following fragmentation pathways under ESI-MS/MS conditions:
-
Cleavage of the Piperidine Ring (Pathway A): This pathway is initiated by protonation of the piperidine nitrogen. Subsequent alpha-cleavage or ring fission will lead to characteristic losses from the piperidine moiety.
-
Cleavage of the Purine Ring (Pathway B): Protonation of one of the nitrogens in the purine ring can trigger the characteristic fragmentation of the purine core, such as the loss of HCN or other small neutral molecules.
-
Cleavage at the Linker (Pathway C): The bond connecting the purine and piperidine rings can also be a site of cleavage, leading to the formation of ions corresponding to the isolated purine and piperidine moieties.
The following diagram illustrates these competing fragmentation pathways:
Caption: Competing fragmentation pathways for a protonated purine-piperidine conjugate.
Comparative Data Summary
The following table summarizes the expected characteristic fragment ions for a hypothetical purine-piperidine conjugate, comparing them to the fragmentation of the individual moieties.
| Precursor Ion | Fragmentation Pathway | Characteristic Fragment Ions (m/z) | Moiety of Origin |
| [Purine+H]+ | Purine Ring Cleavage | [M+H - 27]+ (loss of HCN) | Purine |
| [M+H - 43]+ (loss of HNCO) | Purine | ||
| [Piperidine+H]+ | Alpha-Cleavage | Varies with substitution | Piperidine |
| Ring Fission | Varies with substitution | Piperidine | |
| [Purine-Piperidine+H]+ | Piperidine Ring Opening | [M+H - CnH2n]+ | Piperidine |
| Alpha-Cleavage | [M+H - R•]+ | Piperidine | |
| Purine Ring Cleavage | [M+H - 27]+ | Purine | |
| Linker Cleavage | [Purine+H]+, [Piperidine]+ | Both |
Experimental Protocol: A Self-Validating System
To obtain reliable and reproducible fragmentation data, a robust experimental protocol is essential. The following provides a general workflow for the analysis of purine-piperidine conjugates using LC-MS/MS with an electrospray ionization source.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the purine-piperidine conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of approximately 1-10 µg/mL.
-
The solvent should be compatible with reversed-phase liquid chromatography.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte. The specific gradient will need to be optimized for the analyte of interest.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.[5]
-
Injection Volume: 1 - 5 µL.[5]
-
Column Temperature: 30 - 40 °C.[5]
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[5]
-
MS Scan: Perform a full scan (e.g., m/z 100-1000) to determine the m/z of the protonated molecule [M+H]+.
-
MS/MS Scan (Product Ion Scan): Select the [M+H]+ ion as the precursor ion and perform a product ion scan to generate the fragmentation spectrum.
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum with a good distribution of fragment ions. This may require a collision energy ramp.
-
Experimental Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis of purine-piperidine conjugates.
Conclusion: A Path to Confident Structural Elucidation
The mass spectrometric fragmentation of purine-piperidine conjugates is a complex process governed by the interplay of the fragmentation tendencies of the individual purine and piperidine moieties. By understanding the characteristic fragmentation patterns of each component and considering the principles of gas-phase ion chemistry, researchers can confidently interpret the MS/MS spectra of these important therapeutic candidates. The proposed fragmentation pathways and experimental workflow presented in this guide provide a solid foundation for the structural elucidation of novel purine-piperidine conjugates, ultimately accelerating the drug discovery and development process.
References
-
Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]
- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 771-780.
- O'Hair, R. A. J. (2022). Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation. Physical Chemistry Chemical Physics, 24(1), 134-144.
- Janeba, Z., et al. (2021). Nucleotide analogues containing a pyrrolidine, piperidine or piperazine ring: Synthesis and evaluation of inhibition of plasmodial and human 6-oxopurine phosphoribosyltransferases and in vitro antimalarial activity. European Journal of Medicinal Chemistry, 219, 113416.
-
Libretexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Parker, A. G., et al. (2015). Deprotonated purine dissociation: experiments, computations, and astrobiological implications. The Journal of Physical Chemistry A, 119(4), 657-668.
- Vrkic, A. K., & O'Hair, R. A. J. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061.
- Chang, G. D., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues.
- Gasperini, D., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437.
- Barron, A. R. (n.d.).
- Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 345.
- Ludwig, M., et al. (2021). Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale. Journal of the American Society for Mass Spectrometry, 32(1), 180-186.
- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8346-8360.
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). [Link]
- Al-Tannak, N. F., & Sporn, J. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in.
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(47), 9367-9375.
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
- Wysocki, V. H., et al. (1992). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach.
- Janeba, Z. (2021). Nucleotide analogues containing a pyrrolidine, piperidine or piperazine ring: Synthesis and evaluation of inhibition of plasmodial and human 6-oxopurine phosphoribosyltransferases and in vitro antimalarial activity. European Journal of Medicinal Chemistry, 219, 113416.
- Wang, Y. M., et al. (2011). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society, 58(4), 521-528.
- Johnson, S. W., & Wester, R. (2003). Derivatisation for Liquid chromatography/electrospray Mass Spectrometry: Synthesis of Pyridinium Compounds and Their Amine and Carboxylic Acid Derivatives. Journal of Mass Spectrometry, 38(9), 975-985.
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- 2. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: FTIR Characteristic Peaks for Carboxylic Acid and Purine Rings
Executive Summary
In pharmaceutical development, distinguishing between carboxylic acid moieties and purine ring systems is a critical analytical challenge, particularly when characterizing salts, co-crystals, or polymorphs of active pharmaceutical ingredients (APIs). While both systems exhibit significant absorbance in the 1500–1750 cm⁻¹ and 2500–3500 cm⁻¹ regions, their vibrational behaviors differ fundamentally due to hydrogen bonding dynamics and ring conjugation.
This guide provides a rigorous comparison of the FTIR spectral signatures of carboxylic acids and purine rings. It moves beyond basic peak assignment to explain the causality of spectral shifts, offering a self-validating workflow for identifying these functional groups in complex matrices.
Fundamental Vibrational Modes: A Comparative Analysis
The differentiation of these two systems relies on recognizing the "spectral shape" driven by hydrogen bonding (H-bonding) rather than just isolated peak positions.
Comparative Spectral Table
| Vibrational Mode | Carboxylic Acid (R-COOH) | Purine Ring System (Fused Pyrimidine/Imidazole) | Key Differentiator |
| High Frequency (X-H Stretch) | 2500–3300 cm⁻¹ (Broad) O-H stretch.[1][2][3] Often centers ~3000 cm⁻¹. "Fermi Resonance" often visible. | 3100–3500 cm⁻¹ (Sharp) N-H stretch (if present). Multiple bands if -NH₂ is present (Sym/Asym).[2] | Acid O-H is a broad "envelope" that often buries C-H stretches. Purine N-H is distinct and sharper. |
| Carbonyl / Ring Region | 1700–1760 cm⁻¹ (Strong, Sharp) C=O stretch.[2] Dimer: ~1710 cm⁻¹. Monomer: ~1760 cm⁻¹. | 1500–1700 cm⁻¹ (Medium-Strong) C=N stretch, C=C stretch, NH₂ scissoring. | Acid C=O is typically the most intense peak in the spectrum. Purine modes are complex and clustered. |
| Fingerprint Region | 1210–1320 cm⁻¹ C-O stretch (coupled with O-H in-plane bend). | 1000–1350 cm⁻¹ C-N stretch and Ring Breathing modes. | Acid C-O is a distinct, strong band. Purine ring breathing (esp. Pyrimidine ~740 cm⁻¹) is diagnostic. |
| Out-of-Plane Bend | 900–950 cm⁻¹ (Broad) O-H bend. Characteristic "hump" in dimers. | ~600–900 cm⁻¹ C-H out-of-plane bends (sharp). | The broad acid O-H wag is a secondary confirmation of the dimer form. |
Deep Dive: The 1700 cm⁻¹ Overlap Region
The most common point of confusion occurs between the Carboxylic Acid C=O and the Purine Scissoring/Ring modes .
-
Carboxylic Acid (C=O): This is a dipole-driven vibration. It produces a singular, dominant peak . In the solid state, acids almost always exist as dimers, shifting the peak to 1700–1730 cm⁻¹ . If conjugation is present (e.g., Benzoic Acid), it shifts lower to ~1680–1700 cm⁻¹ .
-
Purine Ring (C=N / C=C / NH₂): The purine system is a conjugated aromatic system. It does not have a single localized double bond like the carbonyl. Instead, you see a cluster of 2-3 bands between 1550 and 1680 cm⁻¹ . These correspond to the stretching of the pyrimidine/imidazole rings and the bending (scissoring) of any exocyclic amine groups (like in Adenine).
-
Diagnostic Rule: If the peak is a "dagger"—sharp, singular, and intense—it is likely C=O. If it is a "sawtooth"—multiple peaks of medium intensity—it is likely the aromatic ring.
-
Experimental Methodology
To obtain reproducible data that allows for this differentiation, the sampling technique is paramount.
Protocol: ATR-FTIR Data Acquisition
Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this comparison because KBr is hygroscopic (water interferes with the O-H/N-H region) and the high pressure of pelletizing can disrupt the delicate crystal lattice, altering H-bonding networks (polymorphs).
Step-by-Step Workflow:
-
Crystal Surface Prep: Ensure the ATR crystal (Diamond or ZnSe) is chemically clean. Run a background scan (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Sample Loading: Place ~5-10 mg of the solid powder on the crystal.
-
Critical: Ensure the sample covers the entire "active spot" (usually 1-2 mm diameter).
-
-
Pressure Application: Lower the anvil. Apply pressure until the spectral preview shows saturated peaks (but not "flat-topped" absorbance > 1.5 AU).
-
Note: Consistent pressure is vital. Variations in pressure can shift the broad O-H bands of carboxylic acids due to lattice compression.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving fine splitting in the fingerprint region).
-
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
-
Post-Processing: Apply an ATR correction algorithm (if comparing to transmission library spectra), as ATR intensity is wavelength-dependent.
Application: Distinguishing Salts from Co-Crystals[4]
In drug development, a common task is determining if a Purine (Base) and Carboxylic Acid (Acid) have formed a Salt (proton transfer) or a Co-crystal (neutral H-bond). FTIR is the primary rapid screening tool for this.
The Logic of Proton Transfer
-
Neutral Co-Crystal: The proton remains on the carboxylic acid.
-
Spectrum: Retains the C=O stretch (~1700 cm⁻¹) .[4] Retains the Broad O-H stretch .
-
-
Salt (Ionic): The proton moves to the Purine Nitrogen.
-
Spectrum: The C=O peak disappears . It is replaced by two new peaks:
-
Asymmetric Carboxylate (COO⁻): ~1550–1610 cm⁻¹.
-
Symmetric Carboxylate (COO⁻): ~1400 cm⁻¹.
-
-
Purine Shift: The protonation of the purine nitrogen (often N7 or N1) will cause a blue-shift (increase in wavenumber) of the Ring Breathing modes due to increased rigidity.
-
Visualization: Spectral Interpretation Logic
Caption: Decision tree for distinguishing neutral carboxylic acids from carboxylate salts in the presence of purine rings.
Mechanism of Interaction (H-Bonding)
Understanding the geometry helps predict spectral shifts.
-
Carboxylic Acid Dimer (Homosynthon): Two acid molecules form an 8-membered ring via two H-bonds. This strong coupling lowers the C=O frequency and broadens the O-H stretch significantly.
-
Purine-Acid Heterosynthon: In a co-crystal, the acid O-H typically donates to the most basic Purine Nitrogen (often N_imidazole). This disrupts the acid dimer.
-
Effect: The C=O peak may shift upwards slightly if the heterosynthon H-bond is weaker than the homodimer H-bond, or downwards if the interaction is stronger. The O-H band often becomes sharper compared to the disordered dimer "hump."
-
Caption: Schematic of the supramolecular heterosynthon formation driving spectral shifts.
References
-
Specac. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids and Carbonyls. Specac Application Notes. [Link]
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups: Carboxylic Acids. [Link]
-
National Institutes of Health (NIH). (2010). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil (Pyrimidine/Purine Analogs). PMC. [Link]
-
ResearchGate. (2018). DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest. [Link]
-
NIST. (2018). 1H-Imidazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]
Sources
A Senior Scientist's Guide to HPLC Retention of Purine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of purine derivatives are paramount. These nitrogenous compounds are fundamental to numerous biological processes, and their analysis by High-Performance Liquid Chromatography (HPLC) is a cornerstone of many research endeavors. This guide provides an in-depth comparison of HPLC retention times for various purine derivatives, offering insights into the causal factors behind experimental choices and presenting supporting data to inform your method development.
The Chromatographic Challenge of Purine Derivatives
Purine derivatives, ranging from the fundamental bases like adenine and guanine to their nucleoside and nucleotide counterparts, as well as metabolites like xanthine and uric acid, present a unique set of challenges in HPLC. Their polarity and potential for secondary interactions with the stationary phase can often lead to poor peak shape, tailing, and variable retention times, compromising the robustness and accuracy of quantification.[1][2] Understanding the interplay between the analyte, stationary phase, and mobile phase is therefore critical for successful separation.
Factors Influencing Retention Time: A Mechanistic Perspective
The retention of purine derivatives in HPLC is governed by a combination of factors, primarily the polarity of the analyte and the nature of the stationary and mobile phases.
-
Analyte Polarity: The inherent polarity of a purine derivative is a key determinant of its retention. In reversed-phase HPLC (RP-HPLC), the most common mode for purine analysis, more polar compounds have weaker interactions with the nonpolar stationary phase and thus elute earlier.[1] For instance, highly polar purines like inosine often exhibit insufficient retention on conventional C18 columns.[1] Conversely, in Hydrophilic Interaction Liquid Chromatography (HILIC), a technique gaining traction for polar analytes, the retention mechanism is based on partitioning into a water-enriched layer on the stationary phase surface.[3][4] In this mode, more polar compounds are more strongly retained.[5]
-
Stationary Phase Chemistry: The choice of stationary phase is crucial. While C18 columns are widely used, their residual silanol groups can lead to undesirable secondary interactions with the basic functional groups in purines, resulting in peak tailing.[1] To mitigate this, alternative stationary phases such as polar-embedded or mixed-mode columns can offer enhanced retention and improved peak shape.[1] Pentafluorophenyl (PFP) columns have also been explored, though they may require further optimization.[1]
-
Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol), plays a pivotal role. Key parameters include:
-
pH: The pH of the mobile phase influences the ionization state of the purine derivatives, which in turn affects their polarity and interaction with the stationary phase.[6] Optimizing the pH is a critical step in method development.[6] For instance, using phosphate buffers at a low pH (2.5–3.0) can help to suppress the ionization of silanol groups and stabilize purine retention.[1]
-
Organic Modifier Concentration: In RP-HPLC, increasing the concentration of the organic modifier weakens the interaction between the analyte and the stationary phase, leading to shorter retention times. In HILIC, the opposite is true; a higher organic content strengthens retention.[5]
-
Additives and Ion-Pairing Agents: The addition of acidic modifiers like trifluoroacetic acid (TFA) or formic acid can help to suppress silanol activity, but may not be sufficient to address retention issues for highly polar purines.[1] In such cases, ion-pairing agents can be employed to form neutral complexes with the charged analytes, enhancing their retention on reversed-phase columns.[1]
-
Comparative Analysis of HPLC Methods and Retention Times
The choice between RP-HPLC and HILIC is a primary consideration for the separation of purine derivatives.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC remains a workhorse for the analysis of many purine derivatives. The elution order is generally based on decreasing polarity.
Typical Elution Order in RP-HPLC:
Generally, the more polar compounds elute first. For example, hypoxanthine is typically detected earlier than the less polar adenine.[7]
Experimental Data Summary for RP-HPLC:
| Purine Derivative | Stationary Phase | Mobile Phase | Retention Time (min) | Reference |
| Hypoxanthine | C18 | 0.4% Phosphoric Acid (90%) / Methanol (10%) | 4.8 - 5.5 | [7] |
| Adenine | C18 | 0.4% Phosphoric Acid (90%) / Methanol (10%) | 5.9 - 6.8 | [7] |
| Allantoin | C18 | 0.05 M (NH4)2HPO4, pH 7.78 | Not Specified | [2] |
| Uric Acid | C18 | 0.05 M (NH4)2HPO4, pH 7.78 | Not Specified | [2] |
| Xanthine | C18 | 0.05 M (NH4)2HPO4, pH 7.78 | Not Specified | [2] |
| Hypoxanthine | C18 | 0.05 M (NH4)2HPO4, pH 7.78 | Not Specified | [2] |
| Allantoin | Novapak-C18 | 10 mM Potassium Phosphate, pH 4.0 | 4.4 | [8] |
| Creatinine | Novapak-C18 | 10 mM Potassium Phosphate, pH 4.0 | 5.8 | [8] |
| Uric Acid | Agilent TC-C18 | 0.02 M KH2PO4, pH 4.0 | ~3.5 | [9] |
| Guanine | Agilent TC-C18 | 0.02 M KH2PO4, pH 4.0 | ~4.5 | [9] |
| Hypoxanthine | Agilent TC-C18 | 0.02 M KH2PO4, pH 4.0 | ~5.5 | [9] |
| Xanthine | Agilent TC-C18 | 0.02 M KH2PO4, pH 4.0 | ~7.0 | [9] |
| Adenine | Agilent TC-C18 | 0.02 M KH2PO4, pH 4.0 | ~8.5 | [9] |
Note: Retention times are highly dependent on the specific column, instrument, and exact mobile phase conditions. The data above should be used as a comparative guide.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of highly polar purine derivatives that are poorly retained in RP-HPLC.[3][10][11] The retention mechanism involves partitioning of the analytes into a water-enriched layer on the surface of a polar stationary phase.[4]
Typical Elution Order in HILIC:
In HILIC, the elution order is generally based on increasing hydrophilicity (decreasing polarity). Therefore, less polar compounds elute earlier, and more polar compounds are retained longer.[5] For example, the elution order is often nucleobases < nucleosides < nucleotides.[5]
Experimental Data Summary for HILIC:
| Purine Derivative | Stationary Phase | Mobile Phase | Retention Time (min) | Reference |
| Adenine | ZIC-HILIC | Acetonitrile/Ammonium Formate Buffer | Not Specified | [3] |
| Guanine | ZIC-HILIC | Acetonitrile/Ammonium Formate Buffer | Not Specified | [3] |
| Xanthine | Not Specified | Acetonitrile/Ammonium Acetate (90:10, v/v, pH 6.1) | Not Specified | [10] |
| Hypoxanthine | Not Specified | Acetonitrile/Ammonium Acetate (90:10, v/v, pH 6.1) | Not Specified | [10] |
| Uric Acid | Not Specified | Acetonitrile/Ammonium Acetate (90:10, v/v, pH 6.1) | Not Specified | [10] |
| Creatinine | Not Specified | Acetonitrile/Ammonium Acetate (90:10, v/v, pH 6.1) | Not Specified | [10] |
Note: As with RP-HPLC, retention times in HILIC are specific to the experimental conditions.
Experimental Protocols: A Step-by-Step Approach
To ensure reproducibility and reliability, detailed and validated protocols are essential.
Protocol 1: Reversed-Phase HPLC for Purine Bases
This protocol is adapted from a method for the determination of adenine and hypoxanthine.[7]
1. Instrumentation:
- HPLC system with a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents:
- Phosphoric acid (85%)
- Methanol (HPLC grade)
- Ammonium hydroxide (for pH adjustment)
- Ultrapure water
- Adenine and hypoxanthine standards
3. Mobile Phase Preparation:
- Prepare a 0.4% phosphoric acid solution in water.
- Mix the 0.4% phosphoric acid solution with methanol in a 90:10 (v/v) ratio.
- Adjust the pH to 4.0 with ammonium hydroxide.
- Degas the mobile phase before use.
4. Chromatographic Conditions:
- Flow rate: 0.5 mL/min
- Injection volume: 20 µL
- Column temperature: Ambient
- Detection wavelength: 257 nm
- Elution: Isocratic
5. Sample Preparation:
- For solid samples, acid hydrolysis may be required to release free purine bases.[7][12][13]
- Dissolve standards and samples in the mobile phase to minimize solvent mismatch effects.[1]
- Filter all samples through a 0.45 µm filter before injection.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Purine Derivatives
This protocol is based on a method for the separation of various purine derivatives.[10]
1. Instrumentation:
- HPLC or UHPLC system with a UV detector.
- HILIC column (e.g., amide or zwitterionic phase).
2. Reagents:
- Acetonitrile (HPLC grade)
- Ammonium acetate or ammonium formate (LC-MS grade)
- Ultrapure water
- Formic acid or acetic acid (for pH adjustment)
- Standards of adenine, guanine, xanthine, hypoxanthine, uric acid, and creatinine.
3. Mobile Phase Preparation:
- Prepare an aqueous buffer solution (e.g., 10 mM ammonium acetate).
- Adjust the pH of the aqueous buffer as required (e.g., pH 6.1 with acetic acid or pH 3.2 with formic acid).
- Mix acetonitrile and the aqueous buffer in the desired ratio (e.g., 90:10, v/v).
- Degas the mobile phase.
4. Chromatographic Conditions:
- Flow rate: Typically 0.2 - 0.5 mL/min for a narrow-bore column.
- Injection volume: 1 - 5 µL.
- Column temperature: Controlled, e.g., 30°C.
- Detection wavelength: Dependent on the analytes (e.g., 254 nm for general screening).
- Elution: Isocratic or gradient. A gradient elution with an increasing proportion of the aqueous phase is often used for separating a wider range of polarities.
5. Sample Preparation:
- Dissolve samples in a high percentage of organic solvent (compatible with the initial mobile phase conditions) to ensure good peak shape.
- Filter all samples through a suitable syringe filter.
Visualizing the Workflow: A Logical Approach
To better understand the decision-making process in method selection, the following diagram illustrates the workflow for analyzing purine derivatives.
Caption: Workflow for selecting and optimizing an HPLC method for purine derivative analysis.
Conclusion: A Path to Robust and Reliable Analysis
The successful HPLC analysis of purine derivatives hinges on a thorough understanding of their physicochemical properties and the principles of chromatographic separation. By carefully selecting the appropriate HPLC mode—be it the well-established reversed-phase or the increasingly popular HILIC—and systematically optimizing the experimental parameters, researchers can achieve robust, reproducible, and accurate quantification of these vital biomolecules. This guide provides a foundational framework and comparative data to empower scientists in developing and implementing effective analytical methods for their specific research needs.
References
- Reversed-phase liquid-chromatographic determination of purine compounds in serum applied to studies of hypouricemia.PubMed.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chrom
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their deriv
- Determination of purine derivatives in bovine urine using rapid chrom
- Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells.PubMed.
- Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV.SciTePress.
- Measurement of Purine Derivatives and Creatinine in Urine by HPLC.
- Determination of purine bases by reversed-phase high-performance liquid chromatography using real-time surface-enhanced Raman sp.
- Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria.
- Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretre
- Guidelines for purine extraction and determination in foods.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.PubMed.
- Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection.PMC.
- Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD.MDPI.
- Technique: HILIC.Diduco.
- HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea.PubMed.
Sources
- 1. sepscience.com [sepscience.com]
- 2. ibna.ro [ibna.ro]
- 3. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diduco.com [diduco.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hydrophilic interaction liquid chromatography based method for simultaneous determination of purines and their derivatives in food spices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of canonical purine metabolism using a newly developed HILIC-MS/MS in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Pharmacological Divergence: Isonipecotic Acid vs. 1-(9H-purin-6-yl)piperidine-4-carboxylic Acid
As medicinal chemistry evolves, understanding how single structural modifications dictate target specificity is critical for rational drug design. This guide provides an in-depth comparative analysis between a fundamental neurotransmitter analog, isonipecotic acid , and its sterically expanded, heteroaromatic derivative, 1-(9H-purin-6-yl)piperidine-4-carboxylic acid .
By analyzing the physicochemical shifts, binding mechanics, and experimental validation workflows, we will demonstrate how N-arylation of a simple piperidine ring completely redirects a molecule's pharmacological trajectory from ionotropic neuroreceptors to intracellular kinase networks.
Structural and Physicochemical Profiling
The core divergence between these two compounds lies in the electronic and steric environment of the piperidine nitrogen.
Isonipecotic acid (piperidine-4-carboxylic acid) is a small, highly polar, zwitterionic molecule[1]. At physiological pH, its secondary amine is protonated, allowing it to mimic the primary amine of
This compound is synthesized by coupling the piperidine nitrogen to the 6-position of a purine ring. This modification fundamentally alters the molecule's identity:
-
Loss of Basicity: The piperidine nitrogen becomes part of an enamine/aniline-like conjugated system with the electron-deficient purine ring, abolishing its ability to act as a basic hydrogen-bond donor.
-
Introduction of a Privileged Scaffold: The bulky purine ring is a classic ATP-mimetic. It acts as a hinge-binding motif for the ATP-binding pockets of AGC kinases, such as Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA)[3],[4].
-
Solvent Channel Projection: The piperidine-4-carboxylic acid moiety no longer acts as the primary pharmacophore; instead, it serves as a solubilizing vector that projects out of the kinase ATP pocket into the solvent-exposed channel[5].
Quantitative Comparison
| Property | Isonipecotic Acid | This compound |
| Primary Target Class | GABA | AGC Kinases (PKB/Akt, PKA) & Adenosine Receptors |
| Binding Mode | Orthosteric neurotransmitter mimic | ATP-competitive hinge binder |
| Molecular Weight | 129.16 g/mol | 247.26 g/mol |
| Amine State (pH 7.4) | Protonated (Cationic) | Neutral (Conjugated to purine) |
| LogP (Predicted) | -1.5 to -2.0 (Highly Hydrophilic) | ~0.4 to 1.0 (Lipophilic Core) |
Target Divergence & Mechanistic Pathways
The causality behind the target shift is rooted in the architecture of the respective binding pockets.
Isonipecotic acid binds at the
Conversely, the purine derivative cannot bind GABA
Divergent pharmacological pathways driven by the N-arylation of the piperidine nitrogen.
Experimental Validation Workflows
To objectively compare the activity of these two compounds, orthogonal assay platforms must be utilized. A self-validating experimental design requires specific positive and negative controls to ensure assay integrity.
Protocol A: Patch-Clamp Electrophysiology for GABA Activity
Targeting Isonipecotic Acid Activity
-
Cell Preparation: Culture HEK293 cells stably expressing human
1 2 2 GABA receptors. -
Recording Setup: Utilize whole-cell patch-clamp configuration. Fill the recording pipette with an intracellular solution containing 140 mM CsCl to isolate chloride currents.
-
Compound Application: Apply isonipecotic acid (0.1
M to 100 M) via a rapid perfusion system. -
Validation (Self-Correction):
-
Positive Control: Apply 10
M GABA to establish maximal current ( ). -
Negative Control: Co-apply isonipecotic acid with 10
M bicuculline (a competitive GABA antagonist). A complete blockade of the current validates that the response is specifically mediated by the GABA orthosteric site.
-
-
Data Analysis: Normalize isonipecotic acid currents to the GABA
to calculate the EC and intrinsic efficacy (E ). Isonipecotic acid typically yields an E of ~46–57%, confirming its partial agonist profile[1].
Protocol B: Radiometric Kinase Assay for PKB/Akt Inhibition
Targeting this compound Activity
-
Enzyme Preparation: Utilize recombinant full-length human PKB/Akt1.
-
Reaction Mixture: Combine the kinase, a synthetic peptide substrate (e.g., Crosstide), and the purine derivative (1 nM to 10
M) in a kinase buffer (HEPES pH 7.5, MgCl , DTT). -
Initiation: Start the reaction by adding 10
M ATP spiked with [ - P]ATP. Incubate for 30 minutes at 30°C[3]. -
Termination & Readout: Stop the reaction with phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash extensively to remove unreacted ATP, and measure the incorporated
P via liquid scintillation counting. -
Validation (Self-Correction):
-
Positive Control: Use 1
M staurosporine or a known pan-Akt inhibitor (e.g., MK-2206) to define the baseline (100% inhibition). -
Negative Control: Vehicle (DMSO) only to define maximum kinase activity.
-
-
Data Analysis: Plot the dose-response curve to calculate the IC
. Purine-piperidine derivatives typically exhibit IC values in the low nanomolar to low micromolar range depending on specific hinge-binding interactions[5],[4].
Parallel screening workflow for evaluating neuroreceptor vs. kinase activity.
Summary of Expected Outcomes
When subjected to the workflows above, the experimental data will highlight a complete orthogonal shift in activity:
| Compound | GABA | PKB/Akt1 Inhibition (IC | Conclusion |
| Isonipecotic Acid | ~0.33 | > 100 | Selective neurotransmitter mimic. |
| This compound | > 100 | ~10 nM - 5 | Selective ATP-competitive kinase scaffold. |
By understanding the mechanistic causality behind these structural modifications, researchers can effectively utilize isonipecotic acid as a building block to engineer highly potent, solvent-optimized kinase inhibitors or adenosine receptor antagonists[4].
References
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2008075109A1 - Substituted piperidines having protein kinase inhibiting activity - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic & Supramolecular Guide: 6-Substituted Purine Carboxylic Acids vs. Canonical Isosteres
The following guide provides an in-depth crystallographic and structural comparison of 6-substituted purine carboxylic acids, specifically focusing on Purine-6-carboxylic acid (PurC) and its derivatives. This analysis contrasts these compounds with classical isosteres like 6-Chloropurine and Adenine , emphasizing their utility in supramolecular chemistry and drug development (e.g., metallo-DNA base pairs).
Executive Summary
In the landscape of purine-based drug design, Purine-6-carboxylic acid (PurC) represents a unique structural departure from the canonical Adenine (6-aminopurine) and the synthetic intermediate 6-Chloropurine . While Adenine relies on hydrogen-bond donor/acceptor motifs (N-H...N) for molecular recognition, Purine-6-carboxylic acid introduces an acidic, oxygen-rich functionality at the C6 position.
Key Insight: The crystallographic significance of PurC lies not just in its monomeric packing, but in its ability to act as a bidentate ligand . Recent structural studies (e.g., Org.[1] Lett. 2014) have revealed that PurC can form a metal-mediated base pair (PurC–Cu²⁺–PurC) , mimicking the Watson-Crick geometry of natural DNA but with a transition metal core. This capability is absent in 6-chloropurine and Adenine, making PurC a critical scaffold for artificial nucleic acids and metallo-pharmaceuticals.
Comparative Structural Analysis
The following table contrasts the crystallographic and physicochemical properties of Purine-6-carboxylic acid against its primary synthetic precursor (6-Chloropurine) and its biological analogue (Adenine).
Table 1: Crystallographic & Physicochemical Metrics
| Feature | Purine-6-carboxylic acid (PurC) | 6-Chloropurine | Adenine (6-Aminopurine) |
| Formula | C₆H₄N₄O₂ | C₅H₃ClN₄ | C₅H₅N₅ |
| Crystal System | Complex Dependent (often Triclinic/Monoclinic in solvates) | Monoclinic | Monoclinic |
| Space Group | P1 or P2₁/c (in metal complexes) | P2₁/c | P2₁/c |
| Primary Synthon | O-H...N / N-M-O (Metal Chelation) | Cl...Cl / Cl...N (Halogen Bonding) | N-H...N (Hoogsteen/WC H-bonds) |
| C6 Substituent | Carboxyl (-COOH) | Chlorine (-Cl) | Amine (-NH₂) |
| Electronic Nature | Amphoteric / Zwitterionic potential | Electrophilic (at C6) | Basic / Nucleophilic |
| Solubility | Low (aq), soluble in basic buffer | Low (aq), soluble in organic solvents | Moderate (hot aq) |
| Key Structural Role | Ligand for Metal-Mediated Base Pairing | Synthetic Intermediate (SnAr) | Genetic Information Storage |
Structural Deep Dive: The "PurC" Chelation Effect
Unlike Adenine, which presents a donor (N6-H) and acceptor (N7) on its Hoogsteen face, Purine-6-carboxylic acid presents two acceptors (O6-carbonyl and N7) in a geometry perfect for 5-membered chelate rings .
-
Adenine: Forms H-bonded ribbons or dimers via N6-H...N1 or N6-H...N7 interactions.
-
6-Chloropurine: Packing is dominated by weak C-H...N interactions and Cl...Cl contacts, often leading to planar stacking sheets.
-
PurC: In the presence of divalent metals (Cu²⁺, Zn²⁺), it forms a planar PurC-M-PurC complex. The carboxylate oxygen and N7 nitrogen coordinate to the metal, creating a "pseudo-base pair" that is thermodynamically stable and geometrically similar to natural base pairs.
Experimental Protocols
Protocol A: Synthesis of Purine-6-Carboxylic Acid (PurC)
Target: High-purity ligand for crystallization.
Prerequisite: This synthesis proceeds via the 6-cyano intermediate, avoiding the harsh conditions of direct hydrolysis of trichloropurines.
-
Cyanation (6-Chloropurine
6-Cyanopurine):-
Reagents: 6-Chloropurine (1.0 eq), Tetraethylammonium cyanide (TEACN, 2.0 eq), DABCO (2.0 eq).
-
Solvent: Dry Acetonitrile (MeCN).
-
Procedure: Dissolve 6-chloropurine and DABCO in MeCN. Add TEACN portion-wise. Stir at room temperature for 24 hours.
-
Workup: Evaporate solvent. Purify residue by flash chromatography (CHCl₃/MeOH).
-
Yield: ~90-95% (Solid, mp 167–170 °C).[2]
-
-
Hydrolysis (6-Cyanopurine
Purine-6-carboxylic acid):-
Reagents: NaOH (2N aqueous solution), H₂O₂ (30%, catalytic).
-
Procedure: Suspend 6-cyanopurine in NaOH. Add H₂O₂ dropwise at 0°C to prevent decarboxylation. Stir at ambient temperature for 4 hours.
-
Isolation: Acidify carefully with HCl to pH 3-4. The carboxylic acid precipitates as a white solid.
-
Recrystallization: Dissolve in hot dilute ammonia, treat with charcoal, and re-precipitate with acetic acid.
-
Protocol B: Crystallization of the PurC–Cu²⁺–PurC Complex
Target: Single crystals suitable for X-ray diffraction.
-
Stock Solutions:
-
Ligand: 10 mM Purine-6-carboxylic acid in 10 mM aqueous NaOH.
-
Metal: 10 mM Cu(NO₃)₂ in water.
-
-
Mixing: Combine Ligand and Metal solutions in a 2:1 molar ratio (Ligand:Metal).
-
Buffer: Adjust pH to 6.5 using MES buffer.
-
Growth Method: Vapor Diffusion (Sitting Drop).
-
Mix 2 µL of the complex solution with 2 µL of precipitant (20% PEG 4000).
-
Equilibrate against 500 µL of 40% PEG 4000 reservoir.
-
-
Observation: Blue/Green plate-like crystals appear within 3-7 days.
-
Note: These crystals are often solvated; handle with cryo-protectant (e.g., glycerol) immediately upon harvesting.
-
Visualization of Structural Logic
The following diagrams illustrate the synthetic pathway and the supramolecular logic distinguishing PurC from Adenine.
Diagram 1: Synthesis & Crystallization Workflow
Caption: Step-wise transformation from 6-chloropurine to the metal-mediated crystalline complex.
Diagram 2: Supramolecular Synthon Comparison
Caption: Comparison of the natural H-bonding motif vs. the metal-mediated chelation motif of PurC.
References
-
Kim, E.-K., & Switzer, C. (2014).[1] Bis(6-carboxypurine)-Cu2+: A Possibly Primitive Metal-Mediated Nucleobase Pair.[1] Organic Letters, 16(15), 4059–4061. Link
-
Hocek, M., & Holý, A. (1999). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications, 64, 1386. Link
-
Stondus, J., & Kant, R. (2022). Crystallographic, DFT, Lattice Energy and Hirshfeld Surface Analysis of Some CSD-Based 6-Chloropurines. Chemical and Pharmaceutical Research, 4. Link
-
Belmont-Sánchez, J. C., et al. (2023). Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine. Crystals, 13, 1685. Link
-
PubChem Compound Summary. (2025). 9H-Purine-6-carboxylic acid (CID 2365-43-7). Link
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of N-(purin-6-yl) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of various N-(purin-6-yl) derivatives, a class of compounds significant in biochemical research and drug development due to their structural analogy to adenine. As a Senior Application Scientist, this document is structured to offer not just data, but also the scientific rationale behind the observed spectroscopic behavior and the experimental design required for accurate measurements.
The Scientific Imperative: Why UV-Vis Spectroscopy of Purine Derivatives Matters
UV-Vis spectroscopy is a cornerstone analytical technique for the characterization and quantification of N-(purin-6-yl) derivatives. The purine ring system, with its conjugated double bonds, gives rise to characteristic absorption bands in the ultraviolet region, typically between 250 and 290 nm. The precise wavelength of maximum absorbance (λmax) is exquisitely sensitive to the nature of the substituent at the N6-position, as well as to environmental factors like solvent polarity and pH.
Understanding these spectral properties is critical for:
-
Purity Assessment and Quantification: The Beer-Lambert law allows for the determination of concentration, a fundamental parameter in any experimental workflow.[1][2][3]
-
Structural Elucidation: Shifts in λmax provide valuable clues about the electronic environment of the chromophore, aiding in the confirmation of molecular structure.
-
Monitoring Chemical Reactions: The progress of synthetic modifications on the purine ring can be tracked by observing changes in the UV-Vis spectrum.
-
Studying Molecular Interactions: Binding events, for instance with proteins or nucleic acids, can perturb the electronic structure of the purine derivative, leading to discernible spectral shifts.
Comparative Analysis of UV-Vis Absorption Maxima
The substitution at the N6-position of the purine ring significantly influences the electronic transitions and, consequently, the λmax. The following table summarizes the reported absorption maxima for several common N-(purin-6-yl) derivatives under various conditions.
| Derivative Name | Common Name | N6-Substituent | λmax (nm) | Conditions/Solvent |
| N-(phenylmethyl)-9H-purin-6-amine | N6-Benzyladenine | Benzyl | 271 | Not Specified[1] |
| 207, 270, 290 | Neutral solution[4][5] | |||
| 270, 290 | Acidic solution[4][5] | |||
| 220, 276, 284 (shoulder) | Basic solution[4][5] | |||
| 271-278 | Buffer pH 2.0 | |||
| N-(2-furanylmethyl)-9H-purin-6-amine | Kinetin | Furfuryl | 210, 268 | DMSO[3] |
| 210, 275 | Not Specified[6] | |||
| 268 | Acidic (dissolved in 1M HCl)[7] | |||
| N-(3-methyl-2-buten-1-yl)-9H-purin-6-amine | N6-(Δ2-Isopentenyl)adenine | Isopentenyl | 210, 269 | Not Specified[2] |
| 205, 275 | Acidic mobile phase (pH ≤ 3)[8][9] | |||
| Adenine (unsubstituted) | Adenine | -H | ~260 | pH 6.3[10][11][12] |
| 263 | Strongly acidic medium[10][11][12] | |||
| 268 | Basic medium[10][11][12] | |||
| 256-271 | Various organic solvents[13] | |||
| N(6)-acetyladenine | Acetyl | 256-271 | Various organic solvents[13] | |
| N(6)-isobutyryladenine | Isobutyryl | 256-271 | Various organic solvents[13] |
Expert Insights: The data reveals a clear trend: the nature of the N6-substituent and the pH of the medium are dominant factors influencing the λmax. For instance, the extended conjugation provided by the benzyl group in N6-Benzyladenine results in a λmax around 270-271 nm in neutral and acidic conditions. The electronic state of the purine ring is altered by protonation or deprotonation, leading to significant shifts in the absorption maxima, as seen in the pH-dependent measurements for both adenine and N6-Benzyladenine.[4][5][10][11][12]
The "Why": Causality Behind Experimental Choices and Spectral Shifts
The selection of experimental parameters is not arbitrary; it is dictated by the physicochemical properties of the analyte and the information sought.
The Role of the Solvent
The solvent can influence the electronic transitions of the purine chromophore through both non-specific (dielectric constant) and specific (e.g., hydrogen bonding) interactions.
-
Polar vs. Non-polar Solvents: A shift to longer wavelengths (bathochromic or red shift) is often observed when moving from a non-polar to a polar solvent for π to π* transitions. This is due to the stabilization of the more polar excited state by the polar solvent. For adenine, a red shift is observed when moving from carbon tetrachloride (λmax = 259 nm) to dimethylformamide (λmax = 271 nm).[13]
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds with the nitrogen atoms of the purine ring, further influencing the energy of the ground and excited states.
The Critical Impact of pH
The purine ring contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. These changes in ionization state alter the overall electronic structure and, therefore, the energy of the π to π* transitions.
-
Acidic Conditions: Protonation of the purine ring, typically at the N1 or N7 positions, often leads to a bathochromic shift. For adenine, the λmax shifts from 260 nm at pH 6.3 to 263 nm in strongly acidic conditions.[10][11][12]
-
Basic Conditions: Deprotonation can also cause significant shifts. Adenine's λmax moves to 268 nm in a basic medium.[10][11][12] This pH dependence underscores the necessity of using buffered solutions for reproducible measurements.
The logical relationship between experimental conditions and expected spectral output can be visualized as follows:
Caption: Logical flow from molecular structure and experimental conditions to the observed UV-Vis absorption maximum.
Self-Validating Experimental Protocol for UV-Vis Analysis
To ensure accuracy and reproducibility, the following detailed protocol should be followed. This protocol is designed to be self-validating by incorporating essential quality control steps.
Objective: To determine the UV-Vis absorption maximum (λmax) and calculate the concentration of an N-(purin-6-yl) derivative.
Materials:
-
N-(purin-6-yl) derivative of interest
-
High-purity solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small quantity (e.g., 1-5 mg) of the N-(purin-6-yl) derivative.
-
Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask. This creates a concentrated stock solution. The choice of solvent is critical; for compounds with low aqueous solubility, organic solvents like ethanol or DMSO may be necessary.[1][2][3] If using a buffer, ensure its components do not absorb in the measurement range.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution with an expected absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.). A typical final concentration for these derivatives is in the micromolar range.
-
-
Spectrophotometer Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the same solvent used to prepare the sample. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and cuvette.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution, then fill it.
-
Ensure the outside of the cuvette is clean and free of fingerprints.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
Record the absorbance value at the λmax.
-
(Optional) Calculate the concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
The experimental workflow can be visualized as follows:
Caption: Step-by-step workflow for the UV-Vis spectroscopic analysis of N-(purin-6-yl) derivatives.
Conclusion
The UV-Vis absorption characteristics of N-(purin-6-yl) derivatives are a direct reflection of their molecular structure and electronic properties. A systematic comparison reveals that the λmax is highly dependent on the N6-substituent and the solution's pH. For researchers in medicinal chemistry and molecular biology, a thorough understanding of these relationships, coupled with a robust experimental protocol, is essential for the accurate characterization and utilization of these vital compounds. This guide provides the foundational data and scientific reasoning to empower researchers to confidently apply UV-Vis spectroscopy in their work.
References
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UV-Vis Spectrum of N6-(Δ2-Isopentenyl)adenine. SIELC Technologies. [Link]
-
Kinetin. SIELC Technologies. [Link]
-
6-benzyladenine (Ref: ABG-3191). AERU - University of Hertfordshire. [Link]
-
New Insights about Equilibrium Constants, pK a , of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. SciELO México. [Link]
-
N6-BENZYLADENINE FOR BIOCHEMISTRY (6-benzylaminopurine). Sdfine. [Link]
-
6-benzyladenine (Ref: ABG-3191). AERU. [Link]
-
New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectropho. SciELO México. [Link]
-
Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. Academia.edu. [Link]
-
Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. ResearchGate. [Link]
-
N6-(Δ2-Isopentenyl)adenine. SIELC Technologies. [Link]
-
Electronic absorption spectra of adenine in different solvents. ResearchGate. [Link]
-
Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA Balotesti. [Link]
-
HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column. SIELC Technologies. [Link]
-
(PDF) New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. ResearchGate. [Link]
-
Ultra-violet absorption spectra of nitrogenous heterocyclic compounds. Part I. Effect of pH and irradiation on the spectrum of adenine. Journal of the Chemical Society (Resumed). [Link]
-
UV-absorption maxima and minima as determined for the cytokinin... ResearchGate. [Link]
-
N6-Furfuryladenine, Kinetin, Protects against Fenton Reaction-Mediated Oxidative Damage to DNA. Suresh Rattan's Website. [Link]
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A Comparative Guide to the Comprehensive Purity Validation of 1-(9H-purin-6-yl)piperidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the purity validation of 1-(9H-purin-6-yl)piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As a senior application scientist, my objective is to present a scientifically rigorous and practical framework for establishing the purity of this molecule, moving beyond a simple listing of procedures to explain the rationale behind a multi-tiered, orthogonal approach to analytical validation.
The structural integrity and purity of this compound are paramount. Impurities can arise from various stages of the manufacturing process, including unreacted starting materials, by-products, intermediates, and degradation products.[1][2] Therefore, a robust analytical strategy is not merely a quality control checkpoint but a fundamental component of the drug development lifecycle, ensuring the consistency and safety of the final drug product. This guide will delve into a primary stability-indicating HPLC-UV/MS method, complemented by orthogonal techniques such as Ultra-Performance Liquid Chromatography with Charged Aerosol Detection (UPLC-CAD), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
The Strategic Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination, no matter how powerful, presents an inherent risk of overlooking impurities that may not be amenable to that specific method. An orthogonal approach, employing multiple analytical techniques based on different physicochemical principles, provides a more comprehensive and trustworthy purity profile. This strategy is in line with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize the need for well-validated and robust analytical procedures.[3][4][5][6]
Our approach to validating the purity of this compound is built on this principle of orthogonality. The primary method, a stability-indicating HPLC-UV/MS analysis, is chosen for its high resolving power and ability to detect and identify UV-active impurities and degradation products. This is complemented by:
-
UPLC-CAD: For the detection of non-chromophoric or poorly UV-absorbing impurities.[7][8]
-
qNMR: An absolute quantification method that is not dependent on the presence of a chromophore and can provide a direct measure of purity against a certified reference standard.[9][10][11]
-
DSC: A thermal analysis technique that assesses purity based on the melting point depression caused by impurities.[12][13][14][15][16]
This multi-faceted approach ensures a self-validating system where the results from each method corroborate and strengthen the overall purity assessment.
Understanding the Analyte: this compound
A thorough understanding of the target molecule is fundamental to developing effective analytical methods.
Structure:
Synthesis and Potential Impurities: A common synthetic route to this class of compounds involves the nucleophilic substitution of a halogenated purine, such as 6-chloropurine, with piperidine-4-carboxylic acid.[17][18][19][20] Based on this, potential process-related impurities include:
-
Piperidine-4-carboxylic acid: Unreacted starting material.
-
By-products: Arising from side reactions during the synthesis.
Degradation products can also form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[23][24][25][26]
Primary Analytical Method: Stability-Indicating HPLC-UV/MS
A stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of purity analysis for many pharmaceutical compounds. Its purpose is to resolve the main component from its potential impurities and degradation products, thus providing a quantitative measure of purity and stability.
Experimental Protocol: HPLC-UV/MS
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Detection | 260 nm (based on typical purine absorbance) and spectral scan from 200-400 nm |
| MS Detection | ESI positive mode, scan range m/z 100-500 |
Method Validation (as per ICH Q2(R2)): [3][4][5][6][27]
-
Specificity: Demonstrated by the resolution of the main peak from known impurities and degradation products generated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: Assessed over a concentration range of, for example, 0.1 to 1.5 mg/mL.
-
Accuracy: Determined by recovery studies of spiked samples with known amounts of impurities.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the main component and all identified impurities.
-
Robustness: Assessed by intentionally varying critical method parameters such as mobile phase composition, pH, flow rate, and column temperature.
Causality Behind Experimental Choices
The choice of a reversed-phase C18 column is based on the non-polar nature of the purine ring and the presence of the piperidine moiety. The acidic mobile phase (0.1% formic acid) is used to protonate the basic nitrogen atoms in the purine and piperidine rings, leading to better peak shape and retention. A gradient elution is employed to ensure the separation of compounds with a range of polarities, from the more polar starting materials to potentially less polar degradation products. The use of a PDA detector allows for the monitoring of the peak purity by comparing the UV spectra across the peak. MS detection provides mass information for the identification of unknown impurities and confirmation of known ones.
Orthogonal Method 1: UPLC-Charged Aerosol Detection (CAD)
While HPLC-UV is excellent for chromophoric compounds, it may fail to detect impurities that lack a UV-absorbing moiety. UPLC-CAD offers a near-universal detection mechanism for non-volatile and semi-volatile compounds, making it an ideal orthogonal technique.[28][29][30] The response is proportional to the mass of the analyte, regardless of its optical properties.
Experimental Protocol: UPLC-CAD
Instrumentation:
-
UPLC system with a binary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A rapid gradient from 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| CAD Settings | Nebulizer Temperature: 35 °C, Evaporation Temperature: 50 °C, Gas Regulator: 35 psi |
Rationale for UPLC-CAD
The primary advantage of UPLC-CAD is its ability to detect impurities that are "invisible" to UV detection. For instance, if the piperidine-4-carboxylic acid starting material were present as an impurity, its lack of a strong chromophore would make it difficult to detect by UV, but it would be readily detected by CAD. The UPLC format provides higher resolution and faster analysis times compared to conventional HPLC.
Orthogonal Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[11] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[9][10][31][32]
Experimental Protocol: qNMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
| Parameter | Setting |
| Pulse Program | A standard 1D proton experiment with a 90° pulse |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated |
| Spectral Width | Appropriate to cover all signals of interest |
Data Processing and Calculation:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
Trustworthiness of qNMR
The power of qNMR lies in its direct proportionality between signal intensity and the number of nuclei, making it a highly accurate and precise method for purity determination.[11] It is not susceptible to differences in detector response factors that can affect chromatographic methods, providing a truly orthogonal validation of purity.
Orthogonal Method 3: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline compounds, the presence of impurities lowers the melting point and broadens the melting range. This phenomenon can be used to determine the purity of a substance based on the van't Hoff equation.[13][14][15][16]
Experimental Protocol: DSC
Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
Experimental Conditions:
| Parameter | Setting |
| Sample Pan | Hermetically sealed aluminum pans |
| Sample Weight | 2-5 mg |
| Heating Rate | 1-2 °C/min |
| Temperature Range | From ambient to a temperature above the melting point of the compound |
| Atmosphere | Inert gas (e.g., nitrogen) at a flow rate of 50 mL/min |
Data Analysis:
The purity is calculated from the shape of the melting endotherm using the software provided with the instrument, which applies the van't Hoff equation.
Limitations and Considerations for DSC
DSC is a powerful tool for assessing the purity of highly crystalline materials (typically >98.5% pure).[13] However, it is not suitable for amorphous compounds or substances that decompose upon melting. It also cannot detect impurities that are insoluble in the melt or form solid solutions with the main component.
Comparison of Analytical Methods
| Feature | HPLC-UV/MS | UPLC-CAD | qNMR | DSC |
| Principle | Chromatographic separation with UV and mass detection | Chromatographic separation with charged aerosol detection | Nuclear magnetic resonance spectroscopy | Thermal analysis (melting point depression) |
| Selectivity | High | High | High | Moderate |
| Sensitivity | High (for UV-active compounds) | High (for non-volatile compounds) | Moderate | Moderate |
| Quantitation | Relative (requires reference standards for impurities) | Relative (more uniform response than UV) | Absolute (primary method) | Absolute (for eutectic systems) |
| Impurity Detection | UV-active impurities and degradants | Non-chromophoric and poorly UV-absorbing impurities | Soluble impurities with proton signals | Eutectic impurities |
| Strengths | Stability-indicating, provides structural information (MS) | Universal detection for non-volatile compounds, high throughput | Absolute quantification, no chromophore required, structural information | Rapid, no reference standard needed for the analyte |
| Weaknesses | Blind to non-chromophoric impurities | Not suitable for volatile compounds, non-linear response | Lower sensitivity than chromatographic methods, requires soluble sample | Not suitable for amorphous or thermally labile compounds, insensitive to some impurities |
| Regulatory Acceptance | Widely accepted | Gaining acceptance | Accepted as a primary method | Accepted (e.g., USP <891>)[12] |
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical flow of the comprehensive purity validation process for this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Decision-Making for Impurity Identification
The ICH Q3A guideline provides a framework for the identification and qualification of impurities in new drug substances.[1][33][34][35] The following decision tree illustrates this process.
Caption: Decision tree for the identification and qualification of impurities based on ICH Q3A guidelines.
Conclusion
The purity validation of this compound requires a meticulous and multi-faceted analytical strategy. A single method, while valuable, cannot provide the level of assurance required in pharmaceutical development. By integrating a primary stability-indicating HPLC-UV/MS method with orthogonal techniques such as UPLC-CAD, qNMR, and DSC, a comprehensive and trustworthy purity profile can be established. This approach not only ensures compliance with global regulatory expectations but also provides a deep understanding of the impurity profile of the drug substance, ultimately contributing to the development of safer and more effective medicines. The principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently assess the purity of this and other novel chemical entities.
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Pudlo, J. S., et al. (1995). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Journal of Medicinal Chemistry, 38(17), 3241-3251. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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FDA. (2022). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 53(2), 73-78. [Link]
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El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]
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Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research. [Link]
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Press, J. B., et al. (1991). Synthesis and structure-activity relationship of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 34(5), 1548-1554. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
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SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. [Link]
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Tice, P. A., & Welsh, D. J. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1017-1022. [Link]
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Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. Mettler Toledo. [Link]
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Krasavin, M., & Zhuravlev, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3626. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
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Grases, F., et al. (2005). Simultaneous determination of 16 purine derivatives in urinary calculi by gradient reversed-phase high-performance liquid chromatography with UV detection. Journal of Chromatography B, 822(1-2), 107-112. [Link]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for Purine-Piperidine Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Elemental Analysis in Purine-Piperidine Drug Development
Purine and piperidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise elemental composition of novel purine-piperidine compounds is a cornerstone of their chemical identity, purity, and ultimately, their safety and efficacy. For researchers in drug discovery and development, accurate and reliable elemental analysis is not merely a routine check; it is a critical dataset that underpins patent applications, regulatory submissions, and the fundamental understanding of a molecule's behavior. This guide provides a comparative overview of elemental analysis standards and methodologies tailored to the unique challenges presented by these nitrogen-rich heterocyclic compounds. We will delve into the nuances of method selection, validation, and the interpretation of results, supported by experimental data and best practices.
Comparative Analysis of Elemental Analysis Techniques
The two primary techniques for determining the elemental composition of purine-piperidine compounds are Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). While combustion analysis is the gold standard for determining the bulk elemental composition (C, H, N, S), ICP-MS is unparalleled for quantifying trace elemental impurities.[][5]
| Feature | Combustion Analysis (CHN/S) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Primary Application | Determination of bulk elemental composition (%C, %H, %N, %S) to confirm empirical and molecular formulas. | Quantification of trace elemental impurities (e.g., heavy metals, residual catalysts). |
| Principle | The sample is combusted in a high-oxygen environment, converting elements to their respective oxides (CO2, H2O, NOx, SO2), which are then quantified.[6][7] | The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. |
| Sample Requirements | Typically 1-3 mg of pure, dry, and homogeneous solid sample. | Sample is typically digested in acid and diluted. Can analyze liquids and solids. |
| Precision & Accuracy | High precision and accuracy for major elements (typically within ±0.3% of the theoretical value). | Exceptional sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. |
| Throughput | Moderate to high, with modern automated analyzers capable of running multiple samples sequentially.[8] | High throughput, especially with autosamplers. |
| Instrumentation | CHNS/O elemental analyzer. | ICP-MS instrument. |
| Key Advantage for Purine-Piperidines | Directly confirms the core elemental makeup of the synthesized molecule. | Essential for meeting regulatory limits on elemental impurities as defined by pharmacopoeias like USP <232>.[][9] |
| Potential Challenge | Incomplete combustion of highly stable heterocyclic rings can lead to inaccurate results. | Matrix effects from the sample and digestion acids can cause interferences. |
Experimental Workflow for Elemental Analysis of a Novel Purine-Piperidine Compound
The following diagram illustrates a typical workflow for the comprehensive elemental analysis of a newly synthesized purine-piperidine compound.
Caption: A standard workflow for the elemental analysis of a novel purine-piperidine compound.
Detailed Experimental Protocols
Protocol 1: CHNS Combustion Analysis
This protocol outlines the steps for determining the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a purine-piperidine compound using an automated elemental analyzer.
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic elemental analysis standard such as Acetanilide or Sulfanilamide.[10]
-
Perform a multi-point calibration to ensure linearity over the expected concentration range.
-
-
Sample Preparation:
-
Ensure the purine-piperidine sample is homogenous and has been dried under vacuum at a suitable temperature to remove residual solvents.
-
Accurately weigh approximately 1-2 mg of the sample into a tin capsule.
-
-
Analysis:
-
Place the sealed tin capsule into the autosampler of the elemental analyzer.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a pulse of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then separated using a gas chromatography column and detected by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of each element based on the detector response and the sample weight.
-
Compare the experimental percentages to the theoretical values calculated from the compound's molecular formula. The results should be within ±0.3% of the theoretical values.
-
Protocol 2: Trace Elemental Impurity Analysis by ICP-MS
This protocol details the procedure for quantifying elemental impurities in a purine-piperidine compound according to USP <232>/<233> guidelines.[9]
-
Sample Preparation (Microwave-Assisted Acid Digestion):
-
Accurately weigh approximately 0.1-0.5 g of the purine-piperidine sample into a clean microwave digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Seal the vessel and place it in a microwave digestion system. Program the system for a gradual temperature ramp to ensure complete digestion.
-
After cooling, carefully open the vessel and dilute the digestate with deionized water to a final volume.
-
-
Instrument Calibration and Tuning:
-
Tune the ICP-MS instrument using a multi-element tuning solution to optimize sensitivity and resolution.
-
Prepare a series of calibration standards containing the elements of interest at concentrations bracketing the expected sample concentrations and regulatory limits.
-
-
Analysis:
-
Introduce the prepared sample solution into the ICP-MS via a nebulizer.
-
The sample is aerosolized and transported into the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio, and detected.
-
-
Data Analysis:
-
Quantify the concentration of each elemental impurity in the sample by comparing its signal intensity to the calibration curve.
-
Report the results in parts per million (ppm) or parts per billion (ppb) and compare them to the permissible daily exposure (PDE) limits set by regulatory bodies.
-
Potential Sources of Error in Elemental Analysis of Purine-Piperidine Compounds
The unique chemical nature of purine-piperidine compounds presents specific challenges that can lead to analytical errors. Understanding these potential pitfalls is crucial for obtaining accurate results.
Caption: Potential sources of error in the elemental analysis of purine-piperidine compounds.
Conclusion: Ensuring Data Integrity in Drug Development
Accurate elemental analysis is a non-negotiable aspect of drug development for purine-piperidine compounds. A thorough understanding of the principles, methodologies, and potential challenges associated with both combustion analysis and ICP-MS is paramount. By implementing robust, validated methods and utilizing appropriate certified reference materials, researchers can ensure the integrity of their data, leading to a more streamlined and successful path from discovery to clinical application.
References
- Vertex AI Search. (n.d.). Combustion Analysis - Chemistry.
- BOC Sciences. (n.d.). Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
- Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
- Wikipedia. (n.d.). Combustion analysis.
- Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
- International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
- Chemteam.info. (n.d.). Combustion Analysis Ten Examples.
- Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2.
- Elemental Microanalysis. (n.d.). Standards and CRMs.
- Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows.
- Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis.
- MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- PubMed. (2006, October 15). Standard Reference Materials (SRMs) for Determination of Organic Contaminants in Environmental Samples.
- Actlabs. (2025, January 25). Certified Reference Material.
- IAEA. (n.d.). Reference Materials-Home.
- RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
- ResearchGate. (2025, August 9). (PDF) Synthesis of New Purine Derivatives Containing α- and ω-Amino Acid Fragments.
- ResearchGate. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers.
- MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines.
- ResearchGate. (2022, July 18). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera.
- ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
- ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
- MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- MDPI. (2022, October 12). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects.
- PMC. (2023, November 6). Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria.
- ACS Publications. (2023, November 6). Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria | Analytical Chemistry.
- Carroll Collected. (2021, July 3). New Piperidine alkaloids from fire ants are not sequestered by the green and black poison frog ( Dendrobates auratus ).
- IAEA. (n.d.). from purine derivatives in urine - Scientific, technical publications in the nuclear field.
- PMC. (2021, July 30). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications.
- Encyclopedia MDPI. (2023, March 2). Nitrogen Containing Heterocycles.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
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- 10. Standards and CRMs [elementalmicroanalysis.com]
Safety Operating Guide
1-(9H-purin-6-yl)piperidine-4-carboxylic acid proper disposal procedures
Topic: 1-(9H-purin-6-yl)piperidine-4-carboxylic acid Proper Disposal Procedures
Executive Summary & Operational Directive
Core Directive: this compound is a pharmacologically active heterocyclic building block.[1][2][3] Due to the presence of the purine pharmacophore (common in kinase inhibitors) and a carboxylic acid moiety , this compound must be managed as a Potentially Bioactive Organic Solid .
The standard of disposal is High-Temperature Incineration. Under no circumstances should this compound be disposed of via municipal drains, trash, or non-chemical waste streams.[2]
Chemical Identification & Hazard Profile
Before disposal, verify the material identity.[2][4] This compound is often used as a scaffold in drug discovery.[2][5]
| Property | Data / Specification |
| Chemical Name | This compound |
| Structural Class | Purine-substituted Piperidine Amino Acid |
| Physical State | Solid (typically white to off-white powder) |
| Acidity/Basicity | Amphoteric (Acidic -COOH; Basic Purine nitrogens) |
| Solubility | Soluble in DMSO, dilute aqueous base; poorly soluble in water/ethanol.[1][2][3][6][7] |
| Primary Hazards | Irritant (H315, H319, H335) ; Potentially Bioactive (Treat as H302/H373). |
Critical Hazard Assessment (GHS Standards)
Although a specific CAS-linked SDS may be proprietary for custom synthesis lots, the structural analogs (e.g., Piperidine-4-carboxylic acid and Purine derivatives) dictate the following conservative safety profile:
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
Bioactivity Warning: Purine analogs often interact with biological enzymes (e.g., kinases).[2] Treat as a suspect reproductive toxin/carcinogen if specific toxicological data is unavailable.
Pre-Disposal Handling & Segregation
Objective: Prevent cross-contamination and accidental exposure during waste accumulation.[2]
-
Solids (Pure Compound/Spoiled Batches):
-
Liquids (Mother Liquors/HPLC Waste):
Detailed Disposal Procedures
Scenario A: Solid Waste (Excess Reagent, Spills, Contaminated Solids)[2][4]
-
Method: Combustion (Incineration) with energy recovery.
-
Protocol:
-
Transfer solid waste into a sealable container (polyethylene bag or screw-top jar).[2]
-
Place the sealed container into the laboratory's designated Solid Hazardous Waste Drum .
-
Manifesting: List the primary constituents. If the specific CAS is not in the waste vendor's database, list as "Non-regulated Organic Solid (Purine Derivative)" or use the generic waste profile for "Organic Solids, Toxic, N.O.S."
-
Scenario B: Liquid Waste (Reaction Mixtures)
-
Method: Fuel Blending / Incineration .
-
Protocol:
-
Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (DMSO, Methanol).[2]
-
Pour into the corresponding carboy.
-
Rinse: Triple-rinse the original reaction vessel with a compatible solvent (e.g., Acetone) and add the rinsate to the waste container.
-
Scenario C: Spill Cleanup
-
Minor Spill (< 10g):
-
Wear PPE (Double Nitrile Gloves, Safety Goggles, N95 Mask/Respirator).[2]
-
Cover spill with a wet paper towel (to prevent dust generation) or use an inert absorbent (Vermiculite).[2]
-
Scoop material into a disposal bag.
-
Clean surface with 1N NaOH (to deprotonate/solubilize) followed by water.[2]
-
Dispose of all cleanup materials as Solid Hazardous Waste .[2]
-
Disposal Decision Logic (Visualized)
The following diagram outlines the decision-making process for disposing of this compound streams.
Figure 1: Decision tree for the segregation and disposal of purine-derivative waste streams.
Regulatory Compliance (RCRA & EPA)
In the United States, this compound is not typically listed as a P-listed or U-listed acute hazardous waste by the EPA.[1][2][3] However, due to its chemical characteristics, it falls under:
-
Generator Knowledge Rule (40 CFR 262.11): The waste generator must determine if the waste exhibits hazardous characteristics.[2]
-
Characteristic of Toxicity: If the compound contains heavy metals (unlikely) or specific solvents.
-
Best Practice: Classify as Non-Regulated Chemical Waste but manage via Hazardous Waste Incineration to ensure "Cradle-to-Grave" liability protection.[1][2]
Waste Profile Description for Vendor:
"Organic Solid/Liquid.[2] Contains Purine Heterocycles.[2] Potential Irritant. No Oxidizers.[2] No Radioactivity."[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine-4-carboxylic acid (Structure Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste.[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US).[2] Retrieved from [Link]
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- 2. 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 408531-05-5|9-Acetyl-1H-purin-6(9H)-one|BLD Pharm [bldpharm.com]
- 4. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | C21H21NO4 | CID 2736490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | C21H21NO4 | CID 2736490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
Personal Protective Equipment (PPE) & Handling Guide: 1-(9H-purin-6-yl)piperidine-4-carboxylic acid
[1]
Executive Summary
Compound Class: Purine-Piperidine Conjugate (Pharmaceutical Intermediate) Primary Hazard Assumption: Potent Bioactive / Unknown Toxicity. Immediate Action: Handle as a potential antimetabolite (kinase inhibitor precursor).[1][2] Strict inhalation and contact isolation are required until specific toxicological data rules otherwise.
Hazard Identification & Risk Assessment
From the Desk of the Senior Application Scientist: Specific toxicological data for 1-(9H-purin-6-yl)piperidine-4-carboxylic acid is often limited in public literature.[1] However, structural activity relationship (SAR) analysis dictates that we treat this as a high-hazard compound for the following reasons:
-
Purine Moiety: Structural similarity to DNA/RNA bases implies potential for genotoxicity or interference with nucleotide metabolism.
-
Piperidine Scaffold: Common in bioactive alkaloids; often associated with mucous membrane irritation and skin absorption.
-
Physical State: Likely a low-density, electrostatic solid. Inhalation of dust is the critical failure point.
Inferred GHS Classifications (Precautionary):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H341/H361: Suspected of causing genetic defects / damaging fertility (Default assumption for novel purines).
PPE Matrix: The Defense System
Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers of protection overlap.
| Protection Zone | Minimum Requirement | Enhanced (High Quantity/Solvent) | Scientific Rationale |
| Respiratory | Fume Hood (Certified) | P100 / N95 Respirator + Hood | Engineering controls are primary.[1] Respirators are for spill cleanup or weighing outside enclosures. |
| Hand (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Acts as a second skin; visual indicator for breaches. |
| Hand (Outer) | Nitrile (Extended Cuff, 5-8 mil) | Laminate / Silver Shield | Permeation: Organic acids can degrade thin nitrile.[1] Double gloving creates a "sacrificial layer." |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Lab Coat (Poly-Cotton), Buttoned | Tyvek® Sleeve Covers / Apron | Wrist gaps are the most common exposure point during weighing. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing (Critical Risk Zone)
The majority of lab exposures occur during the transfer of dry powder.
-
Static Control: Purine derivatives are often "fluffy" and prone to static.
-
Action: Use an ionizing bar or wipe the spatula with an anti-static cloth before dipping.
-
-
The "Transfer" Rule:
-
Never weigh on an open bench.
-
Place the analytical balance inside the fume hood.
-
If the balance is too sensitive for airflow, use a powder weighing enclosure or stop airflow momentarily only if wearing N95/P100 protection.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, DMF) to the solid vial before removing it from the hood.
-
Why: Once in solution, the inhalation risk drops, but the skin absorption risk spikes (DMSO carries solutes through skin).
-
Phase B: Reaction & Handling
-
Labeling: Vessel must be labeled "NOVEL PURINE - TOXIC."
-
Sharps: Avoid needles if possible. Use positive-displacement pipettes to prevent aerosol formation during transfer.[1]
-
Temperature: If heating, use a reflux condenser. Do not heat open vessels.
Phase C: Decontamination & Disposal
-
Solid Waste: Contaminated gloves, paper towels, and weigh boats go into a sealed double-bag labeled "Hazardous Solid - Cytotoxic."
-
Liquid Waste: Segregate into "Organic Waste - Bioactive." Do not mix with oxidizers (e.g., Nitric acid) as purines can form unstable nitrated species.
-
Surface Decon:
-
Wipe 1: 10% Bleach (destroys the biological pharmacophore).
-
Wipe 2: 70% Ethanol (removes the bleach residue).
-
Visualizations
Figure 1: PPE Decision Logic for Novel Purines
Caption: Logical flow for selecting protection levels based on operation type and state of matter.
[1]
Figure 2: Safe Weighing Workflow
Caption: Step-by-step containment protocol to prevent particulate release during mass measurement.
[1]
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes .[4][5] Do not rub (particulates cause corneal abrasion).
-
Skin Contact:
-
Spill (Powder): Do not sweep. Cover with wet paper towels (to dampen dust) and scoop into a bag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] National Academies Press.
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R).[1]
-
Source: [Link]
-
- Ansell Healthcare. (2022).
-
PubChem. (2025).[9] Compound Summary: Piperidine-4-carboxylic acid derivatives.[1][2] National Library of Medicine.
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- 2. 1-((tert-butoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid | C26H30N2O6 | CID 2734399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google ブックス [books.google.co.jp]
- 9. 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | C21H21NO4 | CID 2736490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
